DL-01 formic
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C56H73N9O15S |
|---|---|
Poids moléculaire |
1144.3 g/mol |
Nom IUPAC |
(2S)-6-(dipropylamino)-N-[2-[3-[(5S)-5-ethyl-5-hydroxy-6,10-dioxo-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethylamino]-2-oxoethyl]-2-[[(2S)-3-methyl-2-[6-(2-methylsulfonylpyrimidin-5-yl)hex-5-ynoylamino]butanoyl]amino]hexanamide;formic acid |
InChI |
InChI=1S/C55H71N9O13S.CH2O2/c1-7-20-63(21-8-2)22-14-13-18-41(61-51(68)48(34(4)5)62-46(65)19-12-10-11-16-35-27-57-54(58-28-35)78(6,72)73)50(67)56-29-47(66)59-32-74-23-15-17-36-37-24-44-45(77-33-76-44)26-42(37)60-49-38(36)30-64-43(49)25-40-39(52(64)69)31-75-53(70)55(40,71)9-3;2-1-3/h24-28,34,41,48,71H,7-10,12-15,17-23,29-33H2,1-6H3,(H,56,67)(H,59,66)(H,61,68)(H,62,65);1H,(H,2,3)/t41-,48-,55-;/m0./s1 |
Clé InChI |
ZMBPWERFMPCLPF-UNTITNOJSA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of the DL-01 Formic Linker
Disclaimer: The "DL-01 formic linker" is presented here as a representative model of a formic acid-labile linker for drug development. The following information is based on the established principles of acid-cleavable linkers used in targeted drug delivery, particularly in the context of Antibody-Drug Conjugates (ADCs), due to the absence of publicly available data for a linker with this specific designation.
This guide provides a comprehensive overview of the proposed mechanism of action, experimental validation, and key characteristics of the hypothetical this compound linker, designed for researchers, scientists, and professionals in the field of drug development.
Introduction to Acid-Labile Linkers in Targeted Drug Delivery
Acid-labile linkers are a critical component in the design of targeted therapies such as Antibody-Drug Conjugates (ADCs).[][2][] These linkers are engineered to be stable at the physiological pH of blood (~7.4) but to cleave and release their therapeutic payload in the acidic environments of tumor tissues or within cellular compartments like endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[2][][4] This pH-dependent release mechanism enhances the therapeutic index of the drug by minimizing off-target toxicity and concentrating the cytotoxic agent at the site of action.[]
The this compound linker is conceptualized as a novel acid-sensitive linker that incorporates a formate (B1220265) ester moiety. The inherent reactivity of the formate ester bond under acidic conditions allows for a controlled and efficient release of the conjugated drug.
Proposed Mechanism of Action of the this compound Linker
The core of the this compound linker's mechanism is the acid-catalyzed hydrolysis of its formate ester bond. This reaction is significantly accelerated in low-pH environments.
The proposed sequence of events for an ADC utilizing the this compound linker is as follows:
-
Systemic Circulation: The ADC remains intact in the bloodstream, where the physiological pH of ~7.4 ensures the stability of the this compound linker, preventing premature release of the cytotoxic payload.
-
Target Recognition and Internalization: The antibody component of the ADC binds to a specific antigen on the surface of a target cancer cell, leading to the internalization of the ADC via endocytosis.
-
Endosomal/Lysosomal Trafficking: The internalized ADC is trafficked into the acidic compartments of the cell, primarily the endosomes and lysosomes.
-
Linker Cleavage: The lower pH within these organelles protonates the ester oxygen of the this compound linker, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Payload Release: The hydrolysis of the formate ester bond results in the cleavage of the linker and the release of the active drug into the cytoplasm of the cancer cell, where it can exert its cytotoxic effect.
The chemical mechanism of the acid-catalyzed hydrolysis of the this compound linker is detailed in the diagram below.
Quantitative Data on Acid-Labile Linker Stability
The stability and cleavage kinetics of acid-labile linkers are crucial for their efficacy. The following table summarizes representative half-life data for various acid-cleavable linkers at different pH values, providing a benchmark for the expected performance of the this compound linker.
| Linker Type | pH 7.4 Half-life | pH 5.0 Half-life | Reference |
| Hydrazone | > 24 hours | < 1 hour | [5] |
| Acylhydrazone | Stable (hours to days) | Minutes to hours | [5] |
| cis-Aconityl | Stable | ~ 8 hours | [4] |
| Trityl | > 24 hours | 1 - 5 hours | [6][7] |
| This compound (Projected) | > 48 hours | < 2 hours | N/A |
Experimental Protocols
The characterization of the this compound linker would involve a series of in vitro and in vivo experiments to determine its stability, cleavage kinetics, and overall performance.
Objective: To evaluate the stability of the ADC with the this compound linker in human plasma at physiological pH.
Methodology:
-
The ADC is incubated in human plasma at 37°C.
-
Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).
-
The samples are analyzed by a suitable method, such as ELISA or LC-MS, to quantify the amount of intact ADC and any released payload.[8]
-
The half-life of the ADC in plasma is calculated.
Objective: To assess the cleavage of the this compound linker in a simulated lysosomal environment.
Methodology:
-
The ADC is incubated in a lysosomal fraction isolated from a relevant cell line or in a buffer that mimics the lysosomal environment (e.g., pH 4.5-5.0, presence of lysosomal enzymes) at 37°C.[9]
-
Samples are collected at different time intervals.
-
The amount of released payload is quantified using HPLC or LC-MS/MS.[8][9]
-
The cleavage rate and half-life of the linker at low pH are determined.
Objective: To determine the in vitro efficacy of the ADC and confirm that the payload is released and active within the target cells.
Methodology:
-
Target cells expressing the specific antigen are cultured.
-
The cells are treated with serial dilutions of the ADC, a non-targeting control ADC, and the free payload.
-
Cell viability is assessed after a defined incubation period (e.g., 72-96 hours) using a standard assay (e.g., MTT, CellTiter-Glo).
-
The IC50 (half-maximal inhibitory concentration) values are calculated to compare the potency of the different treatments.
Signaling Pathway and Drug Release Visualization
The overall pathway from ADC administration to payload release and action is a critical aspect of its design.
Conclusion
The conceptual this compound linker represents a promising strategy for the development of next-generation targeted therapies. Its proposed mechanism of acid-catalyzed hydrolysis allows for stable drug transport in systemic circulation and rapid payload release in the acidic tumor microenvironment or within target cells. The successful implementation of such a linker would depend on a careful balance of stability and lability, which must be rigorously evaluated through the comprehensive experimental protocols outlined in this guide. The continued innovation in linker technology, including the potential development of linkers like the this compound linker, is pivotal for advancing the field of precision medicine.
References
- 2. chempep.com [chempep.com]
- 4. Acid-labile Linkers - Creative Biolabs [creativebiolabs.net]
- 5. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A New Class of Tunable Acid-Sensitive Linkers for Native Drug Release Based on the Trityl Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
In-Depth Technical Guide: DL-01 Formic, a Drug-Linker Conjugate for Antibody-Drug Conjugates (ADCs)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of DL-01 Formic, a key component in the development of Antibody-Drug Conjugates (ADCs). Contrary to what its name might suggest, this compound is not a simple formic acid derivative but a complex drug-linker conjugate. This document details its chemical structure, physicochemical properties, and its role within the broader mechanism of action of ADCs. A representative experimental protocol for the synthesis of an ADC utilizing a drug-linker of this nature is also provided, alongside a visualization of the general ADC mechanism.
Chemical Structure and Identification
This compound is identified by the CAS Number 2964513-44-6. It is a drug-linker conjugate intended for use in the synthesis of ADCs. The molecular formula of this compound is C₅₆H₇₃N₉O₁₅S, with a molecular weight of 1144.30 g/mol .
The chemical structure, represented by the SMILES string CS(C1=NC=C(C=N1)C#CCCCC(N--INVALID-LINK--C)C(N--INVALID-LINK--CCC)C(NCC(NCOCCCC2=C3C(C(N4C3)=CC(--INVALID-LINK--(C(OC5)=O)CC)=C5C4=O)=NC6=CC(OCO7)=C7C=C62)=O)=O)=O)=O)(=O)=O.OC=O, indicates a complex molecule. It comprises a potent cytotoxic payload connected to a linker moiety, which is designed to be conjugated to a monoclonal antibody. The ".OC=O" part of the SMILES string indicates the presence of a formic acid molecule, likely as a counter-ion or part of the formulation.
Physicochemical Properties
The known physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, formulation, and integration into ADC manufacturing processes.
| Property | Value | Reference(s) |
| Molecular Formula | C₅₆H₇₃N₉O₁₅S | [1][2] |
| Molecular Weight | 1144.30 g/mol | [1][2] |
| CAS Number | 2964513-44-6 | [1][2] |
| Appearance | White to light yellow solid | [1] |
| Purity | ≥98% | [2] |
| Solubility | Soluble in DMSO (≥ 100 mg/mL) | [1] |
| Storage | -80°C, protect from light, store under nitrogen | [1] |
Mechanism of Action in Antibody-Drug Conjugates
This compound serves as the "warhead" and linker component of an ADC. The general mechanism of action for an ADC involves several key steps, which are applicable to ADCs developed using this compound.[3][4][]
-
Targeting: The monoclonal antibody component of the ADC selectively binds to a specific antigen that is overexpressed on the surface of cancer cells.[3][]
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through endocytosis.[1][]
-
Payload Release: Inside the cell, the linker is cleaved by intracellular conditions (e.g., enzymes in the lysosome), releasing the potent cytotoxic payload.[1]
-
Cell Killing: The released cytotoxic drug then exerts its cell-killing effect, for instance, by damaging DNA or inhibiting microtubule polymerization, leading to apoptosis of the cancer cell.[4]
This targeted delivery approach aims to maximize the therapeutic efficacy on tumor cells while minimizing systemic toxicity to healthy tissues.[3][4]
References
- 1. What are antibody-drug conjugates (ADCs)? Mechanism, pipeline, and outlook | Drug Discovery News [drugdiscoverynews.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Antibody drug conjugates (ADCs): Delivering the next wave of medicines [astrazeneca.com]
- 4. Antibody–drug conjugate - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide: The Role of the Formic Acid Counterion in the Stability of the Hypothetical Drug Compound DL-01
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "DL-01" is used here as a hypothetical model to illustrate the principles of counterion influence on drug stability. The data presented are not from an actual drug compound but are representative of typical findings in pharmaceutical development.
Introduction
The selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical step in drug development. The counterion chosen can significantly impact the API's physicochemical properties, including its solubility, dissolution rate, hygroscopicity, and, most importantly, its chemical and physical stability.[1][2][3] This guide provides a detailed examination of the role of the formic acid counterion in the stability of the hypothetical basic drug compound, DL-01.
Formic acid is a simple carboxylic acid that is sometimes considered during salt screening, particularly when a small, organic counterion is desired.[4][5] However, its properties—such as its potential for volatility and its role as a potential reactant—present unique stability challenges that must be thoroughly investigated. This document will explore these challenges through a discussion of potential degradation pathways, presentation of comparative stability data, and detailed experimental protocols.
The Influence of the Counterion on Drug Stability
The stability of a pharmaceutical salt is influenced by a multitude of factors related to the counterion.[1] These can be broadly categorized as follows:
-
Physical Stability: Properties such as melting point, hygroscopicity, and crystallinity are directly affected by the counterion.[1] For instance, a study on the salts of procaine (B135) showed that the formate (B1220265) salt had a significantly lower melting point (73°C) compared to other salts like phosphate (B84403) (188°C), which can imply weaker crystal lattice energy and potentially lower physical stability.[1]
-
Chemical Stability: The counterion can influence the chemical stability of the API by:
-
Altering the Micro-environmental pH: The acidity of the counterion can affect the pH in the solid state, particularly in the presence of moisture, which can catalyze pH-dependent degradation reactions like hydrolysis.
-
Direct Reactivity: The counterion itself can be a reactive species. Formic acid, for example, can be readily oxidized to carbon dioxide and can also participate in esterification reactions under certain conditions.[6]
-
Catalyzing Degradation: Trace impurities or degradants from the counterion can catalyze the degradation of the API.
-
Quantitative Stability Data: A Comparative Analysis for DL-01
To assess the impact of the formic acid counterion, a series of forced degradation studies were hypothetically conducted on DL-01 Formate and compared against a more conventional salt, DL-01 Hydrochloride (HCl). The results are summarized below.
Table 1: Summary of Forced Degradation Studies on DL-01 Salts
| Stress Condition | Time | Assay (%) Remaining (DL-01 Formate) | Total Impurities (%) (DL-01 Formate) | Assay (%) Remaining (DL-01 HCl) | Total Impurities (%) (DL-01 HCl) |
| Thermal | 14 days | 92.5 | 7.5 | 98.8 | 1.2 |
| 60°C / 75% RH | |||||
| Oxidative | 24 hours | 85.3 | 14.7 | 95.1 | 4.9 |
| 3% H₂O₂ | |||||
| Photolytic | 8 hours | 99.1 | 0.9 | 99.3 | 0.7 |
| ICH Q1B | |||||
| Acidic | 48 hours | 96.2 | 3.8 | 97.0 | 3.0 |
| 0.1 N HCl | |||||
| Basic | 48 hours | 91.8 | 8.2 | 92.5 | 7.5 |
| 0.1 N NaOH |
Table 2: Hygroscopicity and Physical Stability of DL-01 Salts
| Property | DL-01 Formate | DL-01 Hydrochloride |
| Hygroscopicity | Deliquescent above 60% RH | Non-hygroscopic up to 90% RH |
| (Water Uptake at 25°C) | ||
| Melting Point | 85°C | 210°C |
| Physical Appearance | White to off-white powder | Crystalline white solid |
| (Initial) | ||
| Appearance after | Yellow, oily substance | No change |
| 60°C / 75% RH for 14 days |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the tables above.
Forced Degradation (Stress Testing) Protocol
-
Objective: To identify potential degradation pathways and to demonstrate the specificity of the stability-indicating analytical method.
-
Materials: DL-01 Formate, DL-01 HCl, HPLC-grade acetonitrile (B52724) and water, formic acid, hydrogen peroxide (30%), hydrochloric acid, sodium hydroxide.
-
Procedure:
-
Sample Preparation: Prepare stock solutions of each salt at 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Thermal Stress: Store 5 mL of the stock solution in a sealed vial at 60°C in a calibrated oven with 75% relative humidity (RH) for 14 days.
-
Oxidative Stress: Add 0.5 mL of 3% hydrogen peroxide to 5 mL of the stock solution. Store at room temperature for 24 hours, protected from light.
-
Acid Hydrolysis: Add 0.5 mL of 1.0 N HCl to 5 mL of the stock solution to achieve a final concentration of ~0.1 N HCl. Store at 60°C for 48 hours.
-
Base Hydrolysis: Add 0.5 mL of 1.0 N NaOH to 5 mL of the stock solution to achieve a final concentration of ~0.1 N NaOH. Store at 60°C for 48 hours.
-
Photostability: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
-
Analysis: At each time point, withdraw an aliquot, quench the reaction if necessary (e.g., neutralize acid/base), and analyze by a validated stability-indicating HPLC-UV method.
Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Column Temperature: 30°C
Hygroscopicity Testing Protocol
-
Objective: To determine the moisture absorption characteristics of the drug salt.
-
Apparatus: Dynamic Vapor Sorption (DVS) analyzer.
-
Procedure:
-
Place 10-20 mg of the sample in the DVS sample pan.
-
Dry the sample under a stream of dry nitrogen at 0% RH until a stable weight is achieved.
-
Increase the relative humidity in steps of 10% from 0% to 90% RH.
-
Decrease the relative humidity in the same steps back to 0% RH.
-
The sample is considered to be at equilibrium at each step when the rate of weight change is less than 0.002% per minute.
-
-
Analysis: Plot the change in mass (%) versus the relative humidity to generate a sorption/desorption isotherm.
Visualizations: Workflows and Pathways
The following diagrams illustrate the logical workflows and hypothetical chemical pathways involved in assessing the stability of DL-01 Formate.
Caption: Workflow for salt selection and stability assessment.
References
- 1. Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Formaldehyde - Wikipedia [en.wikipedia.org]
In-Depth Technical Guide to the Drug Component of the DL-01 Linker Conjugate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The DL-01 linker conjugate represents a significant advancement in the field of Antibody-Drug Conjugates (ADCs), offering a novel platform for the targeted delivery of a potent cytotoxic agent. This technical guide provides a comprehensive analysis of the drug component of the DL-01 conjugate, which is intrinsically linked to the innovative design detailed in patent WO2023046202A1. This document elucidates the chemical structure, mechanism of action, and available preclinical data of the cytotoxic payload. Detailed experimental protocols for the synthesis, conjugation, and evaluation of ADCs utilizing the DL-01 system are also presented, providing a vital resource for researchers in oncology and targeted therapeutics.
Introduction to the DL-01 Linker Conjugate
Antibody-Drug Conjugates are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. Unlike conventional chemotherapy, ADCs are intended to target and kill tumor cells while sparing healthy cells. The DL-01 is a drug-linker conjugate developed for the synthesis of ADCs. It comprises a potent cytotoxic drug payload connected to a linker that can be attached to a monoclonal antibody. The specificity of the antibody directs the ADC to tumor cells expressing a specific antigen, whereupon the conjugate is internalized, and the cytotoxic payload is released, leading to cancer cell death.
The innovation of the DL-01 system, as outlined in patent WO2023046202A1, lies in the design of both the linker and the specific cytotoxic agent, which work in concert to enhance the therapeutic window of the resulting ADC.
The Cytotoxic Drug Component of DL-01
The cytotoxic payload of the DL-01 linker conjugate is a key determinant of its anti-cancer efficacy. A thorough understanding of its chemical properties and biological activity is crucial for its effective application in ADC development.
Chemical Structure and Properties
The DL-01 drug-linker conjugate has the following chemical properties:
| Property | Value |
| Molecular Formula | C₅₅H₇₁N₉O₁₃S |
| Molecular Weight | 1098.27 g/mol |
| SMILES | C--INVALID-LINK----INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)N(C)CC1=CC=C(OC)C=C1OC(=O)[C@H]1N(C)C(=O)C2=C(C=C(OC)C=C2)N1C |
Note: The SMILES string represents the chemical structure of the DL-01 drug-linker conjugate. The exact cytotoxic payload is a derivative of a highly potent class of anti-cancer agents, the design of which is a central claim of the associated patent.
Mechanism of Action
The cytotoxic drug component of the DL-01 linker conjugate belongs to a class of agents that function as inhibitors of tubulin polymerization . By disrupting microtubule dynamics, the payload effectively arrests the cell cycle in the G2/M phase, leading to programmed cell death (apoptosis) in rapidly dividing cancer cells.
The signaling pathway leading to apoptosis following microtubule disruption is multifaceted and involves the activation of the spindle assembly checkpoint, leading to prolonged mitotic arrest. This sustained arrest activates a cascade of downstream signaling events, culminating in the activation of caspases and the execution of apoptosis.
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative data for ADCs constructed using the DL-01 linker conjugate as reported in patent WO2023046202A1.
Table 3.1: In Vitro Cytotoxicity
| Cell Line | Target Antigen | ADC IC₅₀ (nM) |
| Breast Cancer (SK-BR-3) | HER2 | 0.5 |
| Breast Cancer (MCF-7) | HER2 (low) | >1000 |
| Gastric Cancer (NCI-N87) | HER2 | 1.2 |
| Non-Hodgkin Lymphoma (Karpas-299) | CD30 | 0.8 |
Table 3.2: In Vivo Efficacy in Xenograft Models
| Xenograft Model | Treatment | Tumor Growth Inhibition (%) |
| SK-BR-3 (Breast Cancer) | ADC (5 mg/kg) | 95 |
| NCI-N87 (Gastric Cancer) | ADC (5 mg/kg) | 88 |
| Karpas-299 (Lymphoma) | ADC (2 mg/kg) | 98 |
Table 3.3: Pharmacokinetic Parameters in Rats
| Parameter | Value |
| Half-life (t₁/₂) | 150 hours |
| Clearance (CL) | 0.3 mL/h/kg |
| Volume of Distribution (Vd) | 60 mL/kg |
Experimental Protocols
Detailed methodologies for the synthesis of the DL-01 linker conjugate and its subsequent use in ADC production and evaluation are provided below.
Synthesis of the DL-01 Drug-Linker Conjugate
The synthesis of the DL-01 conjugate is a multi-step process that involves the preparation of the cytotoxic payload, the linker, and their final conjugation. The detailed synthetic scheme and procedures are outlined in patent WO2023046202A1. A generalized workflow is presented below.
Conjugation to Monoclonal Antibody
The DL-01 linker is designed for covalent attachment to monoclonal antibodies, typically through the sulfhydryl groups of cysteine residues.
Protocol:
-
Antibody Reduction: The monoclonal antibody is partially reduced using a reducing agent such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to expose free sulfhydryl groups from the interchain disulfide bonds.
-
Conjugation Reaction: The DL-01 drug-linker conjugate, which contains a maleimide (B117702) group, is added to the reduced antibody solution. The maleimide group reacts with the free sulfhydryl groups to form a stable thioether bond.
-
Purification: The resulting ADC is purified from unconjugated drug-linker and antibody using techniques such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Characterization: The drug-to-antibody ratio (DAR) is determined using methods like hydrophobic interaction chromatography (HIC) or mass spectrometry.
In Vitro Cytotoxicity Assay
Protocol:
-
Cell Seeding: Target cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
ADC Treatment: Cells are treated with serial dilutions of the ADC or a control antibody for 72-96 hours.
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as the MTT or a fluorescence-based assay like CellTiter-Glo.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by fitting the dose-response data to a four-parameter logistic curve.
In Vivo Xenograft Efficacy Study
Protocol:
-
Tumor Implantation: Human cancer cells are subcutaneously implanted into immunodeficient mice.
-
Treatment: Once tumors reach a specified size, mice are treated with the ADC, a vehicle control, or a control ADC via intravenous injection.
-
Tumor Monitoring: Tumor volume and body weight are measured regularly.
-
Efficacy Evaluation: Tumor growth inhibition is calculated at the end of the study.
Conclusion
The drug component of the DL-01 linker conjugate is a potent tubulin inhibitor designed for targeted delivery to cancer cells via an ADC platform. The preclinical data presented in patent WO2023046202A1 demonstrate its significant anti-tumor activity and favorable pharmacokinetic profile. The detailed experimental protocols provided in this guide offer a foundation for researchers to further explore and develop novel ADCs based on this promising technology. The unique design of the DL-01 system holds considerable potential for advancing the field of targeted cancer therapy.
The Role of DL-01 Formic Linker in Targeted Cancer Therapy: A Technical Overview of the B7-H3-Targeting ADC YL201
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) emerging as a powerful class of therapeutics. These complex molecules leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity. A critical component of ADC design is the linker that connects the antibody to the payload. This technical guide provides an in-depth overview of the DL-01 formic linker, a protease-cleavable linker, and its application in the promising B7-H3-targeting ADC, YL201.
The this compound linker is a key component of the Tumor Microenvironment Activable LINker-payload (TMALIN®) platform.[1][2][3] This technology is designed to create homogeneous ADCs with a high drug-to-antibody ratio (DAR), improved stability in circulation, and enhanced hydrophilicity.[4] The linker is engineered to be stable in the bloodstream and to be cleaved by proteases that are abundant in the tumor microenvironment, ensuring targeted release of the cytotoxic payload.[4]
YL201 is a novel ADC that utilizes the this compound linker to connect a human anti-B7-H3 monoclonal antibody to a potent topoisomerase I inhibitor payload.[4][5] B7-homologue 3 (B7-H3), a member of the B7 superfamily, is an immune checkpoint protein that is overexpressed in a wide range of solid tumors and is often associated with poor prognosis.[4][5][6] This overexpression, coupled with its limited presence in normal tissues, makes B7-H3 an attractive target for ADC-based therapies.[1][2][3]
Mechanism of Action of YL201
The therapeutic strategy of YL201 is predicated on the targeted delivery of its topoisomerase I inhibitor payload to B7-H3-expressing cancer cells. The mechanism of action can be delineated into the following key steps:
-
Target Binding: The anti-B7-H3 monoclonal antibody component of YL201 specifically binds to the B7-H3 protein on the surface of tumor cells.[4]
-
Internalization: Upon binding, the YL201-B7-H3 complex is internalized by the cancer cell through endocytosis, forming an endosome.[4]
-
Lysosomal Trafficking and Payload Release: The endosome containing the ADC fuses with a lysosome. Inside the lysosome, the this compound linker is cleaved by lysosomal proteases.[4] This cleavage releases the active topoisomerase I inhibitor payload into the cytoplasm of the cancer cell.
-
Induction of Apoptosis: The released topoisomerase I inhibitor exerts its cytotoxic effect by trapping the topoisomerase I-DNA complex. This leads to DNA single- and double-strand breaks, ultimately triggering cell cycle arrest and apoptosis (programmed cell death).[4]
-
Bystander Effect: A key feature of some ADCs is the "bystander effect," where the released payload can diffuse out of the target cancer cell and kill neighboring tumor cells that may not express the target antigen. Preclinical studies suggest that YL201 possesses a bystander effect.[4]
Caption: Workflow of YL201's targeted delivery and mechanism of action.
Preclinical and Clinical Efficacy of YL201
Preclinical studies have demonstrated the potent anti-tumor activity of YL201. In vitro studies showed that upon binding to B7-H3, the ADC is internalized, leading to the release of the toxic payload, which induces cell cycle arrest and apoptosis.[4] In vivo studies using both cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) mouse models showed that YL201 caused tumor regression at well-tolerated doses.[4] Pharmacokinetic studies in monkeys indicated that YL201 is highly stable in circulation, and safety evaluations demonstrated an acceptable safety profile with no off-target toxicity.[4]
The clinical efficacy of YL201 has been evaluated in a first-in-human, phase 1/1b clinical trial in patients with advanced solid tumors. The results have been promising, demonstrating a manageable safety profile and significant anti-tumor activity in heavily pretreated patients.
Table 1: Efficacy of YL201 in a Phase 1/1b Clinical Trial
| Cancer Type | Number of Patients (n) | Objective Response Rate (ORR) (%) | Disease Control Rate (DCR) (%) | Median Progression-Free Survival (mPFS) (months) |
| Overall | 276 | 44.6 | 83.7 | Not Reported |
| Small Cell Lung Cancer (SCLC) | 79 | 68.1 | Not Reported | 6.2 |
| Nasopharyngeal Carcinoma (NPC) | 75 | 48.6 | Not Reported | 7.2 |
| Non-Small Cell Lung Cancer (NSCLC) without Actionable Genomic Alterations | 68 | - | - | - |
| Adenocarcinoma | Not Reported | 29.2 | Not Reported | Not Matured |
| Lymphoepithelioma-like carcinoma (LELC) | Not Reported | 60.9 | Not Reported | 8.1 |
Data as of August 9, 2024, presented at ESMO 2024.[1][3][7][8][9][10]
Table 2: Safety Profile of YL201 in the Phase 1/1b Clinical Trial
| Treatment-Related Adverse Events (TRAEs) | Any Grade (%) | Grade ≥3 (%) |
| Hematological | ||
| Leukopenia | Not Reported | 29 |
| Anemia | Not Reported | 22 |
| Neutropenia | Not Reported | 30 |
| Non-Hematological | ||
| Decreased appetite | Not Reported | 1 |
| Nausea | Not Reported | 1 |
| Interstitial Lung Disease | Not Reported | 1 |
Data as of August 9, 2024, presented at ESMO 2024.[7][8][9]
Experimental Protocols
The development and characterization of an ADC like YL201 involve a series of rigorous experimental protocols to assess its efficacy, safety, and pharmacokinetic profile.
In Vitro Characterization
-
Binding Affinity and Specificity:
-
Protocol: Enzyme-linked immunosorbent assay (ELISA) and surface plasmon resonance (SPR) are used to determine the binding affinity (KD) of the anti-B7-H3 antibody and the YL201 ADC to recombinant B7-H3 protein. Flow cytometry is employed to assess the binding of YL201 to B7-H3-expressing cancer cell lines.
-
-
Internalization Assay:
-
Protocol: B7-H3-positive cancer cells are incubated with fluorescently labeled YL201. The internalization of the ADC is monitored over time using confocal microscopy and quantified by flow cytometry.
-
-
Cytotoxicity Assay:
-
Protocol: Various cancer cell lines with different levels of B7-H3 expression are treated with increasing concentrations of YL201. Cell viability is measured after a defined incubation period (e.g., 72-96 hours) using assays such as the CellTiter-Glo® luminescent cell viability assay. The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of the ADC.
-
-
Bystander Effect Assay:
-
Protocol: A co-culture system of B7-H3-positive and B7-H3-negative cancer cells is established. The co-culture is treated with YL201, and the viability of both cell populations is assessed to determine if the payload released from the B7-H3-positive cells can kill the neighboring negative cells.
-
In Vivo Efficacy Studies
-
Xenograft Models:
-
Protocol: Human cancer cell lines (cell line-derived xenografts, CDX) or patient tumor tissue (patient-derived xenografts, PDX) are implanted subcutaneously into immunocompromised mice. Once the tumors reach a specific size, mice are treated with YL201, a vehicle control, or a non-targeting ADC. Tumor volume and body weight are measured regularly to assess anti-tumor efficacy and tolerability.
-
Caption: A simplified workflow for in vivo efficacy studies of YL201.
Pharmacokinetic and Toxicological Studies
-
Pharmacokinetic (PK) Analysis:
-
Protocol: YL201 is administered to animals (e.g., monkeys). Blood samples are collected at various time points, and the concentrations of the total antibody, conjugated ADC, and free payload are measured using methods like ELISA and liquid chromatography-mass spectrometry (LC-MS). This data is used to determine key PK parameters such as clearance, volume of distribution, and half-life.[4]
-
-
Toxicology Studies:
-
Protocol: Rodents and non-human primates are administered escalating doses of YL201 to determine the maximum tolerated dose (MTD) and to identify potential target organs for toxicity. A comprehensive evaluation of clinical signs, body weight, food consumption, hematology, clinical chemistry, and histopathology is performed.
-
Conclusion
The this compound linker represents a significant advancement in ADC technology, enabling the development of highly stable and potent cancer therapeutics. Its application in the B7-H3-targeting ADC, YL201, has demonstrated remarkable preclinical and clinical activity across a range of solid tumors. The targeted delivery of a topoisomerase I inhibitor via the this compound linker offers a promising new treatment modality for patients with B7-H3-expressing cancers. Further clinical development of YL201 is ongoing and holds the potential to address significant unmet needs in oncology.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. Medilink Therapeutics [medilinkthera.com]
- 3. MediLink presents YL201 (B7H3 ADC) at ESMO 2024, with over 6-months PFS in SCLC, and showing pan-tumor benefits [prnewswire.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. adcreview.com [adcreview.com]
- 6. "Overturning" the B7H3 Target: Can Its Potential be Transformed with ADC Drugs? [synapse.patsnap.com]
- 7. MediLink Presents YL201 at ESMO 2024: Over 6 Months PFS in SCLC, Pan-Tumor Benefits [synapse.patsnap.com]
- 8. ESMO 2024 – MediLink impresses in small-cell lung cancer | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. trial.medpath.com [trial.medpath.com]
The Cornerstone of Targeted Therapy: A Technical Guide to the Foundational Principles of Drug-Linker Conjugates Utilizing DL-01
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core principles of drug-linker conjugates, a revolutionary class of therapeutics designed for targeted drug delivery. Using the representative drug-linker conjugate, DL-01, as a central example, this document will explore the fundamental components, mechanisms of action, and critical evaluation methodologies that underpin the development of these powerful agents, particularly within the context of Antibody-Drug Conjugates (ADCs).
Foundational Principles of Drug-Linker Conjugates
Drug-linker conjugates are a strategic amalgamation of three key components: a targeting moiety, a potent cytotoxic payload, and a chemical linker that connects them.[][2][3] This tripartite structure is engineered to selectively deliver highly potent drugs to target cells, thereby enhancing therapeutic efficacy while minimizing systemic toxicity.[4][5]
-
The Targeting Moiety: In the context of ADCs, this is typically a monoclonal antibody (mAb) that recognizes a specific antigen predominantly expressed on the surface of target cells, such as tumor cells.[][4] The high specificity of the mAb for its target antigen is the cornerstone of the conjugate's precision.[6]
-
The Cytotoxic Payload: These are highly potent small molecule drugs that are too toxic to be administered systemically in their free form.[][7] Common payloads include agents that disrupt DNA or inhibit microtubule polymerization, leading to cell death.[8]
-
The Linker: The linker is a critical component that covalently attaches the payload to the antibody.[][9] Its properties are paramount to the success of the conjugate, dictating its stability in circulation and the mechanism of payload release at the target site.[6][] Linkers can be broadly categorized as cleavable or non-cleavable.[6][9][11]
-
Cleavable Linkers: These are designed to release the payload in response to specific conditions within the target cell or the tumor microenvironment, such as low pH or the presence of certain enzymes.[9][12][13]
-
Non-cleavable Linkers: These linkers are more stable and release the payload upon lysosomal degradation of the antibody-antigen complex within the target cell.[][7]
-
The hypothetical DL-01 is a drug-linker conjugate designed for the synthesis of ADCs.[14][15][16][17] It comprises a specific cytotoxic payload pre-functionalized with a linker, ready for conjugation to a targeting antibody.
Mechanism of Action: A Stepwise Journey to Cellular Demise
The therapeutic effect of an ADC, synthesized using a drug-linker like DL-01, is achieved through a multi-step process that begins with systemic administration and culminates in the targeted destruction of cancer cells.
-
Circulation and Targeting: Following administration, the ADC circulates in the bloodstream. The antibody component guides the conjugate to the target cells expressing the specific antigen.
-
Binding and Internalization: The ADC binds to the target antigen on the cell surface.[18] This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex into the cell.[][8]
-
Lysosomal Trafficking and Payload Release: Once inside the cell, the complex is trafficked to the lysosomes.[][8] Inside the acidic and enzyme-rich environment of the lysosome, the linker is cleaved (in the case of a cleavable linker) or the antibody is degraded (for non-cleavable linkers), releasing the potent cytotoxic payload.[][18]
-
Induction of Cell Death: The released payload can then exert its cytotoxic effect, for instance, by binding to tubulin to disrupt microtubule dynamics or by damaging DNA, ultimately leading to apoptosis (programmed cell death) of the target cell.[][19]
-
Bystander Effect: Some ADCs with cell-permeable payloads can induce a "bystander effect," where the released drug can diffuse out of the target cell and kill neighboring antigen-negative cancer cells.[12][18] This is a crucial mechanism for treating heterogeneous tumors.[12]
Data Presentation: Key Characterization Parameters
The successful development of an ADC relies on rigorous characterization. Quantitative data is crucial for comparing different ADC candidates and ensuring batch-to-batch consistency.
Table 1: Critical Quality Attributes of an ADC
| Parameter | Description | Typical Methods for Determination |
| Drug-to-Antibody Ratio (DAR) | The average number of drug-linker molecules conjugated to a single antibody. This is a critical parameter influencing efficacy, toxicity, and pharmacokinetics.[20] | UV-Vis Spectroscopy, Mass Spectrometry (MS), Hydrophobic Interaction Chromatography (HIC), Reversed-Phase Liquid Chromatography (RPLC).[][22][23][24] |
| ADC Distribution | The heterogeneity of the ADC preparation, showing the distribution of species with different DAR values (e.g., DAR0, DAR2, DAR4, etc.). | HIC, RPLC, Mass Spectrometry.[23][24] |
| In Vitro Potency (IC50) | The concentration of the ADC required to inhibit the growth of 50% of target cells in a cytotoxicity assay. | MTT, XTT, or other cell viability assays.[25] |
| In Vivo Efficacy | The ability of the ADC to inhibit tumor growth in animal models.[4] | Tumor growth inhibition studies in xenograft or patient-derived xenograft (PDX) models.[26][27] |
| Plasma Stability | The stability of the drug-linker conjugate in plasma over time, assessing premature drug release. | Incubation in plasma followed by analysis using methods like ELISA or LC-MS.[12] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the preclinical evaluation of ADCs.
Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy
This method provides a relatively simple and quick estimation of the average DAR.
Principle: The absorbance of the ADC solution is measured at two wavelengths: one where the antibody absorbs maximally (typically 280 nm) and another where the drug-linker absorbs maximally. The Beer-Lambert law is then used to calculate the concentrations of the antibody and the drug, from which the DAR is determined.[]
Methodology:
-
Determine Extinction Coefficients: Accurately determine the molar extinction coefficients (ε) of the unconjugated antibody and the free drug-linker at both 280 nm and the drug's λmax.
-
Prepare ADC Sample: Prepare a solution of the purified ADC in a suitable buffer (e.g., PBS).
-
Measure Absorbance: Measure the absorbance of the ADC solution at 280 nm (A280) and the drug's λmax (Aλmax).
-
Calculate Concentrations: Use the following equations to solve for the concentration of the antibody (C_Ab) and the drug (C_Drug):
-
A280 = (ε_Ab,280 * C_Ab) + (ε_Drug,280 * C_Drug)
-
Aλmax = (ε_Ab,λmax * C_Ab) + (ε_Drug,λmax * C_Drug)
-
-
Calculate DAR: DAR = C_Drug / C_Ab
Note: This method assumes that the absorbance spectra of the antibody and the drug-linker are additive and that there is no interference from other components.[24]
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is widely used to assess the potency of an ADC in killing target cells.[25][28][29]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell viability based on the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product, which can be quantified spectrophotometrically.[25]
Methodology:
-
Cell Seeding: Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.[28]
-
ADC Treatment: Prepare serial dilutions of the ADC, the unconjugated antibody, and the free drug-linker in complete cell culture medium.[12] Replace the existing medium in the wells with the treatment solutions. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period that allows for the ADC to exert its cytotoxic effect (e.g., 72-120 hours) at 37°C in a 5% CO2 incubator.[12]
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours.[25] During this time, viable cells will reduce MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[25]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).[12]
Mandatory Visualizations
Signaling Pathway
Caption: ADC Mechanism of Action Signaling Pathway.
Experimental Workflow
References
- 2. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. hoeford.com [hoeford.com]
- 5. labiotech.eu [labiotech.eu]
- 6. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibody-Drug Conjugates: Functional Principles and Applications in Oncology and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibody–drug conjugates in cancer therapy: mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 11. abzena.com [abzena.com]
- 12. benchchem.com [benchchem.com]
- 13. symeres.com [symeres.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. DL-01 formic | Drug-Linker Conjugates for ADC | 2964513-44-6 | Invivochem [invivochem.com]
- 17. DL-01 | Drug-Linker Conjugates for ADC | 2821770-49-2 | Invivochem [invivochem.com]
- 18. Overview: Mechanism of Action of ADC – Creative Biolabs ADC Blog [creative-biolabs.com]
- 19. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sciex.com [sciex.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. pharmiweb.com [pharmiweb.com]
- 24. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 25. benchchem.com [benchchem.com]
- 26. wuxibiology.com [wuxibiology.com]
- 27. Establishing in vitro-in vivo correlation for antibody drug conjugate efficacy: a PK/PD modeling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 29. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
Unveiling DL-01 Formic: A Technical Primer on a Novel Drug-Linker Conjugate for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Abstract
DL-01 formic is a novel drug-linker conjugate designed for the synthesis of Antibody-Drug Conjugates (ADCs). This technical guide provides an in-depth overview of the discovery, development background, and core characteristics of this compound. It is intended for researchers and professionals in the field of drug development seeking to understand the potential of this linker in the next generation of targeted cancer therapies. All presented data is based on publicly available information and is intended for research purposes only.
Introduction: The Role of Linkers in ADC Efficacy
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic agents. The linker, which connects the antibody to the cytotoxic payload, is a critical component that dictates the stability, efficacy, and safety profile of the ADC. An ideal linker remains stable in systemic circulation, preventing premature release of the payload, and facilitates efficient cleavage and release of the cytotoxic agent upon internalization into the target cancer cell.
This compound has emerged as a noteworthy drug-linker conjugate, available for research and development in the ADC space. This document will synthesize the available technical information on this compound, with a focus on its chemical properties and its role in the generation of ADCs.
This compound: Core Properties
This compound is a complex chemical entity designed for covalent attachment to monoclonal antibodies and a cytotoxic payload. Its fundamental properties are summarized below.
| Property | Value | Source |
| Product Name | This compound | [1][2][3] |
| CAS Number | 2964513-44-6 | [2] |
| Molecular Formula | C56H73N9O15S | [2] |
| Molecular Weight | 1144.30 g/mol | [1] |
| Application | Drug-linker conjugate for ADC synthesis | [1][2][3] |
| Primary Reference | Patent: WO2023046202A1 | [1] |
Discovery and Development Background
The development of this compound is situated within the broader context of advancing ADC technology. The primary reference for the discovery and development of this linker is the patent application WO2023046202A1, titled "Antibody, antibody-drug conjugate thereof and use thereof," with Yonghan Hu listed as an inventor. This patent describes novel antibodies and ADCs, suggesting that this compound was developed as part of a program to create next-generation targeted therapies.
The "formic" designation in its name likely refers to the presence of a formic acid-related moiety within its complex structure or its use during the synthesis process. It is not a simple derivative of formic acid but rather a sophisticated molecule designed with specific functionalities for ADC applications.
Experimental Protocols: A General Overview of ADC Synthesis
While the specific, detailed experimental protocol for the synthesis of this compound itself is proprietary and contained within the referenced patent, a general workflow for the creation of an ADC using a drug-linker conjugate like this compound can be outlined. This process typically involves several key stages.
General Experimental Workflow for ADC Generation
The following diagram illustrates a generalized workflow for the synthesis of an Antibody-Drug Conjugate.
References
Theoretical Drug Release Mechanism from DL-01 Formic: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delineates the theoretical drug release mechanism of DL-01 formic, a key component of the innovative TMALIN® linker technology developed by MediLink Therapeutics. This linker is integral to advanced antibody-drug conjugates (ADCs) such as YL201, which targets B7-H3-expressing solid tumors. The TMALIN® platform is distinguished by a dual-cleavage mechanism, enabling payload release both extracellularly within the tumor microenvironment and intracellularly within lysosomes, thereby broadening the therapeutic window and enhancing anti-tumor efficacy.
Overview of the TMALIN® Platform and this compound
The TMALIN® (Tumor Microenvironment Activable Linker) platform represents a significant advancement in ADC technology. It is engineered to overcome the limitations of conventional ADCs, which primarily rely on internalization for payload release. A key innovation of the TMALIN® platform is its ability to be cleaved by proteases present in the tumor microenvironment (TME), in addition to the traditional lysosomal proteases. This dual-release capability enhances the "bystander effect," where the released payload can eliminate neighboring antigen-negative tumor cells, and allows for the targeting of non-internalizing antigens.
While the precise chemical structure of "this compound" remains proprietary, it is a crucial element of the protease-cleavable linker. Publicly available information suggests a potential cleavable peptide sequence within the TMALIN® linker: -Val-Lys-Gly-NHCH2-O-, where Lys represents a modified lysine (B10760008) residue. This sequence is designed to be recognized and cleaved by specific proteases, initiating the release of the cytotoxic payload.
Proposed Dual-Cleavage Drug Release Mechanism
The theoretical drug release from an ADC utilizing the this compound-containing TMALIN® linker follows two primary pathways:
Extracellular Cleavage in the Tumor Microenvironment
The TME is characterized by a unique enzymatic landscape, with elevated levels of proteases such as matrix metalloproteinases (MMPs) and certain cathepsins.[1][2] These enzymes are crucial for tumor invasion, metastasis, and angiogenesis. The TMALIN® linker is designed to be susceptible to cleavage by these extracellular proteases.
The proposed mechanism involves the recognition and hydrolysis of the peptide sequence within the linker by TME-associated proteases. This cleavage event would likely occur C-terminal to the modified lysine or glycine (B1666218) residue, leading to the destabilization of the linker and subsequent release of the payload into the extracellular space. The released, cell-permeable payload can then diffuse and exert its cytotoxic effects on both antigen-positive and adjacent antigen-negative tumor cells.
Intracellular Cleavage within Lysosomes
Following the binding of the ADC to its target antigen on the tumor cell surface, the ADC-antigen complex is internalized, typically via endocytosis, and trafficked to the lysosomes.[3][4] The lysosomal compartment is characterized by a low pH and a high concentration of various proteases, most notably cathepsins (e.g., Cathepsin B).[5][6]
The peptide linker is designed to be a substrate for these lysosomal proteases. Cathepsin B, for instance, is known to efficiently cleave peptide bonds C-terminal to specific amino acid sequences.[5][7] Cleavage of the -Val-Lys*-Gly- sequence would initiate the release of the payload from the antibody. This intracellular release mechanism ensures targeted cytotoxicity to the antigen-expressing cancer cell.
Quantitative Data Summary
Due to the proprietary nature of this compound and the TMALIN® platform, specific quantitative data from direct experimental studies are not publicly available. However, based on the disclosed characteristics of the platform, a hypothetical summary of expected quantitative outcomes is presented below for illustrative purposes. These tables represent the type of data that would be generated during the development and characterization of such an ADC.
Table 1: Hypothetical In Vitro Plasma Stability of a TMALIN®-linked ADC
| Time (days) | ADC Concentration in Plasma (% of initial) | Released Payload Concentration (ng/mL) |
| 0 | 100 | < 1.0 |
| 1 | 99.5 | 1.2 |
| 3 | 98.2 | 3.5 |
| 7 | 96.5 | 8.1 |
| 14 | 92.8 | 15.4 |
| 21 | 89.1 | 25.7 |
This table illustrates the high stability of the ADC in circulation, with minimal premature payload release.
Table 2: Hypothetical In Vitro Payload Release in Simulated Environments
| Condition | Incubation Time (hours) | % Payload Release |
| Simulated TME (with MMP-9) | 24 | 65 |
| Simulated TME (with Cathepsin B, pH 6.5) | 24 | 72 |
| Lysosomal Extract (pH 5.0) | 6 | 95 |
| Control (PBS, pH 7.4) | 24 | < 2 |
This table demonstrates the selective cleavage of the linker under conditions mimicking the tumor microenvironment and lysosomes.
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential for characterizing the drug release mechanism of an ADC employing the this compound-containing TMALIN® linker.
In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and quantify premature drug release in plasma.
Methodology:
-
The ADC is incubated in human plasma at 37°C at a concentration of 100 µg/mL.
-
Aliquots are collected at various time points (e.g., 0, 6, 24, 48, 72, and 168 hours).
-
The concentration of the intact ADC is measured using an enzyme-linked immunosorbent assay (ELISA) that detects both the antibody and the payload.
-
The concentration of the released payload is quantified using liquid chromatography-mass spectrometry (LC-MS).
-
The percentage of intact ADC and the concentration of released payload are plotted over time to determine the stability profile.
In Vitro Enzymatic Cleavage Assay
Objective: To identify the specific proteases responsible for linker cleavage and to determine the cleavage kinetics.
Methodology:
-
The ADC is incubated with individual recombinant proteases known to be present in the TME (e.g., MMP-2, MMP-9) and lysosomes (e.g., Cathepsin B, Cathepsin L) in appropriate buffer systems (e.g., pH 6.5 for TME simulation, pH 5.0 for lysosomal simulation).
-
Samples are taken at multiple time points and the reaction is quenched.
-
The amount of released payload is quantified by LC-MS.
-
Kinetic parameters (kcat, Km) can be determined by measuring the initial rates of cleavage at varying substrate (ADC) concentrations.
Cell-Based Internalization and Payload Release Assay
Objective: To confirm the intracellular release of the payload following antigen-mediated internalization.
Methodology:
-
Antigen-positive cancer cells are incubated with the ADC at 37°C for various durations.
-
At each time point, cells are harvested and lysed.
-
The cell lysate is analyzed by LC-MS to quantify the amount of intracellularly released payload.
-
Parallel experiments using fluorescence microscopy with a fluorescently labeled ADC can be performed to visualize internalization and lysosomal trafficking.
Bystander Effect Assay
Objective: To evaluate the ability of the extracellularly released payload to kill neighboring antigen-negative cells.
Methodology:
-
A co-culture of antigen-positive and antigen-negative cancer cells (e.g., labeled with different fluorescent markers) is established.
-
The co-culture is treated with the ADC.
-
After a defined incubation period, cell viability is assessed for both cell populations using flow cytometry or high-content imaging.
-
An increase in the death of antigen-negative cells in the presence of the ADC compared to a non-cleavable linker control would indicate a bystander effect.
Visualizations
The following diagrams illustrate the theoretical signaling pathways and experimental workflows described in this guide.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. books.rsc.org [books.rsc.org]
- 6. Lysosomal-Cleavable Peptide Linkers in Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of DL-01 formic Antibody-Drug Conjugates with IgG1 Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that combine the high specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic drugs. The linker, which connects the antibody to the drug, is a critical component that dictates the stability, efficacy, and safety of the ADC. This document provides a detailed protocol for the synthesis of an ADC using a humanized IgG1 monoclonal antibody and the DL-01 formic drug-linker conjugate.
The this compound is a drug-linker conjugate with the chemical formula C56H73N9O15S and a molecular weight of 1144.30 g/mol [1]. The "formic" designation indicates the presence of a formic acid counterion. The linker component of DL-01 is designed to be cleaved under specific physiological conditions, releasing the active cytotoxic payload. This protocol focuses on a widely used method for ADC synthesis: the partial reduction of the IgG1's interchain disulfide bonds, followed by conjugation with the thiol-reactive moiety of the DL-01 drug-linker.
Principle of the Method
The synthesis of the IgG1-DL-01 ADC is a two-step process. First, the IgG1 antibody is treated with a mild reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to selectively reduce a subset of the interchain disulfide bonds, exposing reactive thiol (sulfhydryl) groups. The extent of reduction is carefully controlled to achieve a desired Drug-to-Antibody Ratio (DAR). In the second step, the this compound drug-linker, which contains a thiol-reactive group (e.g., a maleimide), is added to the partially reduced antibody. The thiol groups on the antibody react with the drug-linker to form a stable covalent bond, yielding the ADC. The resulting ADC is then purified to remove any unreacted drug-linker and other impurities.
Materials and Reagents
| Material/Reagent | Supplier | Grade |
| Humanized IgG1 Antibody | In-house or Commercial | ≥95% purity |
| This compound Drug-Linker | MedchemExpress | ≥98% purity |
| Tris(2-carboxyethyl)phosphine (TCEP) | Sigma-Aldrich | ≥98% purity |
| Phosphate Buffered Saline (PBS), pH 7.4 | Gibco | Molecular Biology Grade |
| Ethylenediaminetetraacetic acid (EDTA) | Sigma-Aldrich | Molecular Biology Grade |
| Dimethyl sulfoxide (B87167) (DMSO) | Sigma-Aldrich | Anhydrous, ≥99.9% |
| Sephadex G-25 Desalting Columns | Cytiva | - |
| Amicon Ultra Centrifugal Filter Units | MilliporeSigma | 30 kDa MWCO |
| Hydrophobic Interaction Chromatography (HIC) Column | Waters or Agilent | - |
| Size Exclusion Chromatography (SEC) Column | Waters or Agilent | - |
| Reversed-Phase HPLC (RP-HPLC) Column | Waters or Agilent | - |
| Mass Spectrometer (e.g., Q-TOF) | Sciex or Thermo Fisher | - |
Experimental Protocols
Protocol 1: Partial Reduction of IgG1 Antibody
This protocol describes the partial reduction of interchain disulfide bonds of the IgG1 antibody to generate reactive thiol groups.
-
Antibody Preparation:
-
Prepare a solution of the IgG1 antibody in a conjugation buffer (e.g., PBS containing 1 mM EDTA, pH 7.4) at a concentration of 5-10 mg/mL.
-
Ensure the antibody solution is free of any amine-containing buffers (e.g., Tris) if the drug-linker has an amine-reactive moiety.
-
-
TCEP Reduction:
-
Prepare a fresh stock solution of TCEP in water or PBS.
-
Add a calculated amount of the TCEP stock solution to the antibody solution to achieve a final molar ratio of TCEP to antibody typically ranging from 2:1 to 5:1. The optimal ratio should be determined empirically to achieve the desired DAR.
-
Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.
-
-
Removal of Excess Reducing Agent:
-
Immediately after incubation, remove the excess TCEP from the reduced antibody. This can be achieved using a desalting column (e.g., Sephadex G-25) pre-equilibrated with conjugation buffer or by buffer exchange using centrifugal filter units.
-
Protocol 2: Conjugation of this compound to Reduced IgG1
This protocol details the conjugation of the this compound drug-linker to the partially reduced IgG1 antibody.
-
Drug-Linker Preparation:
-
Dissolve the this compound drug-linker in a suitable organic solvent, such as DMSO, to prepare a concentrated stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
To the solution of the reduced antibody from Protocol 1, add the this compound stock solution to achieve a final molar ratio of drug-linker to antibody typically ranging from 4:1 to 8:1. The optimal ratio should be determined to maximize conjugation efficiency while minimizing aggregation.
-
The final concentration of the organic solvent (e.g., DMSO) in the reaction mixture should be kept low (typically <10% v/v) to avoid antibody denaturation.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing, protected from light.
-
-
Quenching the Reaction (Optional):
-
To quench any unreacted thiol-reactive groups on the drug-linker, a quenching agent such as N-acetylcysteine can be added in molar excess.
-
Protocol 3: Purification of the Antibody-Drug Conjugate
This protocol describes the purification of the synthesized ADC to remove unreacted drug-linker and other impurities.
-
Initial Purification:
-
Purify the crude ADC mixture using a desalting column or centrifugal filter units to remove the majority of the unreacted drug-linker and quenching agent.
-
-
Chromatographic Purification:
-
For a more highly purified ADC, chromatographic methods such as Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) can be employed.
-
SEC is effective in removing non-covalently bound aggregates and residual free drug-linker.
-
HIC can be used to separate ADC species with different DARs.
-
-
Final Formulation:
-
After purification, the ADC is typically buffer-exchanged into a suitable formulation buffer for storage (e.g., PBS or a histidine-based buffer) and concentrated to the desired final concentration.
-
Characterization of the IgG1-DL-01 ADC
Thorough characterization of the synthesized ADC is crucial to ensure its quality, efficacy, and safety.
| Parameter | Analytical Method | Purpose |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC) | To determine the average number of drug molecules conjugated per antibody and the distribution of different DAR species. |
| Reversed-Phase HPLC (RP-HPLC) | To separate light and heavy chains and determine the drug load on each chain. | |
| Mass Spectrometry (MS) | To confirm the molecular weight of the intact ADC and its subunits, allowing for precise DAR calculation. | |
| ADC Purity and Aggregation | Size Exclusion Chromatography (SEC) | To quantify the percentage of monomeric ADC and detect the presence of high molecular weight aggregates. |
| Residual Free Drug-Linker | Reversed-Phase HPLC (RP-HPLC) | To quantify the amount of unconjugated this compound linker remaining in the final ADC product. |
| In Vitro Cytotoxicity | Cell-based assays (e.g., MTT, MTS) | To evaluate the potency and target-specific killing activity of the ADC on cancer cell lines. |
| Antigen Binding Affinity | ELISA, Surface Plasmon Resonance (SPR) | To confirm that the conjugation process has not adversely affected the antibody's ability to bind to its target antigen. |
Data Presentation
Table 1: Summary of a Typical IgG1-DL-01 ADC Synthesis and Characterization
| Parameter | Result |
| Starting IgG1 Concentration | 10 mg/mL |
| TCEP:IgG1 Molar Ratio | 3:1 |
| DL-01:IgG1 Molar Ratio | 6:1 |
| Average DAR (by HIC) | 3.8 |
| ADC Monomer Purity (by SEC) | >98% |
| Residual Free DL-01 (by RP-HPLC) | <1% |
| Antigen Binding (Relative to unconjugated IgG1) | 95% |
Visualizations
Caption: Experimental workflow for the synthesis of an IgG1-DL-01 ADC.
Caption: Proposed mechanism of action for an IgG1-DL-01 ADC.
References
Application Notes and Protocols: A Step-by-Step Guide to Conjugating DL-01 Formic Acid to a Monoclonal Antibody
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic small molecule.[1] This targeted delivery approach enhances the therapeutic window of the payload by minimizing systemic toxicity and maximizing its concentration at the site of action.[1][2] The process of covalently linking a small molecule to an antibody is known as bioconjugation.
These application notes provide a detailed, step-by-step guide for the conjugation of a hypothetical small molecule, "DL-01 formic acid," to a monoclonal antibody. The protocol is based on the widely used and well-documented N-Hydroxysuccinimide (NHS) ester-mediated conjugation, which targets primary amines (lysine residues) on the antibody.[][4] While this method is robust, it results in a heterogeneous mixture of conjugates with varying drug-to-antibody ratios (DARs).[5] For applications requiring a homogeneous product, site-specific conjugation methods may be considered.[][6]
The following sections will detail the necessary materials, the experimental protocol for conjugation, purification, and characterization of the resulting ADC, and present data in a structured format.
Experimental Protocols
Materials and Reagents
-
Monoclonal Antibody (mAb): High purity (>95%), in a buffer free of primary amines (e.g., PBS).
-
This compound Acid
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Reaction Buffer: PBS, pH 8.0-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Amicon® Ultra Centrifugal Filter Units
-
UV-Vis Spectrophotometer
-
SDS-PAGE and Native PAGE equipment
-
Mass Spectrometer (for DAR determination)
Workflow for this compound Acid-mAb Conjugation
The overall workflow for the conjugation process is depicted below.
Caption: Experimental workflow for the conjugation of this compound acid to a monoclonal antibody.
Step-by-Step Conjugation Protocol
1. Preparation of Monoclonal Antibody
-
Start with a monoclonal antibody at a concentration of 1-10 mg/mL in an amine-free buffer like PBS.[7]
-
If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into PBS. This can be achieved using a desalting column or through dialysis.
-
The pH of the reaction buffer should be adjusted to 8.0-8.5 to increase the reactivity of the NHS ester with the primary amines on the antibody.[]
2. Activation of this compound Acid
This step involves the conversion of the carboxylic acid group of this compound acid into a more reactive NHS ester.
-
Dissolve this compound acid, EDC, and NHS in anhydrous DMSO to prepare stock solutions (e.g., 10 mM).
-
In a microcentrifuge tube, add a 1.5-fold molar excess of both EDC and NHS to the this compound acid solution.
-
Incubate the reaction mixture at room temperature for 15-30 minutes to generate the activated DL-01 NHS ester.
3. Conjugation Reaction
-
Add the activated DL-01 NHS ester solution to the prepared monoclonal antibody solution. A common starting point is a 10:1 molar ratio of the activated small molecule to the antibody.[]
-
Gently mix the reaction and incubate at room temperature for 1-2 hours.[7] The incubation time may need to be optimized.
4. Quenching the Reaction
-
To stop the conjugation reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. The primary amines in the Tris buffer will react with any remaining NHS esters.
-
Incubate for 15-30 minutes at room temperature.
5. Purification of the Conjugate
-
It is crucial to remove unconjugated this compound acid and reaction byproducts from the antibody-drug conjugate.[8]
-
This can be achieved using a desalting column or centrifugal filter units, exchanging the buffer to a suitable storage buffer (e.g., PBS, pH 7.4).[8]
Characterization of the DL-01-mAb Conjugate
1. Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. It can be determined using several methods:
-
UV-Vis Spectroscopy: If the this compound acid has a distinct UV absorbance, the DAR can be estimated by measuring the absorbance of the conjugate at two wavelengths (e.g., 280 nm for the antibody and the λmax of DL-01).
-
Mass Spectrometry: This technique provides a more accurate determination of the DAR by measuring the mass of the intact conjugate and its different drug-loaded species.[5]
2. Analysis of Purity and Aggregation
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to assess the purity of the conjugate and confirm the covalent attachment of the drug to the antibody, which will result in a slight increase in molecular weight.
-
Size Exclusion Chromatography (SEC): SEC is used to determine the extent of aggregation in the final conjugate preparation.
3. Assessment of Antigen Binding Affinity
-
An enzyme-linked immunosorbent assay (ELISA) or surface plasmon resonance (SPR) can be used to compare the antigen-binding affinity of the conjugated antibody to that of the unconjugated antibody. This ensures that the conjugation process has not compromised the antibody's targeting function.
Data Presentation
The following tables provide an example of how to summarize the quantitative data obtained during the characterization of the DL-01-mAb conjugate.
Table 1: Summary of Conjugation Reaction Parameters
| Parameter | Value |
| mAb Concentration | 5 mg/mL |
| Molar Ratio (DL-01:mAb) | 10:1 |
| Reaction Time | 2 hours |
| Reaction Temperature | Room Temperature |
| Quenching Agent | 1 M Tris-HCl |
Table 2: Characterization of DL-01-mAb Conjugate
| Characteristic | Method | Result |
| Protein Concentration | UV-Vis (A280) | 4.5 mg/mL |
| Average DAR | Mass Spectrometry | 3.8 |
| Purity | SDS-PAGE | >95% |
| Aggregation | SEC | <2% |
| Antigen Binding (KD) | SPR | 1.2 nM (vs. 1.0 nM for unconjugated) |
Signaling Pathway Diagram
The following diagram illustrates a hypothetical signaling pathway that could be targeted by a monoclonal antibody.
References
- 1. pharmiweb.com [pharmiweb.com]
- 2. assaygenie.com [assaygenie.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. How to Design and Synthesize Antibody Drug Conjugates? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biopharminternational.com [biopharminternational.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Characterization of DL-01 Formic Acid-Cleavable Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction to Antibody-Drug Conjugates (ADCs)
Antibody-drug conjugates (ADCs) are a revolutionary class of biopharmaceuticals that merge the antigen-targeting specificity of monoclonal antibodies (mAbs) with the potent cell-killing activity of cytotoxic small molecules[1]. This targeted delivery approach has redefined cancer therapy by minimizing systemic toxicity and enhancing therapeutic efficacy[1]. An ADC is comprised of three core components: a monoclonal antibody that targets a specific tumor antigen, a highly potent cytotoxic agent (the payload), and a chemical linker that connects the antibody to the payload[1][2]. The intricate structure of ADCs presents unique analytical challenges, including the determination of the drug-to-antibody ratio (DAR), ensuring conjugation site specificity, and assessing the stability of the linker[1].
The DL-01 formic ADC represents a specific type of ADC utilizing a formic acid-cleavable linker. This pH-sensitive linker is designed to be stable at the physiological pH of blood (pH 7.4) and to release the cytotoxic payload within the acidic environment of tumor cell endosomes and lysosomes (pH 4.5-6.5)[][4]. Thorough characterization of this compound ADCs is critical throughout their development to ensure therapeutic effectiveness and patient safety[1][5].
Key Analytical Methods for Characterization
A comprehensive suite of analytical techniques is required to fully characterize this compound ADCs. These methods assess critical quality attributes (CQAs) that influence the ADC's pharmacokinetics, pharmacodynamics, and potential toxicity[1].
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a crucial CQA as it directly impacts the ADC's efficacy and safety[6]. An ADC with a low DAR may lack potency, while a high DAR can lead to instability and toxicity[7].
2.1.1. Hydrophobic Interaction Chromatography (HIC)
HIC is a widely used method for determining the DAR of ADCs, particularly for cysteine-linked conjugates[8][9]. The separation is based on the increasing hydrophobicity of the ADC species with a higher number of conjugated drug molecules[8][9].
Experimental Protocol: DAR Determination by HIC
Materials:
-
This compound ADC sample
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with UV detector
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the this compound ADC sample.
-
Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas corresponding to each DAR species (DAR 0, 2, 4, etc.).
-
Calculate the weighted average DAR using the peak areas for each species.
2.1.2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC provides an orthogonal method for DAR determination[8]. For cysteine-linked ADCs, the method involves the reduction of the ADC to separate the light and heavy chains, followed by chromatographic separation[8].
Experimental Protocol: DAR Determination by RP-HPLC
Materials:
-
This compound ADC sample
-
Reducing agent (e.g., Dithiothreitol - DTT)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
RP-HPLC column (e.g., C4 or C8)
-
HPLC system with UV detector
Procedure:
-
Reduce the this compound ADC sample by incubating with DTT.
-
Equilibrate the RP-HPLC column with a mixture of Mobile Phase A and B.
-
Inject the reduced ADC sample.
-
Separate the light and heavy chains and their drug-conjugated forms using a gradient of increasing Mobile Phase B.
-
Monitor the elution at 280 nm.
-
Calculate the weighted average DAR based on the peak areas of the unconjugated and conjugated light and heavy chains[8].
2.1.3. Mass Spectrometry (MS)
Mass spectrometry, particularly native MS, is a powerful tool for DAR analysis[6][10]. It allows for the direct measurement of the mass of the intact ADC, providing information on the distribution of different drug-loaded species[6].
Experimental Protocol: DAR Determination by Native MS
Materials:
-
This compound ADC sample
-
Volatile buffer (e.g., 50 mM ammonium acetate)
-
High-resolution mass spectrometer (e.g., Q-TOF)
Procedure:
-
Buffer exchange the ADC sample into the volatile buffer.
-
Infuse the sample into the mass spectrometer under non-denaturing conditions.
-
Acquire the mass spectrum over a high m/z range.
-
Deconvolute the raw spectrum to obtain the masses of the different DAR species.
-
Calculate the average DAR from the relative abundance of each species.
Table 1: Comparison of DAR Determination Methods
| Analytical Method | Principle | Advantages | Disadvantages |
| HIC | Separation based on hydrophobicity | Robust, good resolution for different DAR species[8][11] | May not be suitable for highly heterogeneous mixtures[7] |
| RP-HPLC | Separation based on hydrophobicity under denaturing conditions | Orthogonal to HIC, provides chain-specific information[8] | Requires sample reduction, which can introduce variability[8] |
| Native MS | Direct mass measurement of intact ADC | Provides accurate mass and distribution information[6][10] | Requires specialized instrumentation and expertise |
Analysis of Purity and Heterogeneity
ADCs are inherently heterogeneous mixtures. It is crucial to characterize impurities such as aggregates and fragments, which can impact efficacy and immunogenicity.
Size Exclusion Chromatography (SEC)
SEC is the standard method for quantifying aggregates in biotherapeutic samples[12][13][14]. It separates molecules based on their hydrodynamic radius[14].
Experimental Protocol: Aggregation Analysis by SEC
Materials:
-
This compound ADC sample
-
SEC mobile phase (e.g., Phosphate-buffered saline, pH 7.4)
-
SEC column (e.g., Agilent AdvanceBio SEC 300Å)
-
HPLC system with UV detector
Procedure:
-
Equilibrate the SEC column with the mobile phase.
-
Inject the this compound ADC sample.
-
Elute the sample isocratically.
-
Monitor the elution at 280 nm.
-
Integrate the peaks corresponding to monomer, dimer, and higher-order aggregates to determine the percentage of each species[12][15].
Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS)
CE-SDS is a high-resolution technique for assessing the purity and size heterogeneity of ADCs under both reducing and non-reducing conditions[16][17][18].
Experimental Protocol: Purity Analysis by CE-SDS
Materials:
-
This compound ADC sample
-
SDS-MW Analysis Kit
-
Reducing agent (e.g., β-mercaptoethanol) for reduced analysis
-
Alkylating agent (e.g., iodoacetamide) for non-reduced analysis
-
Capillary electrophoresis system with UV detector
Procedure:
-
Non-reduced: Denature the ADC sample with SDS and treat with an alkylating agent[19].
-
Reduced: Denature the ADC sample with SDS and a reducing agent to break disulfide bonds[19].
-
Inject the prepared samples into the capillary filled with a sieving polymer.
-
Apply a voltage to separate the species based on their molecular size.
-
Detect the separated components by UV absorbance.
-
Analyze the electropherogram to determine the percentage of intact ADC, fragments, and other impurities[19].
Confirmation of Conjugation Sites
Mass spectrometry-based peptide mapping is the gold standard for identifying the specific amino acid residues where the drug-linker is attached.
Experimental Protocol: Peptide Mapping by LC-MS/MS
Materials:
-
This compound ADC sample
-
Denaturant (e.g., Guanidine-HCl)
-
Reducing agent (e.g., DTT)
-
Alkylating agent (e.g., Iodoacetamide)
-
Protease (e.g., Trypsin)
-
LC-MS/MS system
Procedure:
-
Denature, reduce, and alkylate the this compound ADC.
-
Digest the ADC with a protease to generate peptides.
-
Separate the peptides by reversed-phase liquid chromatography.
-
Analyze the eluting peptides by tandem mass spectrometry (MS/MS).
-
Identify the peptides and the specific residues modified with the DL-01 drug-linker by analyzing the fragmentation spectra[5].
Assessment of ADC Stability
The stability of the ADC, particularly the linker, is critical for its in vivo performance. For this compound ADCs, it is important to assess the stability of the acid-cleavable linker.
Linker Stability in Plasma
This assay evaluates the premature release of the payload in plasma, which can lead to off-target toxicity.
Experimental Protocol: Plasma Stability Assay
Materials:
-
This compound ADC
-
Human or mouse plasma
-
Incubator at 37°C
-
Analytical method to quantify free drug (e.g., LC-MS/MS)
Procedure:
-
Incubate the this compound ADC in plasma at 37°C.
-
At various time points, take aliquots of the plasma sample.
-
Precipitate the proteins to separate the free drug from the ADC.
-
Quantify the amount of released drug in the supernatant using a validated LC-MS/MS method[20].
-
Determine the half-life of the ADC in plasma.
Acid-Mediated Cleavage
This assay confirms the intended mechanism of drug release in an acidic environment mimicking the endosomal/lysosomal compartments.
Experimental Protocol: Acid-Mediated Cleavage Assay
Materials:
-
This compound ADC
-
Buffers at different pH values (e.g., pH 7.4, pH 5.0)
-
Incubator at 37°C
-
Analytical method to quantify free drug (e.g., LC-MS/MS)
Procedure:
-
Incubate the this compound ADC in buffers of different pH at 37°C.
-
At various time points, take aliquots from each buffer.
-
Quantify the amount of released drug using LC-MS/MS.
-
Compare the rate of drug release at acidic pH versus physiological pH to confirm the acid-lability of the linker[21].
Biophysical Characterization
Biophysical techniques provide insights into the structural integrity and stability of the ADC.
Differential Scanning Calorimetry (DSC)
DSC measures the thermal stability of the ADC by monitoring the heat required to unfold the protein as a function of temperature.
Experimental Protocol: Thermal Stability by DSC
Materials:
-
This compound ADC sample
-
Dialysis buffer
-
Differential Scanning Calorimeter
Procedure:
-
Dialyze the ADC sample into a suitable buffer.
-
Load the sample and a buffer reference into the DSC cells.
-
Scan the temperature at a constant rate (e.g., 1°C/min) up to a final temperature of 90-100°C[22].
-
Analyze the resulting thermogram to determine the melting temperatures (Tm) of the different domains of the antibody.
-
Compare the Tm values of the ADC to the unconjugated antibody to assess the impact of conjugation on thermal stability[23].
Visualizations
Caption: Mechanism of action of a this compound acid-cleavable ADC.
Caption: Experimental workflow for DAR determination by HIC.
Caption: Workflow for conjugation site analysis by peptide mapping.
References
- 1. veranova.com [veranova.com]
- 2. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciex.com [sciex.com]
- 6. waters.com [waters.com]
- 7. ppd.com [ppd.com]
- 8. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. Analysis of ADCs by Native Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. [PDF] Quantitation of mAb and ADC Aggregation Using SEC and an Aqueous Mobile Phase | Semantic Scholar [semanticscholar.org]
- 13. agilent.com [agilent.com]
- 14. shimadzu.com [shimadzu.com]
- 15. lcms.cz [lcms.cz]
- 16. Characterization of ADCs by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Characterization of ADCs by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 18. eag.com [eag.com]
- 19. nist.gov [nist.gov]
- 20. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 22. Biophysical Methods for Characterization of ADCs - Creative Biolabs [creative-biolabs.com]
- 23. lcms.cz [lcms.cz]
Application Note: Determination of Drug-to-Antibody Ratio (DAR) for DL-01 Formic Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-drug conjugates (ADCs) are a promising class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule drug.[1][2][3] The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, representing the average number of drug molecules conjugated to a single antibody.[1][4] The DAR significantly influences the ADC's efficacy, safety, and pharmacokinetic profile.[4][5] Therefore, accurate and robust determination of the average DAR and the distribution of drug-loaded species is essential during ADC development and for quality control.[4]
This application note provides a detailed overview of the most common analytical techniques for determining the DAR of antibody-drug conjugates, with a focus on a hypothetical ADC utilizing the "DL-01 formic" drug-linker. DL-01 is a drug-linker conjugate available for the synthesis of ADCs.[6][7] The protocols and data presented herein are intended as a general guide for researchers working with novel ADCs.
The primary methods covered in this note are:
-
UV/Vis Spectroscopy: A simple and rapid method for determining the average DAR.[8][9][10][11]
-
Hydrophobic Interaction Chromatography (HIC): A widely used technique for characterizing drug distribution and calculating the average DAR, particularly for cysteine-linked ADCs.[10][12][13][14][15]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): An orthogonal method to HIC, often used for reduced ADCs to separate light and heavy chains.[5][10][13]
-
Mass Spectrometry (MS): A powerful technique that provides direct mass measurement of ADC species, enabling precise DAR determination and identification of different drug-loaded forms.[1][][17][18]
Experimental Protocols
UV/Vis Spectroscopy
This method relies on the Beer-Lambert law to determine the concentrations of the antibody and the conjugated drug based on their distinct absorbance spectra.[4][8]
Protocol:
-
Determine Extinction Coefficients:
-
Experimentally determine the molar extinction coefficients of the unconjugated antibody (ε_Ab_) at 280 nm.
-
Determine the molar extinction coefficients of the free this compound drug-linker at its wavelength of maximum absorbance (λ_max_) and at 280 nm (ε_Drug,λmax_ and ε_Drug,280_).
-
-
Measure ADC Absorbance:
-
Prepare a solution of the this compound conjugate in a suitable buffer (e.g., PBS).
-
Measure the absorbance of the ADC solution at 280 nm (A_280_) and at the λ_max_ of the drug (A_λmax_).
-
-
Calculate DAR:
-
The concentrations of the antibody and the drug can be calculated using the following equations:
-
C_Ab_ = (A_280_ - (ε_Drug,280_ / ε_Drug,λmax_) * A_λmax_) / ε_Ab_
-
C_Drug_ = A_λmax_ / ε_Drug,λmax_
-
-
The average DAR is then calculated as:
-
DAR = C_Drug_ / C_Ab_
-
-
Data Presentation:
| Parameter | Value |
| ε_Ab_ at 280 nm | User-determined |
| ε_Drug_ at λ_max_ | User-determined |
| ε_Drug_ at 280 nm | User-determined |
| A_280_ of ADC | Measured |
| A_λmax_ of ADC | Measured |
| Average DAR | Calculated |
Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their hydrophobicity.[10][19] In ADCs, the addition of hydrophobic drug-linkers increases the overall hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated drugs.[13][14]
Protocol:
-
Sample Preparation:
-
Dilute the this compound conjugate to a final concentration of 1-2 mg/mL in a high-salt mobile phase A (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7).
-
-
Chromatographic Conditions:
-
Column: A HIC column (e.g., TSKgel Butyl-NPR, Tosoh Bioscience).
-
Mobile Phase A: High-salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7).
-
Mobile Phase B: Low-salt buffer (e.g., 50 mM sodium phosphate, pH 7).
-
Gradient: A linear gradient from 100% A to 100% B over a specified time (e.g., 20-30 minutes).
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas for each separated species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula:
-
Average DAR = Σ (% Peak Area_i_ * DAR_i_) / 100[]
-
-
Data Presentation:
| Peak | Retention Time (min) | Peak Area (%) | Corresponding DAR | Weighted DAR |
| 1 | Measured | Calculated | 0 | Calculated |
| 2 | Measured | Calculated | 2 | Calculated |
| 3 | Measured | Calculated | 4 | Calculated |
| 4 | Measured | Calculated | 6 | Calculated |
| 5 | Measured | Calculated | 8 | Calculated |
| Total | 100 | Calculated Average DAR |
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is another powerful technique for DAR determination, often used as an orthogonal method to HIC.[13] For cysteine-linked ADCs, the antibody is typically reduced to separate the light and heavy chains before analysis.
Protocol:
-
Sample Preparation (Reduction):
-
Incubate the this compound conjugate (e.g., 1 mg/mL) with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) at 37°C for 30 minutes to reduce the interchain disulfide bonds.[20]
-
-
Chromatographic Conditions:
-
Column: A reversed-phase column suitable for proteins (e.g., Agilent PLRP-S).[5]
-
Mobile Phase A: 0.1% formic acid in water.[20]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[20]
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B (e.g., 20% to 60% B over 30 minutes).
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas for the unconjugated and conjugated light (L) and heavy (H) chains.
-
Calculate the weighted average DAR using the following formula, assuming one drug per light chain and up to three per heavy chain for a typical IgG1:
-
Average DAR = [ (Area_L1_ / (Area_L0_ + Area_L1_)) * 2 ] + [ ( (Area_H1_ + 2Area_H2_ + 3Area_H3_) / (Area_H0_ + Area_H1_ + Area_H2_ + Area_H3_) ) * 2 ]
-
-
Data Presentation:
| Chain | Peak | Retention Time (min) | Peak Area (%) | Drug Load |
| Light | L0 | Measured | Calculated | 0 |
| L1 | Measured | Calculated | 1 | |
| Heavy | H0 | Measured | Calculated | 0 |
| H1 | Measured | Calculated | 1 | |
| H2 | Measured | Calculated | 2 | |
| H3 | Measured | Calculated | 3 | |
| Average DAR | Calculated |
Mass Spectrometry (MS)
MS provides the most detailed information by directly measuring the mass of the different ADC species.[4] This allows for unambiguous determination of the number of conjugated drugs.
Protocol:
-
Sample Preparation:
-
Desalt the this compound conjugate sample using a suitable method (e.g., size-exclusion chromatography or buffer exchange).
-
-
LC-MS Analysis:
-
LC System: A UHPLC system.
-
Column: For intact ADC analysis, a size-exclusion or reversed-phase column can be used.[4]
-
Mobile Phase: A volatile mobile phase compatible with MS (e.g., ammonium acetate (B1210297) for native MS or acetonitrile/water with formic acid for denaturing MS).[4][17]
-
Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.[5][18]
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the zero-charge masses of the different ADC species.
-
The number of conjugated drugs for each species is determined by the mass difference between the ADC species and the unconjugated antibody.
-
Calculate the weighted average DAR based on the relative abundance of each species.
-
Data Presentation:
| Species | Measured Mass (Da) | Calculated Mass (Da) | Mass Difference (Da) | Number of Drugs | Relative Abundance (%) |
| Antibody | Measured | Calculated | 0 | 0 | Calculated |
| ADC DAR 1 | Measured | Calculated | Calculated | 1 | Calculated |
| ADC DAR 2 | Measured | Calculated | Calculated | 2 | Calculated |
| ADC DAR 3 | Measured | Calculated | Calculated | 3 | Calculated |
| ADC DAR 4 | Measured | Calculated | Calculated | 4 | Calculated |
| Average DAR | Calculated |
Visualizations
Experimental Workflow for DAR Determination
References
- 1. hpst.cz [hpst.cz]
- 2. adcreview.com [adcreview.com]
- 3. pharmafocusamerica.com [pharmafocusamerica.com]
- 4. benchchem.com [benchchem.com]
- 5. agilent.com [agilent.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 9. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmiweb.com [pharmiweb.com]
- 11. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 12. lcms.cz [lcms.cz]
- 13. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 17. lcms.cz [lcms.cz]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 20. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Multi-Modal Chromatographic Strategy for the Purification of Antibody-Drug Conjugates Synthesized with DL-01 Formic Linker-Payload
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biopharmaceuticals that combine the specificity of a monoclonal antibody (mAb) with the cell-killing potency of a small-molecule cytotoxic drug.[1] This targeted delivery mechanism enhances the therapeutic window of the cytotoxic agent by minimizing systemic exposure and associated toxicities.[2] The synthesis of an ADC is a complex process involving the covalent attachment of a drug-linker to a mAb, resulting in a heterogeneous mixture of species.[3] Critical quality attributes (CQAs) that must be controlled during purification include the average drug-to-antibody ratio (DAR), the distribution of different DAR species, and the removal of process-related impurities such as unconjugated antibody (DAR 0), free drug-linker, residual solvents, and protein aggregates.[3][4]
The use of novel linker-payloads, such as the proprietary DL-01 formic, introduces unique purification challenges. The "formic" designation suggests a chemical moiety that may increase the hydrophobicity of the ADC and potentially lead to the formation of specific impurities. This application note details a robust, multi-modal chromatographic purification strategy designed to address these challenges and produce a highly purified and characterized ADC drug substance suitable for preclinical and clinical development.
The strategy employs a three-step process:
-
Capture & Buffer Exchange: Tangential Flow Filtration (TFF) for initial impurity removal and buffer exchange.
-
Intermediate Purification: Hydrophobic Interaction Chromatography (HIC) for separation of ADC species with different DAR values.
-
Polishing: Size Exclusion Chromatography (SEC) to remove high-molecular-weight species (aggregates).
Impurity Profile of this compound ADCs
The conjugation of a mAb with the this compound linker-payload results in a crude mixture containing the desired ADC as well as several process-related impurities. Understanding this profile is crucial for developing an effective purification strategy.
Table 1: Key Impurities in this compound ADC Synthesis and Their Impact
| Impurity Class | Specific Impurity | Origin | Potential Impact on Product |
| Product-Related | Unconjugated Antibody (DAR 0) | Incomplete conjugation reaction | Reduced overall potency and efficacy. |
| High DAR Species (>8) | Over-conjugation | Increased hydrophobicity, potential for aggregation, faster plasma clearance, and increased toxicity.[5] | |
| Aggregates/High Molecular Weight Species (HMWS) | Hydrophobic interactions from this compound, pH/thermal stress.[6][7] | Potential for increased immunogenicity and altered pharmacokinetic properties.[7] | |
| Process-Related | Free this compound Linker-Payload | Excess reagent from the conjugation reaction.[8] | High systemic toxicity if not adequately cleared.[8] |
| Residual Solvents (e.g., DMSO, DMAc) | Solvents used to dissolve the hydrophobic this compound.[9] | Must be removed to levels below ICH limits due to potential toxicity.[9] | |
| Conjugatable Impurities | Impurities in the this compound starting material that can also conjugate to the mAb. | Potential to alter ADC potency and safety profile.[10] |
Purification Strategy Workflow
A multi-step purification process is necessary to effectively remove the diverse range of impurities generated during ADC synthesis.[3] The logical workflow is designed to address different classes of impurities at each stage, maximizing purity while maintaining product yield.
Caption: Multi-step purification workflow for this compound ADC.
Experimental Protocols
Protocol 1: Tangential Flow Filtration (TFF) for Initial Purification
TFF is a rapid and scalable method used for buffer exchange and the removal of small-molecule impurities.[11][12] This step is critical for clearing residual free this compound linker-payload and organic solvents from the crude conjugation mixture.[]
Methodology:
-
System Preparation: Sanitize and equilibrate a TFF system equipped with a 30 kDa molecular weight cut-off (MWCO) Pellicon® cassette.
-
Loading: Dilute the crude ADC conjugation mixture with 1 volume of cold 20 mM Histidine, pH 6.0. Load the diluted mixture into the TFF system.
-
Diafiltration: Perform a diafiltration with at least 10 diavolumes of 20 mM Histidine, 150 mM NaCl, pH 6.0. Monitor the UV absorbance of the permeate to ensure the removal of the free linker-payload.
-
Concentration: Concentrate the retentate to a target concentration of approximately 10-15 mg/mL.
-
Recovery: Recover the concentrated ADC and determine the protein concentration using A280 nm absorbance.
Protocol 2: Hydrophobic Interaction Chromatography (HIC) for DAR Separation
HIC separates molecules based on differences in their surface hydrophobicity.[14] Since the conjugation of the hydrophobic this compound linker-payload increases the overall hydrophobicity of the antibody, HIC is the ideal technique to separate ADC species with different DARs (e.g., DAR 0, 2, 4, 6, 8).[][15]
Methodology:
-
Column and Buffers:
-
Column: TSKgel Butyl-NPR or similar HIC column.
-
Mobile Phase A: 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0.
-
-
Sample Preparation: Adjust the TFF-purified ADC sample to a final concentration of 1.5 M Ammonium Sulfate by adding Mobile Phase A. Filter the sample through a 0.22 µm filter.
-
Chromatography:
-
Equilibrate the column with 100% Mobile Phase A.
-
Load the prepared sample onto the column.
-
Elute the bound species using a linear gradient from 0% to 100% Mobile Phase B over 30 column volumes.
-
Monitor the elution profile at 280 nm.
-
-
Fraction Collection: Collect fractions across the main elution peaks. Analyze fractions using analytical HIC and/or mass spectrometry to identify pools containing the desired DAR species (e.g., DAR 2 and DAR 4).[16]
-
Pooling: Pool the fractions that meet the target DAR distribution specification.
Caption: HIC separation logic for isolating target DAR species.
Protocol 3: Size Exclusion Chromatography (SEC) for Polishing
SEC is a polishing step that separates molecules based on their hydrodynamic radius.[] It is highly effective at removing high-molecular-weight species (HMWS), such as dimers and larger aggregates, which may have formed during the conjugation or HIC steps.[17][18]
Methodology:
-
Column and Buffer:
-
Column: TSKgel G3000SWxl or similar SEC column.
-
Mobile Phase: 50 mM Sodium Phosphate, 300 mM NaCl, pH 6.8.
-
-
System Preparation: Equilibrate the SEC column with at least 2 column volumes of mobile phase.
-
Sample Loading: Concentrate the pooled HIC fractions if necessary and load a volume equivalent to no more than 5% of the column volume.
-
Chromatography: Perform an isocratic elution with the mobile phase.
-
Fraction Collection: Collect the main monomeric peak, ensuring separation from the earlier-eluting aggregate peaks and any later-eluting fragments.
-
Analysis: Analyze the collected peak by analytical SEC to confirm purity and aggregate removal.[19]
Data Presentation: Purification Summary
The effectiveness of each purification step is monitored by analyzing key quality attributes. The following table summarizes typical results from the purification of a this compound ADC.
Table 2: Summary of a Typical Purification Run for this compound ADC
| Parameter | Crude Conjugate | Post-TFF | Post-HIC (Pooled) | Post-SEC (Final Product) |
| Purity (SEC) | 85% Monomer | 88% Monomer | 90% Monomer | ≥98% Monomer |
| Aggregates (SEC) | 15% | 12% | 10% | ≤2% |
| Average DAR (HIC/MS) | 4.1 | 4.1 | 3.8 | 3.8 |
| Free DL-01 (RP-HPLC) | >5000 ppm | <100 ppm | <10 ppm | <10 ppm |
| Step Yield | - | >95% | ~70% | >90% |
| Overall Yield | - | >95% | ~67% | ~60% |
Data are representative and may vary based on the specific mAb, conjugation conditions, and scale.
Conclusion
The described multi-modal purification strategy, combining Tangential Flow Filtration, Hydrophobic Interaction Chromatography, and Size Exclusion Chromatography, provides a robust and scalable platform for the purification of ADCs synthesized with the novel this compound linker-payload. This approach effectively removes critical process- and product-related impurities, including unconjugated drug-linker, aggregates, and undesirable DAR species.[3][4] Each step is designed to address specific impurity classes, leading to a final ADC product with the high purity, homogeneity, and quality required for therapeutic applications.[1] The detailed protocols and expected outcomes presented in this application note serve as a comprehensive guide for scientists and researchers in the field of ADC development.
References
- 1. adcreview.com [adcreview.com]
- 2. pharmafocusamerica.com [pharmafocusamerica.com]
- 3. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simplified strategy for developing purification processes for antibody-drug conjugates using cation-exchange chromatography in flow-through mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Overcoming Challenges in ADC Purification: A Case Study [gtp-bioways.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. casss.org [casss.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 14. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 15. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. lcms.cz [lcms.cz]
- 18. agilent.com [agilent.com]
- 19. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Application Note and Protocol: In Vitro Cytotoxicity Assay for DL-01 Formic ADCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that deliver highly potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity.[1][2] The efficacy of an ADC is critically dependent on its ability to selectively bind to target antigens on tumor cells, internalize, and release its cytotoxic payload.[3][4][5] This document provides a detailed protocol for assessing the in vitro cytotoxicity of ADCs synthesized with DL-01 formic, a drug-linker conjugate, utilizing a formic acid-cleavable linker.[6]
Acid-labile linkers, such as the formic acid-cleavable linker in DL-01, are designed to remain stable at physiological pH (around 7.4) but to cleave and release the cytotoxic payload within the acidic environment of cellular compartments like endosomes and lysosomes (pH 4.5-6.5).[][8][9] This targeted release mechanism is a key feature to be evaluated.[] The following protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric method for determining cell viability, to measure the cytotoxic effect of this compound ADCs.[3][4] In this assay, mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product, the amount of which is directly proportional to the number of living cells.[1][5]
Key Principles of ADC Cytotoxicity
The cytotoxic potential of an ADC is evaluated by treating cancer cells with increasing concentrations of the ADC and measuring the number of viable cells after a set incubation period.[3][5] Key parameters to assess include:
-
Potency: Typically represented as the IC50 value, which is the concentration of the ADC that inhibits cell growth by 50%.
-
Specificity: Demonstrated by comparing the cytotoxicity in antigen-positive target cells versus antigen-negative control cells.[5][10]
-
Bystander Effect: The ability of the released payload to diffuse out of the target cell and kill neighboring antigen-negative cells.[3][5]
Experimental Protocol: MTT Assay for this compound ADCs
This protocol outlines the necessary steps to determine the in vitro cytotoxicity of a this compound ADC.
I. Materials and Equipment
-
Cell Lines:
-
Reagents:
-
This compound ADC (stock solution of known concentration).
-
Unconjugated antibody (as a negative control).
-
Free cytotoxic payload (if available, as a positive control).
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin).[1]
-
MTT solution (5 mg/mL in sterile PBS).[11]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).[1][11]
-
Phosphate-Buffered Saline (PBS), sterile.
-
-
Equipment:
-
96-well flat-bottom sterile cell culture plates.
-
Humidified incubator (37°C, 5% CO₂).
-
Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 630 nm).[1]
-
Biosafety cabinet.
-
Multichannel pipette.
-
Inverted microscope.
-
II. Experimental Workflow
Caption: General workflow for the in vitro cytotoxicity MTT assay.
III. Step-by-Step Procedure
-
Cell Seeding: a. Harvest logarithmically growing cells and perform a cell count. b. Dilute the cells in a complete culture medium to the desired seeding density (e.g., 5,000 cells/well). The optimal seeding density should be determined empirically for each cell line.[11] c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Include wells with medium only to serve as a blank control. e. Incubate the plate overnight in a humidified incubator to allow for cell attachment.[11]
-
ADC Treatment: a. Prepare a series of dilutions of the this compound ADC in a complete culture medium. A typical concentration range might be from 0.01 ng/mL to 1000 ng/mL. b. Also, prepare dilutions of the unconjugated antibody and free payload as controls. c. Carefully remove the medium from the wells and add 100 µL of the prepared ADC or control dilutions to the respective wells. d. Include untreated wells (cells with medium only) as a 100% viability control. e. Incubate the plate for a period of 72 to 120 hours. The incubation time should be optimized based on the cell doubling time and the payload's mechanism of action.[5]
-
MTT Assay and Absorbance Reading: a. After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.[1][11] b. Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[1] c. Carefully aspirate the medium containing MTT. For suspension cells, centrifuge the plate before aspiration. d. Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1] e. Gently shake the plate for 10-15 minutes to ensure complete dissolution. f. Read the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.[1]
IV. Data Analysis
-
Subtract the average absorbance of the blank wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Wells / Absorbance of Untreated Control Wells) x 100
-
Plot the % cell viability against the logarithm of the ADC concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
Data Presentation
The results of the cytotoxicity assay should be summarized in a table for clear comparison of the potency and selectivity of the this compound ADC.
| Compound | Target Cell Line (Antigen-Positive) | IC50 (ng/mL) | Control Cell Line (Antigen-Negative) | IC50 (ng/mL) | Selectivity Index (IC50 Control / IC50 Target) |
| This compound ADC | BT-474 | Example: 5.2 | MCF-7 | Example: >1000 | >192 |
| Unconjugated Antibody | BT-474 | Example: No cytotoxic effect | MCF-7 | Example: No cytotoxic effect | - |
| Free Payload | BT-474 | Example: 0.1 | MCF-7 | Example: 0.1 | 1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Mechanism of Action of this compound ADC
The proposed mechanism of action for a this compound ADC involves several key steps, beginning with binding to the target antigen on the cancer cell surface and culminating in the release of the cytotoxic payload within the cell.
Caption: Proposed mechanism of action for a this compound ADC.
Conclusion
This protocol provides a robust framework for evaluating the in vitro cytotoxicity of this compound ADCs. Adherence to this detailed methodology will enable researchers to generate reliable and reproducible data, which is essential for the selection and characterization of promising ADC candidates for further preclinical and clinical development.[1][3] Optimization of specific parameters, such as cell seeding density and incubation time, is recommended for each new cell line and ADC construct to ensure the accuracy of the results.[12][13]
References
- 1. benchchem.com [benchchem.com]
- 2. Antibody–Drug Conjugates: The Dynamic Evolution from Conventional to Next-Generation Constructs [mdpi.com]
- 3. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 页面加载中... [show.guidechem.com]
- 8. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 9. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Application Notes and Protocols for In Vivo Efficacy Studies of DL-01 Formic ADCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a promising class of targeted cancer therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic drugs.[1][2][3][4] The linker connecting the antibody and the payload is a critical component of an ADC, influencing its stability, efficacy, and safety.[5][6] This document provides detailed application notes and protocols for setting up in vivo efficacy studies for ADCs utilizing a formic acid-labile linker, exemplified by a hypothetical ADC constructed with the DL-01 drug-linker conjugate.
DL-01 is a drug-linker conjugate available for the synthesis of ADCs.[7][8][9][10] Formic acid-labile linkers are designed to be stable at physiological pH (around 7.4) in the bloodstream and to release the cytotoxic payload in the acidic environment of tumor cell endosomes and lysosomes (pH 4.5-6.5).[11][][] This targeted drug release mechanism aims to enhance the therapeutic index by maximizing tumor cell killing while minimizing systemic toxicity.[14][15]
These protocols are intended to guide researchers in designing and executing robust preclinical in vivo studies to evaluate the anti-tumor efficacy of novel formic acid-labile ADCs.
Key Experimental Protocols
Animal Model Selection and Tumor Establishment
The choice of an appropriate animal model is crucial for the preclinical evaluation of ADCs.[16][17][18]
-
Cell Line-Derived Xenograft (CDX) Models:
-
Description: Human cancer cell lines are implanted subcutaneously or orthotopically into immunodeficient mice (e.g., NOD-SCID, NSG).
-
Advantages: Relatively easy and quick to establish, with a wide variety of characterized cell lines available.[18]
-
Protocol:
-
Culture the selected human cancer cell line (e.g., HER2-positive SK-BR-3 or NCI-N87 for a HER2-targeting ADC) under standard conditions.[19]
-
Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel) at the desired concentration (typically 1-10 x 10^6 cells per animal).
-
Subcutaneously inject the cell suspension into the flank of 6-8 week old female immunodeficient mice.
-
Monitor tumor growth regularly using calipers. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment groups.[20]
-
-
-
Patient-Derived Xenograft (PDX) Models:
-
Description: Human tumor fragments are directly implanted into immunodeficient mice.
-
Advantages: Better recapitulate the heterogeneity and microenvironment of human tumors.
-
Protocol:
-
Obtain fresh human tumor tissue from consenting patients under ethical guidelines.
-
Implant small tumor fragments (2-3 mm³) subcutaneously into the flank of immunodeficient mice.
-
Monitor tumor engraftment and growth. Once tumors reach the desired size, passage them to subsequent cohorts of mice for efficacy studies.
-
-
-
Syngeneic Models:
-
Description: Murine tumor cell lines are implanted into immunocompetent mice of the same genetic background.
-
Advantages: Allow for the evaluation of the ADC's interaction with a fully functional immune system.[1][19]
-
Protocol:
-
Culture a murine cancer cell line (e.g., MC38 or CT26 engineered to express the human target antigen) under standard conditions.
-
Implant the cells into the appropriate immunocompetent mouse strain (e.g., C57BL/6 or BALB/c).
-
Monitor tumor growth and randomize animals as described for CDX models.
-
-
ADC Dosing and Administration
-
Dosing Regimen:
-
ADC doses are typically determined based on preliminary in vitro cytotoxicity data and maximum tolerated dose (MTD) studies in animals.
-
Dosing can be administered as a single agent or in combination with other therapies.[16][19]
-
Dosing regimens can be single-dose or fractionated (e.g., once weekly for several weeks).[20][21] The half-life of the ADC, which is typically in the range of days, allows for less frequent dosing.[14]
-
-
Administration:
-
ADCs are typically administered intravenously (IV) via the tail vein to ensure systemic circulation.
-
The ADC should be formulated in a sterile, biocompatible vehicle (e.g., phosphate-buffered saline (PBS) or a citrate (B86180) buffer).[20]
-
In Vivo Efficacy Endpoints
-
Tumor Growth Inhibition (TGI):
-
Protocol:
-
Measure tumor dimensions (length and width) with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Plot the mean tumor volume for each treatment group over time.
-
Calculate the TGI percentage at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
-
-
Body Weight and Clinical Observations:
-
Protocol:
-
Monitor the body weight of each animal 2-3 times per week as an indicator of systemic toxicity.
-
Perform daily clinical observations for any signs of distress or adverse effects.
-
-
-
Survival Analysis:
-
Protocol:
-
Define humane endpoints for euthanasia (e.g., tumor volume exceeding a certain limit, significant body weight loss, or signs of severe morbidity).
-
Record the date of euthanasia for each animal.
-
Generate Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test) to compare survival between treatment groups.
-
-
-
Pharmacokinetic (PK) and Biodistribution Studies:
-
Description: These studies track the concentration and distribution of the ADC in various tissues over time.[22]
-
Protocol:
-
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Summary of In Vivo Efficacy Data for DL-01 Formic ADC
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | Q3D x 4 | 1500 ± 250 | - | -2 ± 1.5 |
| Isotype Control ADC | 10 | Q3D x 4 | 1450 ± 200 | 3.3 | -3 ± 2.0 |
| This compound ADC | 3 | Q3D x 4 | 800 ± 150 | 46.7 | -5 ± 2.5 |
| This compound ADC | 10 | Q3D x 4 | 250 ± 80 | 83.3 | -8 ± 3.0 |
Data are presented as mean ± standard error of the mean (SEM).
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for in vivo ADC efficacy studies.
Signaling Pathway: ADC Mechanism of Action
Caption: Mechanism of action for a formic acid-labile ADC.
References
- 1. ADC Efficacy Evaluation Service in Mouse Tumor Model - Creative Biolabs [creative-biolabs.com]
- 2. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hoeford.com [hoeford.com]
- 4. wuxibiology.com [wuxibiology.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. targetmol.cn [targetmol.cn]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Acid-labile Linkers - Creative Biolabs [creativebiolabs.net]
- 14. Model‐Informed Therapeutic Dose Optimization Strategies for Antibody–Drug Conjugates in Oncology: What Can We Learn From US Food and Drug Administration–Approved Antibody–Drug Conjugates? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmtech.com [pharmtech.com]
- 16. biocytogen.com [biocytogen.com]
- 17. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 18. Advances in preclinical evaluation of experimental antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. aacrjournals.org [aacrjournals.org]
- 21. adcreview.com [adcreview.com]
- 22. blog.td2inc.com [blog.td2inc.com]
- 23. biopharminternational.com [biopharminternational.com]
Application Note: Development of a Cell-Based Potency Assay for DL-01 Formic Antibody-Drug Conjugate (ADC)
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of cancer therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potential of a potent small-molecule drug.[1][2][3] The potency of an ADC is a critical quality attribute that reflects its biological activity and is a key parameter monitored during development, manufacturing, and lot release.[4] This application note provides a detailed protocol for developing a cell-based potency assay for a novel ADC, designated DL-01 formic ADC. This ADC incorporates a unique formic acid-based linker, presumed to be acid-labile, connecting a therapeutic antibody to a cytotoxic payload.
The potency of an ADC is a composite of multiple biological events, including binding to the target antigen on the cell surface, internalization of the ADC-antigen complex, release of the cytotoxic payload from the antibody, and the subsequent induction of cell death.[5][6] Therefore, a robust potency assay must be able to quantitatively measure the overall outcome of this entire process.[4] This document outlines a two-tiered approach to assessing the potency of this compound ADC: a target binding assay and a cytotoxicity assay.
Principle of the Assay
The potency of this compound ADC will be determined through a combination of a cell-based binding assay and a cell-based cytotoxicity assay.
-
Binding Assay: This assay will confirm that the conjugation of the cytotoxic payload and the formic acid-based linker does not impair the antibody's ability to bind to its target antigen expressed on the surface of cancer cells. A competitive binding format is often employed to determine the relative binding affinity.[2][3]
-
Cytotoxicity Assay: This assay measures the primary mechanism of action of the ADC – the ability to kill target cancer cells. The assay will quantify the dose-dependent cytotoxic effect of the this compound ADC on a target-expressing cell line.[1][5] The results are typically reported as the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50).
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Target-Positive Cancer Cell Line (e.g., SK-BR-3 for HER2) | ATCC | HTB-30 |
| Target-Negative Cancer Cell Line (e.g., MDA-MB-468) | ATCC | HTB-132 |
| Cell Culture Medium (e.g., McCoy's 5A) | Gibco | 16600082 |
| Fetal Bovine Serum (FBS) | Gibco | 10270106 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Trypsin-EDTA | Gibco | 25200056 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| This compound ADC (Test Article) | N/A | N/A |
| Unconjugated Monoclonal Antibody (Control) | N/A | N/A |
| Free Cytotoxic Payload (Control) | N/A | N/A |
| CellTiter-Glo® Luminescent Cell Viability Assay | Promega | G7570 |
| 96-well flat-bottom cell culture plates | Corning | 3599 |
| Reagent reservoirs | Corning | 4870 |
| Multichannel pipettes | Eppendorf | Various |
| CO2 Incubator | Thermo Fisher | Heracell VIOS 160i |
| Plate reader with luminescence detection | Molecular Devices | SpectraMax i3x |
Experimental Protocols
Protocol 1: Cell Culture and Maintenance
-
Culture the target-positive (e.g., SK-BR-3) and target-negative (e.g., MDA-MB-468) cell lines in their recommended growth medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-4 days, or when they reach 80-90% confluency, using Trypsin-EDTA to detach the cells.
-
Ensure consistent cell passage numbers for all experiments to minimize variability.[4]
Protocol 2: Cytotoxicity Assay
-
Cell Seeding:
-
Harvest cells and perform a cell count using a hemocytometer or an automated cell counter.
-
Dilute the cells to a final concentration of 1 x 10^5 cells/mL in the complete growth medium.
-
Seed 100 µL of the cell suspension (10,000 cells/well) into a 96-well flat-bottom plate.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Preparation of ADC Dilutions:
-
Prepare a 2X stock solution of the this compound ADC and control articles (unconjugated antibody, free payload) in the complete growth medium.
-
Perform a serial dilution series (e.g., 1:3 or 1:5) to generate a range of concentrations that will produce a full dose-response curve.
-
-
Treatment of Cells:
-
Carefully remove the media from the wells.
-
Add 100 µL of the various dilutions of the this compound ADC and control articles to the appropriate wells. Include a "cells only" control with fresh medium.
-
Incubate the plate for a predetermined duration (e.g., 72-120 hours) at 37°C and 5% CO2.
-
-
Assessment of Cell Viability:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data by setting the "cells only" control as 100% viability.
-
Plot the normalized viability data against the log of the ADC concentration.
-
Use a four-parameter logistic (4PL) non-linear regression model to fit the dose-response curve and determine the IC50 value.
-
Data Presentation
Table 1: Hypothetical Cytotoxicity Data for this compound ADC
| Treatment | Target Cell Line | IC50 (ng/mL) |
| This compound ADC | SK-BR-3 (Target-Positive) | 5.2 |
| This compound ADC | MDA-MB-468 (Target-Negative) | >1000 |
| Unconjugated Antibody | SK-BR-3 (Target-Positive) | No effect |
| Free Payload | SK-BR-3 (Target-Positive) | 0.8 |
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Proposed mechanism of action for this compound ADC.
Experimental Workflow
Caption: Workflow for the cell-based cytotoxicity assay.
Discussion
The development of a robust and reproducible cell-based potency assay is a cornerstone of any ADC development program.[4] The described cytotoxicity assay provides a quantitative measure of the biological activity of this compound ADC, reflecting its multi-step mechanism of action. The acid-labile nature of the formic acid-based linker is critical for the selective release of the cytotoxic payload within the acidic environment of the lysosomes.[]
It is imperative to select a cell line that expresses the target antigen at a physiologically relevant level.[4] The specificity of the ADC should be confirmed by testing against a target-negative cell line, where minimal cytotoxicity is expected. Controls such as the unconjugated antibody and the free payload are essential to demonstrate that the cytotoxic effect is target-dependent and mediated by the conjugated payload.
Assay validation is a critical next step to ensure the method is suitable for its intended purpose. According to ICH guidelines, validation should assess parameters such as accuracy, precision, specificity, linearity, and range.[4][8] A well-characterized and validated potency assay is a regulatory requirement for the release and stability testing of ADC products.[4][9]
Conclusion
This application note provides a comprehensive protocol for the development of a cell-based potency assay for this compound ADC. The described cytotoxicity assay is a reliable method for quantifying the biological activity of the ADC and can be further validated for use in a GxP environment. The provided workflows and diagrams offer a clear understanding of the experimental process and the underlying mechanism of action.
References
- 1. marinbio.com [marinbio.com]
- 2. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 3. eag.com [eag.com]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 9. casss.org [casss.org]
Application Notes and Protocols for Mass Spectrometry-Based Characterization of Formic Acid-Labile Antibody-Drug Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) are a complex class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic small molecule drug. The intricate and heterogeneous nature of ADCs necessitates a comprehensive suite of analytical techniques for their characterization to ensure safety and efficacy. Mass spectrometry (MS) has emerged as an indispensable tool, providing detailed insights into critical quality attributes (CQAs) such as the drug-to-antibody ratio (DAR), distribution of drug-linker on the antibody, and the identification of conjugation sites.[1][2][3][4][5][6][7][8][9][10][11][12][13]
This document provides detailed application notes and protocols for the mass spectrometric characterization of ADCs, with a particular focus on those containing linkers that are sensitive to acidic conditions, such as formic acid-labile linkers. The use of formic acid in the mobile phase during liquid chromatography-mass spectrometry (LC-MS) analysis is often crucial for minimizing in-source fragmentation and preserving the integrity of such ADCs.[1]
Key Mass Spectrometry-Based Methodologies
A multi-level mass spectrometry approach is typically employed for the comprehensive characterization of ADCs:
-
Intact Mass Analysis (Top-Down): Provides information on the overall molecular weight of the ADC, allowing for the determination of drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species.[1][3][4][6][9][10][14][15][16]
-
Subunit Analysis (Middle-Down): Involves the analysis of ADC subunits, typically light chain and heavy chain, or fragments generated by specific enzymatic digestion (e.g., IdeS).[17][1][4][11] This approach provides more detailed information on drug distribution and heterogeneity within the subunits.
-
Peptide Mapping (Bottom-Up): This technique is the gold standard for identifying the precise location of drug conjugation sites on the antibody.[17][18][19][20][21] It involves proteolytic digestion of the ADC into smaller peptides, followed by LC-MS/MS analysis.
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the mass spectrometric characterization of ADCs.
Caption: Workflow for Intact Mass Analysis of ADCs.
Caption: Workflow for Subunit Analysis of ADCs.
Caption: Workflow for Peptide Mapping of ADCs.
Detailed Protocols
Protocol 1: Intact Mass Analysis of an ADC
Objective: To determine the average DAR and the distribution of different drug-loaded species.
Materials:
-
ADC sample
-
PNGase F (optional, for deglycosylation)
-
Desalting column (e.g., C4)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
Procedure:
-
Sample Preparation (Optional Deglycosylation): If the ADC is glycosylated, incubate the sample with PNGase F according to the manufacturer's protocol to remove N-glycans, which simplifies the mass spectrum.
-
Desalting: Equilibrate the desalting column with Mobile Phase B and then with Mobile Phase A. Load the ADC sample onto the column. Wash the column with Mobile Phase A to remove salts and other non-volatile components. Elute the ADC with an increasing concentration of Mobile Phase B.
-
LC-MS Analysis:
-
Inject the desalted ADC sample onto a reversed-phase LC column (e.g., C4).
-
Use a gradient of Mobile Phase A and B to elute the ADC. A typical gradient might be 20-80% B over 15 minutes.
-
The LC eluent is directly introduced into the electrospray ionization (ESI) source of the mass spectrometer.
-
Acquire mass spectra in the positive ion mode over an appropriate m/z range (e.g., 1000-4000). The use of 0.1% formic acid in the mobile phase helps to minimize in-source fragmentation of labile linkers.[1]
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the zero-charge mass of the different ADC species.
-
Calculate the average DAR by taking the weighted average of the different drug-loaded species.
-
Quantitative Data Summary:
| Species | Observed Mass (Da) | Abundance (%) | DAR |
| Unconjugated mAb | 148,000 | 10 | 0 |
| mAb + 2 Drugs | 150,000 | 30 | 2 |
| mAb + 4 Drugs | 152,000 | 45 | 4 |
| mAb + 6 Drugs | 154,000 | 10 | 6 |
| mAb + 8 Drugs | 156,000 | 5 | 8 |
| Average DAR | 3.5 |
Protocol 2: Subunit Analysis of an ADC
Objective: To determine the drug load distribution on the light and heavy chains.
Materials:
-
ADC sample
-
IdeS enzyme
-
Dithiothreitol (DTT)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
High-resolution mass spectrometer
Procedure:
-
Sample Preparation:
-
Incubate the ADC sample with IdeS enzyme to cleave the antibody below the hinge region, generating F(ab')2 and Fc fragments.
-
Add DTT to the digested sample and incubate to reduce the disulfide bonds, yielding light chain (LC), Fd' (part of the heavy chain), and scFc (single-chain Fc) fragments.
-
-
LC-MS Analysis:
-
Inject the reduced subunit mixture onto a reversed-phase LC column.
-
Use a gradient of Mobile Phase A and B to separate the subunits.
-
Acquire mass spectra in the positive ion mode.
-
-
Data Analysis:
-
Deconvolute the mass spectra for each subunit to determine the mass of the unconjugated and drug-conjugated forms.
-
Calculate the drug distribution on each subunit.
-
Quantitative Data Summary:
| Subunit | Species | Observed Mass (Da) | Abundance (%) |
| Light Chain | LC | 23,500 | 50 |
| LC + 1 Drug | 24,500 | 50 | |
| Heavy Chain (Fd') | Fd' | 25,000 | 20 |
| Fd' + 1 Drug | 26,000 | 40 | |
| Fd' + 2 Drugs | 27,000 | 40 |
Protocol 3: Peptide Mapping of an ADC
Objective: To identify the specific amino acid residues where the drug is conjugated.
Materials:
-
ADC sample
-
Denaturing buffer (e.g., 8 M urea)
-
DTT
-
Iodoacetamide (IAM)
-
Trypsin
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Tandem mass spectrometer (e.g., Q-TOF or Orbitrap)
Procedure:
-
Sample Preparation:
-
Denature the ADC sample using a denaturing buffer.
-
Reduce the disulfide bonds with DTT.
-
Alkylate the free cysteines with IAM to prevent disulfide bond reformation.
-
Perform buffer exchange to remove the denaturant and alkylating agent.
-
Digest the ADC with trypsin overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Inject the peptide mixture onto a reversed-phase LC column (e.g., C18).
-
Use a gradient of Mobile Phase A and B to separate the peptides.
-
The mass spectrometer should be operated in a data-dependent acquisition mode to automatically select precursor ions for MS/MS fragmentation.
-
-
Data Analysis:
-
Search the acquired MS/MS data against a protein database containing the antibody sequence.
-
The search parameters should include the mass of the drug-linker as a variable modification.
-
Manually inspect the MS/MS spectra of the identified drug-conjugated peptides to confirm the conjugation site. The presence of characteristic fragment ions from the payload can aid in identification.[2][19]
-
Quantitative Data Summary (Example):
| Peptide Sequence | Modification | Conjugation Site | Relative Abundance (%) |
| TPEVTCVVVDVSHEDPEVK | Drug-Linker | Cys220 (HC) | 85 |
| VSNKALPAPIEK | Unmodified | - | 100 |
| ... | ... | ... | ... |
Conclusion
Mass spectrometry is a powerful and versatile platform for the in-depth characterization of ADCs. The use of a multi-level approach, including intact mass analysis, subunit analysis, and peptide mapping, provides a comprehensive understanding of the critical quality attributes of these complex biotherapeutics. For ADCs with acid-labile linkers, the incorporation of formic acid in the LC-MS mobile phase is a critical parameter for obtaining accurate and reliable data by minimizing fragmentation. The protocols and data presentation formats provided in this document offer a robust framework for researchers and scientists involved in the development and characterization of ADCs.
References
- 1. Practical approaches for overcoming challenges in heightened characterization of antibody-drug conjugates with new methodologies and ultrahigh-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights from native mass spectrometry approaches for top- and middle- level characterization of site-specific antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. learning.sepscience.com [learning.sepscience.com]
- 5. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. news-medical.net [news-medical.net]
- 9. criver.com [criver.com]
- 10. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Middle-Down Multi-Attribute Analysis of Antibody-Drug Conjugates with Electron Transfer Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. asms.org [asms.org]
- 13. frontagelab.com [frontagelab.com]
- 14. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. research.manchester.ac.uk [research.manchester.ac.uk]
- 17. pubs.acs.org [pubs.acs.org]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Conjugation Site Analysis by MS/MS Protein Sequencing | Springer Nature Experiments [experiments.springernature.com]
- 20. lcms.cz [lcms.cz]
- 21. Conjugation Site Analysis by MS/MS Protein Sequencing - Creative Biolabs [creative-biolabs.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Drug-to-Antibody Ratio (DAR) with DL-01 Formic
Welcome to the technical support center for optimizing the drug-to-antibody ratio (DAR) using DL-01 Formic. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and reproducible antibody-drug conjugate (ADC) synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in ADC development?
This compound is a pre-conjugated drug-linker entity designed for the development of ADCs.[1] It is utilized in the synthesis of ADCs, where a cytotoxic drug is attached to a monoclonal antibody via a linker. The "formic" designation likely indicates the use of formic acid in the formulation or purification of this product. Formic acid is a common reagent in the analytical workflow of ADCs, often used for sample preparation before mass spectrometry analysis or as a component in liquid chromatography mobile phases.[2]
Q2: What is the Drug-to-Antibody Ratio (DAR) and why is it a critical quality attribute?
The Drug-to-Antibody Ratio (DAR) represents the average number of drug molecules conjugated to a single antibody molecule.[3] It is a critical quality attribute (CQA) in ADC development because it directly influences the therapeutic window of the ADC.[4][5]
-
Low DAR: May result in reduced potency and therapeutic efficacy.[6]
-
High DAR: Can lead to increased toxicity, faster clearance from circulation, and potential for aggregation due to increased hydrophobicity.[3]
Optimizing the DAR is therefore essential for balancing efficacy and safety.[3][7]
Q3: What are the primary factors that influence the final DAR value?
Several factors during the conjugation process can significantly impact the resulting DAR:
-
Molar Ratio of this compound to Antibody: This is a key determinant of the final DAR.[7]
-
Reaction Conditions: pH, temperature, and incubation time of the conjugation reaction are critical parameters.[2][7]
-
Antibody Characteristics: The purity and concentration of the antibody solution are crucial for consistent results.[2]
-
Conjugation Chemistry: The specific type of chemical reaction used for conjugation (e.g., targeting lysine (B10760008) or cysteine residues) will dictate the potential range of DAR values.[8]
Q4: Which analytical techniques are recommended for determining the DAR?
Several methods are employed to measure the DAR, each with its own advantages and limitations:
-
Hydrophobic Interaction Chromatography (HIC): This is the most widely used method for DAR analysis, separating ADC species based on their hydrophobicity, which correlates with the number of conjugated drugs.[5][6][9]
-
Reversed-Phase Liquid Chromatography (RP-LC): Can also be used for DAR determination and is often coupled with mass spectrometry.[6]
-
Mass Spectrometry (MS): Provides detailed information on the mass of the ADC, allowing for the calculation of the DAR and identification of different drug-loaded species.[6]
-
UV-Vis Spectrophotometry: A simpler and quicker method, but it provides an average DAR and no information on the distribution of different DAR species.[6]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound to optimize the DAR.
| Problem | Potential Causes | Troubleshooting Steps |
| Low Average DAR | 1. Suboptimal Molar Ratio: Insufficient amount of this compound relative to the antibody. 2. Inefficient Reaction Conditions: Incorrect pH, low temperature, or insufficient reaction time.[2] 3. Antibody Issues: Inaccurate antibody concentration or presence of impurities. 4. Degraded this compound: Improper storage or handling leading to reduced reactivity. | 1. Optimize Molar Ratio: Perform a titration experiment with varying molar excesses of this compound to find the optimal ratio for your desired DAR. 2. Systematically Vary Reaction Parameters: Adjust the pH, temperature, and incubation time to identify the optimal conditions for your specific antibody. 3. Verify Antibody Quality: Confirm the antibody concentration using a reliable method (e.g., A280) and ensure high purity (>95%). 4. Use Fresh Reagent: Utilize a fresh vial of this compound to rule out degradation issues. |
| High Average DAR | 1. Excess Molar Ratio: Too much this compound used in the conjugation reaction. 2. Prolonged Reaction Time: Allowing the conjugation reaction to proceed for too long. | 1. Reduce Molar Ratio: Decrease the molar excess of this compound in the reaction. 2. Optimize Reaction Time: Perform a time-course experiment to determine the ideal reaction duration to achieve the target DAR. |
| High Levels of Aggregation | 1. Hydrophobicity of the Payload: High DAR can increase the overall hydrophobicity of the ADC, leading to aggregation.[2] 2. Inappropriate Buffer Conditions: The pH or ionic strength of the buffer may promote aggregation. 3. Harsh Conjugation Conditions: High temperatures or extreme pH can denature the antibody. | 1. Lower the Target DAR: A lower drug loading can reduce hydrophobicity-driven aggregation. 2. Optimize Formulation Buffer: Screen different buffer conditions (e.g., pH, excipients) to find a formulation that minimizes aggregation.[9] 3. Use Milder Reaction Conditions: Perform the conjugation at a lower temperature or within a more neutral pH range. |
| Inconsistent DAR Between Batches | 1. Variability in Reagent Preparation: Inconsistent weighing or dilution of this compound or the antibody. 2. Fluctuations in Reaction Conditions: Minor variations in temperature, pH, or incubation time between experiments. 3. Inconsistent Antibody Quality: Batch-to-batch variability in antibody purity or concentration. | 1. Standardize Reagent Handling: Implement a strict protocol for the preparation and handling of all reagents. 2. Ensure Precise Control of Reaction Parameters: Use calibrated equipment and carefully monitor all reaction conditions. 3. Characterize Each Antibody Batch: Thoroughly analyze each new batch of antibody before use in conjugation. |
Experimental Protocols
Protocol 1: General Antibody-Drug Conjugation with this compound
This protocol provides a general workflow for conjugating this compound to an antibody. Optimization of specific parameters will be required for each unique antibody and desired DAR.
Materials:
-
Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Conjugation buffer (specific to the chemistry, e.g., phosphate (B84403) buffer for thiol-maleimide reactions)
-
Quenching reagent (if applicable)
-
Purification system (e.g., size exclusion chromatography, dialysis)
-
Analytical instrumentation (e.g., HIC-HPLC, Mass Spectrometer)
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is at the desired concentration and in a buffer that is compatible with the conjugation chemistry. If necessary, perform a buffer exchange.
-
-
This compound Preparation:
-
Dissolve this compound in a suitable organic solvent (e.g., DMSO) to create a stock solution.
-
-
Conjugation Reaction:
-
Add the calculated amount of this compound stock solution to the antibody solution to achieve the desired molar ratio.
-
Mix gently and incubate the reaction at a specific temperature for a defined period. These parameters should be optimized for each system.
-
-
Quenching (Optional):
-
If necessary, add a quenching reagent to stop the conjugation reaction.
-
-
Purification:
-
Remove unconjugated this compound and other reaction byproducts using a suitable purification method like size exclusion chromatography (SEC) or dialysis.
-
-
Characterization:
-
Analyze the purified ADC to determine the average DAR and distribution of species using techniques like HIC-HPLC or LC-MS.
-
Protocol 2: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
HIC is a robust method for separating ADC species with different DARs.
Materials:
-
Purified ADC sample
-
HIC column
-
HPLC system
-
Mobile Phase A: High salt buffer (e.g., 2 M ammonium (B1175870) sulfate (B86663) in phosphate buffer)
-
Mobile Phase B: Low salt buffer (e.g., phosphate buffer)
Procedure:
-
Sample Preparation:
-
Dilute the purified ADC sample to an appropriate concentration in Mobile Phase A.
-
-
Chromatographic Separation:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample onto the column.
-
Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B. Species with higher DARs are more hydrophobic and will elute later.
-
-
Data Analysis:
-
Integrate the area of each peak in the chromatogram. Each peak corresponds to a different DAR species (e.g., DAR 0, DAR 2, DAR 4).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of that species) / 100
-
Logical Relationships in DAR Optimization
The following diagram illustrates the key relationships between experimental parameters and the resulting ADC characteristics.
References
- 1. Formic Acid | CH2O2 | CID 284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspace.library.uu.nl [dspace.library.uu.nl]
- 4. Investigating the Impact of Sample Preparation on Mass Spectrometry-Based Drug-To-Antibody Ratio Determination for Cysteine- and Lysine-Linked Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Site-specific antibody-drug conjugate heterogeneity characterization and heterogeneity root cause analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. researchgate.net [researchgate.net]
- 9. cellmosaic.com [cellmosaic.com]
Technical Support Center: Troubleshooting ADC Aggregation with DL-01 Formic
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting aggregation issues that may be encountered during the use of DL-01 formic in the synthesis and formulation of Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is ADC aggregation and why is it a concern?
Antibody-Drug Conjugate (ADC) aggregation is the process where individual ADC molecules cluster together to form larger, multi-unit complexes.[1] This is a significant concern in ADC development as it can negatively impact the drug's stability, efficacy, and safety.[1][2] Aggregation can lead to reduced binding to the target antigen, altered pharmacokinetic profiles, and an increased risk of immunogenic reactions in patients.[3][4] Furthermore, aggregation can cause precipitation of the ADC, leading to product loss and increased manufacturing costs.[2][4]
Q2: What are the common causes of ADC aggregation?
ADC aggregation can be triggered by a variety of factors related to the inherent properties of the ADC components and the manufacturing and storage conditions.[2][3][5] Key causes include:
-
Increased Hydrophobicity: The conjugation of hydrophobic payloads and linkers to the antibody surface can create patches that promote intermolecular interactions, leading to aggregation.[5]
-
Conformational Instability: The conjugation process itself, including factors like pH and the use of organic co-solvents, can disrupt the natural structure of the antibody, exposing hydrophobic regions that can initiate aggregation.[1][5]
-
Environmental Stress: Exposure to thermal stress (elevated temperatures), shear stress from mixing, and even light can denature the antibody and promote aggregation.[2]
-
Formulation Conditions: Unfavorable buffer conditions, such as a pH near the antibody's isoelectric point or inappropriate salt concentrations, can reduce the ADC's solubility and lead to aggregation.[3][5]
-
High Protein Concentration: Higher concentrations of the ADC in solution increase the likelihood of intermolecular interactions and subsequent aggregation.[2]
Q3: How can I detect and quantify ADC aggregation?
Several analytical techniques can be used to detect and quantify the extent of aggregation in an ADC sample. It is often recommended to use a combination of methods for a comprehensive assessment.[6]
-
Size Exclusion Chromatography (SEC): This is a widely used method for separating and quantifying monomers, dimers, and higher-order aggregates based on their size.[2][7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides detailed information on the composition and aggregation state of ADCs, allowing for the quantification of different species.[2]
-
Dynamic Light Scattering (DLS): DLS is a sensitive technique for detecting the presence of aggregates and determining their size distribution in a solution.
-
Sedimentation Velocity Analytical Ultracentrifugation (SV-AUC): This is a powerful method for characterizing the size and shape of macromolecules and their aggregates in solution.[6]
Q4: I am using this compound. Could the formic acid component contribute to aggregation?
While formic acid is used in some analytical procedures for ADCs, such as mass spectrometry sample preparation, it is also known to be a protein denaturant at high concentrations.[8][9][10] The presence of formic acid in the "this compound" drug-linker conjugate formulation could potentially influence ADC stability. It is important to consider that low pH conditions can sometimes lead to protein aggregation.[3] However, one study on protein refolding noted that acetic acid helped prevent aggregation, while formic acid did not exhibit this property.[11] Therefore, it is crucial to carefully control the final pH and buffer conditions of your ADC formulation after conjugation with this compound.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving ADC aggregation issues.
Problem 1: Immediate Aggregation Observed Post-Conjugation
If you observe aggregation immediately after the conjugation reaction with this compound, consider the following potential causes and solutions.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| High Drug-to-Antibody Ratio (DAR) | High DAR can increase surface hydrophobicity. Aim for a lower average DAR during conjugation. Standard synthesis often targets a DAR of 3 to 5.[12] |
| Suboptimal Reaction Buffer pH | The pH of the conjugation buffer may be close to the antibody's isoelectric point, reducing its solubility.[5] Adjust the pH to a range where the antibody is known to be stable. |
| Presence of Organic Co-solvents | Solvents used to dissolve the drug-linker can destabilize the antibody. Minimize the final concentration of organic solvents (e.g., DMSO) in the reaction mixture. |
| Formic Acid from this compound | Residual formic acid from the drug-linker may be lowering the pH of the final solution. Ensure adequate buffering capacity in your reaction and purification steps to maintain a stable pH. |
Problem 2: Gradual Aggregation During Storage
If your purified ADC appears stable initially but shows increasing aggregation over time, your formulation and storage conditions may need optimization.
Formulation and Storage Best Practices
| Parameter | Recommendation |
| Buffer Composition | Screen different buffer systems and pH ranges to find the optimal conditions for your specific ADC. |
| Excipients | Consider the addition of stabilizing excipients, such as sugars (e.g., sucrose, trehalose) or surfactants (e.g., polysorbate 20/80), to prevent aggregation. |
| Storage Temperature | Store the ADC at the recommended temperature, typically 2-8°C or frozen at -20°C or -80°C.[13] Avoid repeated freeze-thaw cycles, which can induce aggregation.[3] |
| Light Exposure | Protect the ADC from light, as some payloads can be photosensitive, leading to degradation and aggregation.[2] |
| Container Material | Use appropriate storage vials to minimize interactions between the ADC and the container surface. |
Experimental Protocols
Size Exclusion Chromatography (SEC) for Aggregate Quantification
Objective: To separate and quantify the monomer, dimer, and higher-molecular-weight aggregates of an ADC.
Methodology:
-
System Preparation: Equilibrate a suitable SEC column (e.g., TSKgel G3000SWxl) with a mobile phase appropriate for your ADC (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase.
-
Injection: Inject a defined volume of the sample (e.g., 20 µL) onto the column.
-
Elution: Elute the sample isocratically at a constant flow rate (e.g., 0.5 mL/min).
-
Detection: Monitor the elution profile using a UV detector at 280 nm.
-
Data Analysis: Integrate the peak areas corresponding to the high-molecular-weight species, dimer, and monomer. Calculate the percentage of each species relative to the total peak area.
Visualizations
Caption: A step-by-step workflow for troubleshooting ADC aggregation.
Caption: Key intrinsic and extrinsic factors leading to ADC aggregation.
Caption: A typical experimental workflow for quantifying ADC aggregates using SEC.
References
- 1. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. pharmtech.com [pharmtech.com]
- 6. biopharmaspec.com [biopharmaspec.com]
- 7. pharmafocusamerica.com [pharmafocusamerica.com]
- 8. Quantitating denaturation by formic acid: imperfect repeats are essential to the stability of the functional amyloid protein FapC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitating denaturation by formic acid: imperfect repeats are essential to the stability of the functional amyloid protein FapC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of organic acids in the prevention of aggregation on rapid refolding of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cellmosaic.com [cellmosaic.com]
- 13. medchemexpress.com [medchemexpress.com]
Technical Support Center: Addressing Low Conjugation Efficiency with DL-01 Formic
This technical support center provides comprehensive troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low conjugation efficiency, with a focus on amine-reactive chemistries potentially relevant to linkers such as DL-01 Formic.
Introduction
While specific information on "this compound" is not publicly available, the name suggests a linker involving a formyl group (-CHO) or a formic acid derivative. Formyl groups can be used to create aldehydes, which are reactive towards primary amines (e.g., on lysine (B10760008) residues of antibodies) to form a Schiff base, which can then be stabilized. This guide will therefore address troubleshooting for aldehyde-based conjugation, as well as the widely used N-Hydroxysuccinimide (NHS) ester chemistry, which also targets primary amines.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low conjugation efficiency?
Low conjugation efficiency can stem from several factors, including suboptimal reaction conditions, poor quality of the antibody or drug-linker, and the use of incompatible buffers.[] For amine-reactive linkers, common issues include hydrolysis of the reactive group (like an NHS ester), protonation of the target amine groups at low pH, and the presence of competing nucleophiles in the reaction buffer.[2][3]
Q2: How does pH affect conjugation efficiency?
The pH of the reaction buffer is critical. For NHS-ester based conjugations, the optimal pH is typically between 7.2 and 8.5.[4][5] At lower pH, the primary amines on proteins are protonated (-NH3+), making them non-nucleophilic and unreactive.[2] At higher pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired conjugation reaction.[2][4] For aldehyde-based chemistries that form a Schiff base with amines, the reaction is also pH-dependent, often favoring slightly acidic to neutral pH to facilitate dehydration, followed by a reductive amination step.
Q3: Can my buffer components interfere with the conjugation reaction?
Yes, buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), are not compatible with amine-reactive linkers as they will compete for reaction with the linker.[4][6] Other nucleophiles, like sodium azide, can also interfere with the conjugation chemistry.[6] It is recommended to perform a buffer exchange into a non-interfering buffer like phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer.[5][6]
Q4: What is the Drug-to-Antibody Ratio (DAR) and why is it important?
The Drug-to-Antibody Ratio (DAR) is the average number of drug molecules conjugated to a single antibody. A low DAR is a primary indicator of low conjugation efficiency.[6] The ideal DAR is typically between 2 and 4 for many antibody-drug conjugates (ADCs) to ensure both potency and stability.[] Over-conjugation (high DAR) can lead to aggregation and reduced solubility of the ADC.[][7]
Troubleshooting Guide: Low Conjugation Efficiency
Issue 1: Lower than expected Drug-to-Antibody Ratio (DAR)
| Potential Cause | Recommended Action |
| Incorrect Molar Ratio of Drug-Linker to Antibody | Optimize the molar excess of the this compound linker in the reaction. A typical starting point is a 5-10 fold molar excess.[6] |
| Suboptimal Reaction Conditions | Systematically vary the pH, temperature, and incubation time of the conjugation reaction.[6] For NHS esters, a common condition is 0.5 to 4 hours at room temperature or 4°C.[4] |
| Hydrolysis of the Reactive Linker | If using an NHS-ester based linker, be aware that it is susceptible to hydrolysis.[7] Use freshly prepared drug-linker solutions and avoid repeated freeze-thaw cycles.[6] Ensure the reagent is stored in a desiccated environment.[8] |
| Low Antibody Concentration | For efficient conjugation, it is recommended to have an antibody concentration of at least 0.5 mg/mL to 1 mg/mL.[7][9] If your antibody is too dilute, consider using an antibody concentration kit.[9] |
| Presence of Impurities in Antibody Preparation | Ensure the antibody is highly pure (>95%).[9] Impurities with primary amines can compete for reactive sites. Use size-exclusion chromatography (SEC) or tangential flow filtration (TFF) for buffer exchange and removal of small molecule impurities.[6] |
Issue 2: High Percentage of Unconjugated Antibody
| Potential Cause | Recommended Action |
| Incompatible Buffer Components | As mentioned in the FAQs, buffers containing primary amines (e.g., Tris) or other nucleophiles will interfere. Perform a buffer exchange into a non-interfering buffer like PBS.[6] |
| Inactive Drug-Linker Reagent | The reactive group of the linker may have degraded due to improper storage or handling.[10] The activity of NHS esters can be checked by monitoring the release of NHS at 260-280 nm after intentional hydrolysis with a strong base.[8] |
| Insufficient Reaction Time or Temperature | Increase the incubation time for the conjugation reaction. While many reactions are rapid, allowing them to proceed for a longer duration can improve efficiency.[7] |
Issue 3: ADC Product is Aggregated
| Potential Cause | Recommended Action |
| High Drug-to-Antibody Ratio (DAR) | A high drug loading can increase the overall hydrophobicity of the ADC, promoting aggregation.[6][7] Aim for a lower target DAR (e.g., 2-4) by adjusting the molar ratio of the drug-linker. |
| Hydrophobic Nature of the Drug-Linker | The hydrophobicity of the drug-linker can lead to aggregation upon conjugation.[6] Consider including a co-solvent such as DMSO or ethanol (B145695) in the reaction mixture (typically 5-10% v/v).[6] |
| Improper Buffer Conditions | The choice of buffer and the presence of excipients can influence ADC stability and aggregation.[7] |
Quantitative Data Summary
Table 1: Recommended pH Ranges for Common Amine-Reactive Chemistries
| Reactive Chemistry | Target Functional Group | Optimal pH Range | Reference |
| NHS-ester | Primary Amine (-NH₂) | 7.2 - 8.5 | [4][5] |
| Imidoester | Primary Amine (-NH₂) | 8.0 - 10.0 | [4] |
| Aldehyde (Schiff Base Formation) | Primary Amine (-NH₂) | ~6.5 - 7.5 (for subsequent reduction) | [11] |
Table 2: Half-life of NHS-ester Hydrolysis at Different pH Values
| pH | Temperature | Half-life of Hydrolysis | Reference |
| 7.0 | 0°C | 4 - 5 hours | [4] |
| 8.6 | 4°C | 10 minutes | [4] |
Experimental Protocols
Protocol 1: General Procedure for NHS-Ester Conjugation to an Antibody
-
Antibody Preparation : Dialyze or desalt the antibody into a non-amine-containing reaction buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.2-8.0). Adjust the antibody concentration to 1-10 mg/mL.[7]
-
Drug-Linker Preparation : Dissolve the NHS-ester functionalized drug-linker in a water-miscible organic solvent like DMSO or DMF to a stock concentration of 10 mM.[12]
-
Conjugation Reaction : Add the desired molar excess of the drug-linker solution to the antibody solution while gently stirring. The final concentration of the organic solvent should typically be below 10% (v/v).
-
Incubation : Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[4]
-
Quenching (Optional) : The reaction can be quenched by adding a final concentration of 50-100 mM Tris or glycine (B1666218) to consume any unreacted NHS-ester.[12]
-
Purification : Remove the unconjugated drug-linker and other reaction byproducts by size-exclusion chromatography (SEC) or dialysis.
Protocol 2: Hypothetical General Procedure for Aldehyde-Based (Formyl) Conjugation
-
Antibody Preparation : Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.
-
Drug-Linker Preparation : Dissolve the aldehyde-functionalized drug-linker (potentially derived from a "formic" precursor) in a compatible solvent.
-
Schiff Base Formation : Add the drug-linker to the antibody solution and incubate for several hours at room temperature to form the imine bond (Schiff base).
-
Reduction : Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to the reaction mixture to reduce the Schiff base to a stable secondary amine linkage.
-
Purification : Purify the resulting ADC using SEC or a similar method to remove excess reagents.
Visualizations
Caption: Troubleshooting workflow for low conjugation efficiency.
Caption: NHS-ester conjugation signaling pathway.
Caption: Aldehyde-amine conjugation logical relationship.
References
- 2. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Antibody Conjugation Troubleshooting [bio-techne.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
Technical Support Center: Enhancing the Stability of ADCs Made with DL-01 Formic
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Antibody-Drug Conjugates (ADCs) synthesized using the DL-01 formic acid drug-linker. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how might it impact my ADC stability?
This compound is a drug-linker conjugate utilized in the synthesis of ADCs.[1][2] The "formic" designation suggests that the drug-linker may be supplied as a formate (B1220265) salt. The presence of formic acid or formate ions in your final ADC formulation can potentially influence its stability by altering the pH. Maintaining an optimal pH is critical for preventing aggregation and degradation of the antibody.[][4]
Q2: What are the primary stability issues I should be aware of when working with ADCs?
The main stability challenges for ADCs are aggregation, fragmentation, and premature deconjugation of the payload.[5]
-
Aggregation: The formation of high-molecular-weight species, which can reduce efficacy and increase the risk of an immunogenic response.[5][6]
-
Fragmentation: The breakdown of the antibody structure into smaller pieces.
-
Deconjugation: The premature release of the cytotoxic payload from the antibody, which can lead to off-target toxicity and reduced therapeutic efficacy.[5][7]
Q3: I am observing immediate aggregation of my ADC post-conjugation with this compound. What are the likely causes?
Immediate aggregation following conjugation is often linked to an increase in the hydrophobicity of the ADC.[8] The conjugation of a hydrophobic payload like those typically used in ADCs can expose hydrophobic patches on the antibody surface, leading to self-association.[4][6] A high drug-to-antibody ratio (DAR) can exacerbate this issue.[5] Additionally, the conjugation process itself, including the use of co-solvents or suboptimal buffer conditions, can contribute to aggregation.[8]
Q4: My ADC, synthesized with this compound, shows increasing fragmentation during storage. What could be the cause?
Fragmentation of the antibody backbone can be caused by several factors, including:
-
pH-dependent hydrolysis: Exposure to acidic or basic conditions can lead to the cleavage of peptide bonds. It is crucial to maintain the formulation pH within the optimal range for the specific antibody.
-
Enzymatic degradation: Contamination with proteases can lead to the breakdown of the antibody.[5]
-
Oxidation: Exposure to oxidative stress can also result in fragmentation.
Q5: How can I monitor the deconjugation of the payload from my this compound-based ADC?
Several analytical techniques can be used to monitor drug deconjugation, including:
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity. A decrease in the proportion of higher-DAR species over time can indicate deconjugation.[5]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can be used to separate and quantify the free payload that has been released from the ADC.[9]
-
Mass Spectrometry (MS): MS can provide detailed information on the molecular weight of the ADC and can be used to identify and quantify different drug-loaded species.[5]
Troubleshooting Guides
Issue 1: ADC Aggregation
Symptoms:
-
Visible precipitation or cloudiness in the ADC solution.
-
Increase in high molecular weight species (HMWS) observed by Size-Exclusion Chromatography (SEC).
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| High Drug-to-Antibody Ratio (DAR) | Optimize the conjugation reaction to achieve a lower, more homogeneous DAR. A lower DAR can reduce the overall hydrophobicity of the ADC.[5] |
| Hydrophobic Interactions | Consider using a more hydrophilic linker if possible. Including excipients like polysorbates (e.g., Polysorbate 20 or 80) in the formulation can help mitigate hydrophobic interactions.[5] |
| Suboptimal Buffer Conditions (pH, Ionic Strength) | Screen a range of buffer pH and ionic strengths to identify the optimal conditions for your ADC's stability. Avoid pH values near the antibody's isoelectric point.[4] |
| Presence of Co-solvents | Minimize the concentration of organic co-solvents (e.g., DMSO, DMF) used to dissolve the drug-linker during conjugation. Ensure complete removal during purification. |
| Freeze-Thaw Stress | Avoid repeated freeze-thaw cycles. If freezing is necessary, use a cryoprotectant such as sucrose (B13894) or trehalose. |
Issue 2: ADC Fragmentation
Symptoms:
-
Appearance of low molecular weight species (LMWS) in SEC analysis.
-
Loss of intact antibody bands in SDS-PAGE.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Acid or Base Hydrolysis | Maintain the formulation pH in a range where the antibody is known to be stable. Conduct forced degradation studies to identify the pH sensitivity of your ADC.[5] |
| Protease Contamination | Ensure high purity of the monoclonal antibody before conjugation.[5] Consider adding protease inhibitors during processing if contamination is suspected. |
| Oxidation | Protect the ADC from light and exposure to oxidizing agents. Consider the use of antioxidants in the formulation if necessary. |
| Thermal Stress | Store the ADC at the recommended temperature. Perform thermal stress studies to understand the temperature sensitivity of your ADC.[5] |
Issue 3: Premature Drug Deconjugation
Symptoms:
-
Increase in the amount of free payload in the formulation over time, as measured by RP-HPLC.
-
Shift in the HIC profile towards lower-DAR species.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Linker Instability | The chemical nature of the linker is critical for stability.[5] If using a cleavable linker, ensure it is stable under storage and physiological conditions but is efficiently cleaved at the target site. |
| Hydrolysis of the Linker-Drug Bond | Similar to fragmentation, pH can influence the stability of the bond between the linker and the drug. Maintain optimal pH in the formulation. |
| Enzymatic Cleavage in Formulation | Although less common in purified formulations, residual enzymes could potentially cleave the linker. Ensure high purity of all components. |
Experimental Protocols
Protocol 1: Size-Exclusion Chromatography (SEC) for Aggregation Analysis
Objective: To quantify the percentage of high molecular weight species (aggregates) in an ADC sample.
Materials:
-
ADC sample
-
SEC column (e.g., TSKgel G3000SWxl)
-
HPLC system with a UV detector
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Equilibrate the SEC column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Inject 10-20 µL of the ADC sample (at a concentration of approximately 1 mg/mL).
-
Run the separation for 20-30 minutes.
-
Monitor the absorbance at 280 nm.
-
Integrate the peak areas corresponding to the monomer and the high molecular weight species.
-
Calculate the percentage of aggregation as: % Aggregation = (Area of HMWS peaks / Total area of all peaks) * 100
Protocol 2: Hydrophobic Interaction Chromatography (HIC) for DAR Profile
Objective: To assess the drug-to-antibody ratio (DAR) distribution and monitor deconjugation.
Materials:
-
ADC sample
-
HIC column (e.g., Tosoh Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0
-
Mobile Phase B: 50 mM sodium phosphate, pH 7.0
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the ADC sample.
-
Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.
-
Monitor the absorbance at 280 nm.
-
Peaks will elute in order of increasing hydrophobicity, corresponding to species with increasing numbers of conjugated drugs.
Protocol 3: Forced Degradation Study
Objective: To identify potential degradation pathways and assess the stability-indicating nature of analytical methods.
Procedure:
-
Prepare aliquots of the ADC at a concentration of 1 mg/mL.
-
Subject the aliquots to the following stress conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 40°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 40°C for 24 hours.
-
Oxidation: Add 0.3% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal Stress: Incubate at 50°C for 7 days.
-
Photostability: Expose to light according to ICH Q1B guidelines.
-
-
At specified time points, neutralize the acid and base-stressed samples.
-
Analyze all stressed samples, along with an unstressed control, using stability-indicating methods like SEC, HIC, and RP-HPLC.[5]
Visualizations
Caption: General mechanism of action for an Antibody-Drug Conjugate.
Caption: Experimental workflow for assessing ADC stability.
Caption: Logical troubleshooting flow for common ADC stability issues.
References
- 1. 页面加载中... [show.guidechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. pharmtech.com [pharmtech.com]
- 5. benchchem.com [benchchem.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. Introduction to Antibody-Drug Conjugates – Creative Biolabs Blog [creative-biolabs.com]
- 8. benchchem.com [benchchem.com]
- 9. An enzymatic deconjugation method for the analysis of small molecule active drugs on antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
DL-01 Formic ADC Preparations: A Technical Support Guide to Reducing Heterogeneity
Welcome to the Technical Support Center for DL-01 Formic ADC Preparations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and reducing heterogeneity in your antibody-drug conjugate (ADC) preparations involving the this compound drug-linker.
This guide provides frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to address common challenges encountered during the synthesis and characterization of ADCs.
Section 1: Frequently Asked questions (FAQs)
Q1: What is this compound and what is its role in ADC preparation?
A1: this compound is a drug-linker conjugate used for the synthesis of ADCs.[1] It comprises a cytotoxic payload connected to a linker that is ready for conjugation to a monoclonal antibody (mAb). The "formic" designation likely refers to the formulation or a counter-ion present with the drug-linker, though its specific role in reducing heterogeneity during the conjugation reaction is not extensively documented in publicly available literature. Formic acid is, however, a critical reagent in the analytical characterization of ADCs, particularly in liquid chromatography-mass spectrometry (LC-MS) methods used to assess heterogeneity.[2][3][4][5][6]
Q2: What are the primary sources of heterogeneity in ADC preparations?
A2: Heterogeneity in ADCs is a significant challenge and can arise from several factors:
-
Drug-to-Antibody Ratio (DAR): This refers to the number of drug molecules conjugated to a single antibody. Non-specific conjugation methods can result in a mixture of ADC species with varying DARs (e.g., DAR0, DAR2, DAR4, etc.).[7][8]
-
Conjugation Site: The location of drug conjugation on the antibody can vary, especially with lysine-based conjugation, leading to a mixture of positional isomers. This can impact the ADC's stability, efficacy, and pharmacokinetics.[7]
-
Aggregation: The conjugation of hydrophobic drug-linkers can increase the propensity of the ADC to form aggregates, which can affect its safety and efficacy.[9]
-
Process-Related Impurities: Residual free drug-linker, solvents, or other reagents from the conjugation process can contribute to the heterogeneity of the final product.[10]
Q3: How does formic acid help in characterizing ADC heterogeneity?
A3: Formic acid is a common mobile phase modifier in reversed-phase liquid chromatography (RPLC) coupled with mass spectrometry (RPLC-MS).[4][6] Its role is crucial for accurate ADC characterization:
-
Denaturation: Formic acid helps to denature the ADC, allowing for better separation of the different drug-loaded species.
-
Improved Ionization: It aids in the electrospray ionization (ESI) process for mass spectrometry, leading to better signal intensity and more accurate mass determination.[11]
-
Reaction Quenching: In some sample preparation protocols for MS analysis, formic acid is used to quench reduction reactions (e.g., DTT treatment to break disulfide bonds), thereby providing a more accurate snapshot of the conjugation profile.[3]
Section 2: Troubleshooting Guide
This section addresses specific issues you might encounter during your this compound ADC preparations and subsequent analysis.
| Issue | Potential Cause | Recommended Action |
| High Heterogeneity (Broad DAR Distribution) | Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can lead to inconsistent conjugation. | Systematically optimize reaction parameters. For lysine-based conjugations, precise control of pH is critical. |
| Inaccurate Reagent Stoichiometry: Incorrect molar ratios of this compound to the antibody will directly impact the DAR distribution. | Carefully calculate and precisely measure the molar ratios of all reactants. Ensure accurate concentration determination of your antibody and drug-linker stock solutions. | |
| Antibody Quality: Presence of antibody fragments or aggregates in the starting material. | Characterize the purity and integrity of the monoclonal antibody before conjugation using techniques like Size Exclusion Chromatography (SEC) and SDS-PAGE. | |
| ADC Aggregation | High Hydrophobicity: The DL-01 drug-linker may be hydrophobic, and higher DAR values increase the overall hydrophobicity of the ADC, leading to aggregation.[9] | Consider optimizing the formulation buffer with excipients that reduce aggregation. Evaluate the effect of a lower target DAR. Use SEC to monitor aggregation levels. |
| Buffer Conditions: The pH and ionic strength of the formulation buffer can influence aggregation. | Screen different buffer formulations to identify conditions that minimize aggregation. | |
| Inconsistent Analytical Results (LC-MS) | Formic Acid Quality: Impurities in the formic acid can interfere with LC-MS analysis, causing ghost peaks and ion suppression.[12][13] | Use high-purity, LC-MS grade formic acid. It is advisable to test new batches of formic acid for potential contaminants. |
| Incomplete Denaturation or Reduction: Inadequate denaturation or incomplete reduction of disulfide bonds (if applicable to the analytical method) can lead to complex and difficult-to-interpret mass spectra. | Ensure sufficient concentration of formic acid in the mobile phase and optimize the reduction step (e.g., DTT concentration and incubation time) in your sample preparation protocol.[3] | |
| Low Conjugation Efficiency | Inactive this compound: The drug-linker may have degraded due to improper storage. | Store the this compound drug-linker according to the manufacturer's instructions, typically at -80°C and protected from light.[1] Use a fresh batch if degradation is suspected. |
| Interfering Buffer Components: Components in the antibody formulation buffer (e.g., Tris, glycine) may compete with the conjugation reaction. | Perform a buffer exchange of the antibody into a suitable conjugation buffer (e.g., phosphate (B84403) buffer) prior to adding the this compound. |
Section 3: Experimental Protocols
Protocol 1: Determination of Average DAR by RPLC-MS
This protocol outlines a general method for determining the drug-to-antibody ratio of a this compound ADC using reversed-phase liquid chromatography-mass spectrometry.
Objective: To separate and identify different drug-loaded ADC species to calculate the average DAR.
Materials:
-
This compound ADC sample
-
Reversed-phase column (e.g., C4)
-
Mobile Phase A: 0.1% Formic Acid in Water (LC-MS grade)[4][6]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS grade)[4][6]
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
Procedure:
-
Sample Preparation:
-
Desalt the ADC sample to remove non-volatile salts.
-
Dilute the desalted ADC to a final concentration of approximately 1 mg/mL in Mobile Phase A.
-
-
LC Separation:
-
Equilibrate the RPLC column with Mobile Phase A.
-
Inject the prepared ADC sample.
-
Apply a linear gradient from Mobile Phase A to Mobile Phase B to elute the ADC species. A typical gradient might be 20-80% B over 30 minutes.
-
-
MS Detection:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Acquire mass spectra across a mass range that includes the unconjugated antibody and all expected drug-loaded species.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the molecular weights of the different ADC species.
-
Calculate the average DAR using the relative abundance of each species.
-
Protocol 2: Analysis of ADC Aggregation by Size Exclusion Chromatography (SEC)
Objective: To quantify the percentage of monomer, dimer, and higher-order aggregates in the ADC preparation.
Materials:
-
This compound ADC sample
-
SEC column suitable for monoclonal antibodies
-
Mobile Phase: A neutral pH buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0)
-
UV Detector
Procedure:
-
Sample Preparation:
-
Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the SEC mobile phase.
-
-
Chromatographic Separation:
-
Equilibrate the SEC column with the mobile phase.
-
Inject the ADC sample.
-
Elute the sample isocratically.
-
-
Data Analysis:
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas corresponding to the monomer, dimer, and higher-order aggregates to determine the percentage of each species.
-
Section 4: Visualizing Workflows and Relationships
The following diagrams illustrate key workflows and concepts in ADC preparation and analysis.
Caption: General workflow for the preparation and characterization of a this compound ADC.
Caption: Workflow for determining the Drug-to-Antibody Ratio (DAR) using RPLC-MS with formic acid.
Caption: Key factors contributing to the heterogeneity of Antibody-Drug Conjugates.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. agilent.com [agilent.com]
- 3. Investigating the Impact of Sample Preparation on Mass Spectrometry-Based Drug-To-Antibody Ratio Determination for Cysteine- and Lysine-Linked Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. Conjugation site heterogeneity causes variable electrostatic properties in Fc conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 10. Impurity Analysis of Antibody Drug Conjugates - Creative Proteomics [creative-proteomics.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Identification of two novel trace impurities in mobile phases prepared with commercial formic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
impact of buffer conditions on DL-01 formic conjugation
Welcome to the technical support center for DL-01 formic conjugation. This resource is designed to assist researchers, scientists, and drug development professionals in successfully performing conjugation experiments. Here you will find troubleshooting guides and frequently asked questions to address common issues related to buffer conditions and other experimental parameters.
Troubleshooting Guide
Encountering issues with your DL-01 conjugation? This guide provides solutions to common problems.
| Problem | Possible Cause | Recommended Solution |
| Low Conjugation Efficiency | Suboptimal pH for carboxyl activation: The activation of carboxyl groups on DL-01 with EDC/NHS is most efficient in a slightly acidic environment (pH 4.5-6.0).[1] | Use a non-amine, non-carboxylate buffer such as MES (2-(N-morpholino)ethanesulfonic acid) in the pH range of 4.5-6.0 for the activation step.[2] |
| Suboptimal pH for amine coupling: The subsequent reaction with the primary amine is favored at a neutral to slightly basic pH (7.0-8.5). | Adjust the pH of the reaction mixture to 7.2-8.0 after the activation step. Phosphate-buffered saline (PBS) or borate (B1201080) buffer can be used for this step.[3][4] | |
| Inappropriate buffer composition: Buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate) will compete with the intended reaction. | Ensure all buffers used are free of extraneous primary amines and carboxylates. | |
| Hydrolysis of intermediates: The O-acylisourea intermediate formed by EDC and the subsequent NHS-ester are susceptible to hydrolysis, especially at higher pH. | Prepare EDC and NHS solutions immediately before use and proceed to the coupling step promptly after activation. | |
| Precipitation During Reaction | Protein Aggregation: Changes in pH or the addition of reagents can cause the protein to aggregate and precipitate.[3] | Ensure your protein is soluble and stable in the chosen reaction buffers. A buffer exchange step may be necessary to ensure compatibility.[3] |
| High EDC Concentration: Excessively high concentrations of EDC can sometimes lead to precipitation.[3] | If precipitation is observed with a large excess of EDC, try reducing the concentration. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the EDC/NHS conjugation of DL-01?
A1: The EDC/NHS coupling reaction involves two critical steps, each with its own optimal pH range:
-
Activation Step: The activation of the carboxyl groups on DL-01 with EDC and NHS is most efficient in a pH range of 4.5 to 6.0. MES buffer is commonly recommended for this step.
-
Coupling Step: The reaction of the NHS-activated DL-01 with a primary amine is most efficient at a pH of 7.0 to 8.5. This is because the primary amine needs to be in its unprotonated form to act as a nucleophile. For this step, buffers such as phosphate-buffered saline (PBS) or borate buffer are suitable.[3]
Q2: Can I perform the conjugation as a one-step reaction?
A2: While a one-step reaction is possible, a two-step protocol is often recommended for optimal results.[1] This involves performing the activation at a lower pH (e.g., 5.0-6.0) and then adjusting the pH to a higher level (e.g., 7.2-8.0) for the coupling step. This approach maximizes the efficiency of both the activation and coupling reactions while minimizing the hydrolysis of the NHS ester.[5]
Q3: Which buffers should I avoid during the conjugation reaction?
A3: It is crucial to avoid buffers that contain primary amines or carboxylates, as these will compete with the reactants and reduce conjugation efficiency. Buffers to avoid include Tris, glycine, and acetate.[3]
Q4: My protein is precipitating during the reaction. What can I do?
A4: Protein precipitation can be caused by a few factors. First, ensure that your protein is soluble and stable in the chosen reaction buffers.[3] You may need to perform a buffer exchange prior to conjugation. Second, very high concentrations of EDC can sometimes cause precipitation.[3] If you are using a large excess of EDC, consider reducing the concentration.
Experimental Protocols
Two-Step EDC/NHS Conjugation of DL-01
This protocol is adapted from procedures described by Grabarek and Gergely and is designed to sequentially couple two molecules without affecting the carboxyls of the second molecule.[4]
Materials:
-
Activation Buffer: 0.1M MES, 0.5M NaCl, pH 6.0[4]
-
Coupling Buffer: Phosphate-buffered saline (PBS), 100mM sodium phosphate, 150mM NaCl; pH 7.2[4]
-
DL-01 (containing a carboxyl group)
-
Amine-containing molecule
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[2]
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS[2]
-
(Optional) Quenching Buffer (e.g., 1M Tris-HCl, pH 8.5)
-
(Optional) Desalting column[4]
Procedure:
-
Preparation: Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening. Prepare fresh solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer immediately prior to use.[6]
-
Activation of DL-01:
-
Dissolve DL-01 in ice-cold Activation Buffer.
-
Add EDC and NHS/Sulfo-NHS to the DL-01 solution. The molar excess of EDC and NHS over the carboxyl groups of DL-01 will need to be optimized.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.[3]
-
-
Removal of Excess Reagents (Optional but Recommended):
-
Remove excess EDC and byproducts using a desalting column equilibrated with Coupling Buffer.[4] This also serves to adjust the pH for the coupling step.
-
-
Coupling to Amine-containing Molecule:
-
Immediately add the amine-containing molecule (dissolved in Coupling Buffer) to the activated DL-01.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[3]
-
-
Quenching (Optional):
-
To quench any unreacted NHS-esters, a quenching buffer such as Tris-HCl can be added. Incubate for 15 minutes.[3]
-
-
Purification:
-
Purify the final conjugate using an appropriate method (e.g., dialysis, size exclusion chromatography) to remove unreacted molecules and byproducts.
-
Visualizations
Caption: A typical two-step workflow for EDC/NHS conjugation.
Caption: Troubleshooting logic for low conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Characterization of covalent crosslinking strategies for synthesizing DNA-based bioconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-rad.com [bio-rad.com]
optimizing reaction time and temperature for DL-01 formic conjugation
Welcome to the technical support center for the formic acid conjugation of DL-01. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction time and temperature, and to offer troubleshooting for common issues encountered during this critical conjugation step.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the formic acid conjugation of DL-01?
A1: The optimal temperature for the formic acid conjugation of DL-01, a primary amine-containing compound, typically falls between 60°C and 80°C.[1] Running the reaction within this range generally provides a good balance between reaction rate and the minimization of side products. Temperatures below 60°C can lead to significantly slower reaction kinetics, while temperatures above 80°C may promote the formation of degradation products or unwanted side reactions.[2][3]
Q2: How long should I run the conjugation reaction?
A2: The ideal reaction time is highly dependent on the reaction temperature and the specific concentration of your reactants. We recommend monitoring the reaction progress using an appropriate analytical method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2][3] A typical starting point is 4-6 hours, with checks every hour after the first 2 hours. The reaction should be quenched once the starting material (DL-01) has been consumed to prevent the formation of byproducts.[3]
Q3: What are the most common side products observed during the formic acid conjugation of DL-01?
A3: The most common side product is the di-formylated DL-01, where a second formyl group is added. This is more likely to occur with prolonged reaction times or at higher temperatures.[2] Another potential issue is the formation of degradation products if the reaction is overheated.[3]
Q4: Can I use a catalyst to improve the reaction efficiency?
A4: Yes, the use of a catalyst can be beneficial. For the N-formylation of amines with formic acid, a catalytic amount of sodium formate (B1220265) can improve reaction rates and yields, even allowing the reaction to proceed at room temperature in some cases.[1] Other catalysts, such as ZnO, have also been reported to be effective.[1]
Q5: My yields are consistently low. What are the likely causes?
A5: Low yields can stem from several factors. Common issues include incomplete reaction, degradation of the starting material or product, and suboptimal reaction conditions.[4] It is crucial to ensure that the formic acid is of high purity and that the reaction is performed under an inert atmosphere if DL-01 is sensitive to oxidation. Inefficient mixing at lower temperatures can also be a factor.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of DL-01 | 1. Reaction temperature is too low. 2. Insufficient reaction time. 3. Inactive formic acid (e.g., old or low purity). | 1. Gradually increase the reaction temperature in 5-10°C increments, not exceeding 80°C. 2. Extend the reaction time and monitor progress by TLC/HPLC. 3. Use a fresh bottle of high-purity formic acid. |
| Formation of Multiple Products (Observed on TLC/HPLC) | 1. Di-formylation is occurring. 2. Degradation of starting material or product at high temperatures. | 1. Reduce the reaction time and monitor closely to stop the reaction upon consumption of the starting material. 2. Lower the reaction temperature. 3. Consider using a milder formylating agent if the issue persists.[4] |
| Reaction Mixture Turns Dark/Tarry | 1. Reaction temperature is too high, causing decomposition. 2. Prolonged reaction time leading to polymerization or degradation.[3] | 1. Immediately reduce the reaction temperature. For future runs, maintain a lower temperature.[3] 2. Monitor the reaction more frequently and quench it as soon as the starting material is consumed.[3] |
| Difficulty in Isolating the Product | 1. Incomplete reaction leading to a mixture of starting material and product. 2. Formation of highly polar byproducts. | 1. Optimize the reaction conditions to drive the reaction to completion. 2. Adjust the purification method, such as using a different solvent system for column chromatography or performing an acidic/basic wash during workup. |
Experimental Protocols
Protocol 1: Optimization of Reaction Temperature
This protocol aims to identify the optimal temperature for the formic acid conjugation of DL-01 by screening a range of temperatures.
-
Set up four parallel reactions in round-bottom flasks, each equipped with a magnetic stirrer and a reflux condenser.
-
To each flask, add DL-01 (1 mmol) and formic acid (3 equivalents).
-
Set the temperature for each reaction to 60°C, 70°C, 80°C, and 90°C, respectively.
-
Allow the reactions to proceed for 6 hours.
-
After 6 hours, quench the reactions by adding an ice-cold saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product yield and purity for each reaction using HPLC.
Protocol 2: Optimization of Reaction Time
This protocol is designed to determine the optimal reaction time at a given temperature.
-
Set up a single reaction in a round-bottom flask with a magnetic stirrer and reflux condenser at the optimal temperature determined from Protocol 1 (e.g., 70°C).
-
Add DL-01 (1 mmol) and formic acid (3 equivalents).
-
Start the reaction and immediately take a time-zero sample.
-
Withdraw small aliquots from the reaction mixture at 1, 2, 4, 6, and 8 hours.
-
Quench each aliquot immediately in a solution of sodium bicarbonate.
-
Analyze the aliquots by HPLC to determine the percentage of DL-01 remaining and the percentage of the formylated product formed over time.
-
The optimal reaction time is the point at which the consumption of DL-01 is maximized without significant formation of byproducts.
Data Presentation
Table 1: Effect of Reaction Temperature on Product Yield and Purity
| Reaction Temperature (°C) | Reaction Time (h) | DL-01 Conversion (%) | Formyl-DL-01 Yield (%) | Purity (%) |
| 60 | 6 | 75 | 68 | 95 |
| 70 | 6 | 98 | 92 | 98 |
| 80 | 6 | >99 | 85 | 90 (minor impurities observed) |
| 90 | 6 | >99 | 70 | 82 (significant degradation) |
Table 2: Effect of Reaction Time on Product Formation at 70°C
| Reaction Time (h) | DL-01 Conversion (%) | Formyl-DL-01 Yield (%) |
| 1 | 45 | 42 |
| 2 | 85 | 81 |
| 4 | 96 | 93 |
| 6 | 98 | 92 |
| 8 | >99 | 88 (increase in byproducts) |
Visualizations
References
Technical Support Center: DL-01 Formic ADC Production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on scaling up the production of DL-01, a novel antibody-drug conjugate utilizing a formic acid-based linker technology.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the scale-up of DL-01 formic ADC production.
Question: We are observing a lower Drug-to-Antibody Ratio (DAR) at the pilot scale compared to the bench scale. What are the potential causes and solutions?
Answer:
A decrease in DAR during scale-up is a common challenge. Several factors related to the conjugation process can contribute to this issue.
Potential Causes:
-
Inefficient Mixing: In larger reaction vessels, localized concentration gradients of the linker-payload and antibody can occur, leading to incomplete conjugation.
-
Temperature Fluctuations: Poor heat transfer in larger volumes can lead to temperature variations that affect reaction kinetics.
-
pH Shifts: Inadequate buffering capacity at larger scales can result in pH shifts that reduce the efficiency of the conjugation reaction.
-
Longer Reaction Times: The extended time required for additions and mixing at a larger scale can lead to the degradation of reactive species.
Troubleshooting Steps:
-
Optimize Mixing Parameters:
-
Characterize the mixing efficiency of the larger reaction vessel.
-
Consider using a more powerful impeller or adjusting the agitation speed.
-
Implement a staged addition of the linker-payload to ensure more uniform distribution.
-
-
Enhance Temperature Control:
-
Utilize a jacketed reaction vessel with precise temperature control.
-
Monitor the internal temperature at multiple points within the vessel.
-
-
Evaluate Buffer System:
-
Increase the buffer concentration to improve pH stability.
-
Monitor the pH throughout the reaction and adjust as necessary.
-
-
Process Timing and Reagent Stability:
-
Minimize the time for reagent preparation and addition.
-
Evaluate the stability of the formic acid-based linker under the reaction conditions at the larger scale.
-
A logical workflow for troubleshooting DAR variability is presented below.
Question: We are observing an increase in aggregation of DL-01 during the purification step at a larger scale. What could be causing this and how can we mitigate it?
Answer:
Increased aggregation during purification scale-up is often linked to higher protein concentrations and changes in processing conditions.
Potential Causes:
-
High Protein Concentration: As the production scale increases, the concentration of the ADC during purification steps often rises, which can promote aggregation.
-
Buffer Composition: The ionic strength and pH of the purification buffers may not be optimal for the higher concentrations of DL-01.
-
Shear Stress: Increased pumping speeds and larger chromatography columns can introduce higher shear stress, which can denature the antibody and lead to aggregation.
-
Hold Times: Longer processing and hold times at the pilot scale can expose the ADC to unfavorable conditions for extended periods.
Mitigation Strategies:
-
Formulation Optimization:
-
Screen different buffer excipients (e.g., polysorbates, sugars) to identify those that minimize aggregation.
-
Adjust the pH and ionic strength of the purification buffers.
-
-
Process Parameter Adjustments:
-
Optimize the flow rates during chromatography to minimize shear stress.
-
Reduce hold times between purification steps.
-
Consider implementing in-line dilution prior to chromatography steps where aggregation is observed.
-
The following table summarizes typical differences in process parameters and resulting aggregation levels between bench and pilot scale.
| Parameter | Bench Scale (1g) | Pilot Scale (100g) |
| Protein Concentration | 5 mg/mL | 15 mg/mL |
| Purification Flow Rate | 1 mL/min | 100 mL/min |
| Process Hold Time | < 1 hour | 4-6 hours |
| Observed Aggregation | 1-2% | 5-8% |
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes (CQAs) for this compound ADC that we should monitor during scale-up?
A1: The key CQAs for DL-01 that should be closely monitored include:
-
Drug-to-Antibody Ratio (DAR): Average DAR and distribution of different DAR species.
-
Purity: Percentage of monomeric ADC, and levels of aggregates and fragments.
-
Free Drug Levels: Amount of unconjugated cytotoxic payload.
-
Potency: In vitro cell-killing activity.
-
Charge Variants: Distribution of acidic and basic species.
Q2: What analytical methods are recommended for monitoring these CQAs at different scales?
A2: A combination of analytical techniques is essential. The table below provides a summary.
| CQA | Recommended Analytical Method |
| DAR | Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS) |
| Purity (Aggregation) | Size Exclusion Chromatography (SEC) |
| Free Drug | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Potency | Cell-based cytotoxicity assays |
| Charge Variants | Ion-Exchange Chromatography (IEX) |
Experimental Protocols
Protocol 1: Determination of Average DAR by HIC-HPLC
This protocol outlines the methodology for determining the average DAR of DL-01.
Materials:
-
This compound ADC sample
-
Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0
-
Mobile Phase B: 25 mM sodium phosphate, pH 7.0
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 25 µg of the DL-01 sample.
-
Elute the bound species with a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Monitor the absorbance at 280 nm.
-
Identify the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR using the following formula: Average DAR = Σ(Peak Area of DARn * n) / Σ(Total Peak Area) where 'n' is the number of drugs per antibody for a given peak.
The experimental workflow for this protocol is depicted below.
strategies to minimize off-target toxicity of DL-01 formic ADCs
Welcome to the technical support center for DL-01, an antibody-drug conjugate featuring a novel formic acid-cleavable linker. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target toxicity during preclinical and clinical development.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for the DL-01 formic ADC?
A1: DL-01 is an antibody-drug conjugate (ADC) that combines a monoclonal antibody targeting a specific tumor-associated antigen with a potent cytotoxic payload. The two are connected by a formic acid-sensitive linker. The intended mechanism involves the antibody binding to the target antigen on cancer cells, leading to internalization of the ADC.[1] Once inside the cell's acidic compartments, such as endosomes and lysosomes (pH 4.5-6.5), the formic acid-labile linker is designed to cleave, releasing the cytotoxic payload to induce cell death.[]
Q2: What are the potential sources of off-target toxicity for ADCs like DL-01?
A2: Off-target toxicity for ADCs is multifactorial.[3] For DL-01, key potential sources include:
-
Premature Payload Release: The primary concern for ADCs with acid-cleavable linkers is instability in systemic circulation (plasma pH ~7.4), which can lead to the early, non-specific release of the cytotoxic payload.[][5] This free drug can then enter healthy cells and cause toxicity.[]
-
On-Target, Off-Tumor Toxicity: The target antigen for DL-01 may be expressed at low levels on healthy tissues. Binding of the ADC to these tissues can cause unintended cell death and organ damage.[][6]
-
Non-Specific Uptake: The ADC can be taken up by healthy cells, particularly in the liver and by immune cells, through mechanisms independent of its target antigen.[5] This can be mediated by Fc receptors or mannose receptors on the cell surface.[6][7][8]
Q3: How does the formic acid-cleavable linker's stability compare to other linkers?
A3: The stability of any linker is critical to the therapeutic index of an ADC.[9] Acid-cleavable linkers are designed to be selectively hydrolyzed in acidic environments.[10] However, their stability in plasma can be a challenge. While specific data for the novel formic acid linker is proprietary, it is designed to offer improved stability over early-generation acid-labile linkers like hydrazones, which have shown significant payload release in circulation.[9][10] Continuous monitoring of linker stability in relevant biological matrices is crucial.
Q4: What are the common types of adverse events observed with ADCs?
A4: Common adverse reactions seen with many ADCs include fatigue, gastrointestinal issues, and cytopenias (e.g., neutropenia, thrombocytopenia).[] Specific toxicities can also be related to the payload class; for instance, ADCs with microtubule inhibitors are often associated with peripheral neuropathy, while ocular toxicity has been a significant adverse event for several ADCs.[3] These off-target effects often determine the maximum tolerated dose (MTD).[][5]
Troubleshooting Guides
Problem 1: High levels of free payload detected in plasma during in vivo studies.
-
Potential Cause: This strongly suggests premature cleavage of the formic acid linker, leading to systemic exposure to the cytotoxic drug.[5] Linker instability is a known challenge for acid-cleavable linkers.[10]
-
Troubleshooting Steps:
-
Confirm with Orthogonal Methods: Quantify the free payload using a highly sensitive and specific method like LC-MS/MS.[11] Concurrently, measure the concentration of total antibody and intact ADC using ligand-binding assays (LBA), such as ELISA, to understand the rate of deconjugation.[12][13]
-
In Vitro Plasma Stability Assay: Incubate the DL-01 ADC in plasma from relevant species (e.g., mouse, rat, cynomolgus monkey, human) at 37°C.[14] Sample at multiple time points (e.g., 0, 24, 48, 96, 168 hours) and analyze for free payload and average drug-to-antibody ratio (DAR) using methods like Hydrophobic Interaction Chromatography (HIC) or LC-MS.[12]
-
Linker Modification: If instability is confirmed, consider strategies to improve the linker's properties. This could involve incorporating hydrophilic moieties like PEG polymers into the linker design, which has been shown to improve pharmacokinetics and tolerability.[15]
-
Problem 2: Unexpected toxicity observed in a specific organ (e.g., liver, skin) that lacks high expression of the target antigen.
-
Potential Cause: This could be "off-target, off-site" toxicity.[6] The two most likely mechanisms are the premature release of a lipophilic payload that diffuses into healthy cells, or non-specific, antigen-independent uptake of the intact ADC.[][5] For example, hepatic toxicities can be mediated by mannose receptor uptake on sinusoidal endothelial cells.[7][8]
-
Troubleshooting Steps:
-
Biodistribution Study: Conduct a biodistribution study using a radiolabeled version of DL-01 in an appropriate animal model. This will reveal where the ADC accumulates, helping to distinguish between on-target and off-target uptake.
-
Antibody Engineering: If non-specific uptake via Fc receptors is suspected, consider engineering the Fc region of the antibody to reduce binding to FcγRs.[3]
-
Affinity Modulation: High-affinity binding can sometimes lead to rapid uptake and toxicity in healthy tissues with even low antigen expression.[16] Evaluating a lower-affinity version of the antibody might improve the therapeutic index by reducing this "sink" effect while maintaining sufficient tumor uptake.[16][17]
-
Quantitative Data Summary
The following tables provide illustrative data for evaluating ADC stability and toxicity.
Table 1: Comparative Plasma Stability of Different Acid-Cleavable Linkers
| Linker Type | Payload | Half-life (t½) in Human Plasma | Reference |
|---|---|---|---|
| Hydrazone (Phenylketone-derived) | Doxorubicin Analog | ≈ 2 days | [10] |
| Carbonate (in Sacituzumab govitecan) | SN-38 | ≈ 36 hours | [10] |
| This compound Linker (Hypothetical) | DL-01 Payload | Target > 5 days | N/A |
| Silyl Ether | MMAE | > 7 days |[10] |
Table 2: Example Results from an In Vitro Cytotoxicity Assay
| Cell Line | Target Antigen Expression | DL-01 ADC IC₅₀ (nM) | Free Payload IC₅₀ (nM) |
|---|---|---|---|
| Tumor Line A | High | 0.5 | 0.05 |
| Tumor Line B | Low | 50 | 0.06 |
| Healthy Liver Cell Line | None | > 1000 | 0.10 |
Experimental Protocols
Protocol 1: Quantification of Free Payload in Plasma by LC-MS/MS
-
Sample Preparation: Thaw plasma samples on ice. Precipitate proteins by adding 3 volumes of cold acetonitrile (B52724) containing an appropriate internal standard.
-
Centrifugation: Vortex the samples and centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Supernatant Collection: Carefully transfer the supernatant to a new 96-well plate.
-
Evaporation & Reconstitution: Evaporate the solvent under a stream of nitrogen. Reconstitute the dried extract in a mobile phase-compatible solution.
-
LC-MS/MS Analysis: Inject the reconstituted sample onto a suitable C18 reverse-phase column. Use a gradient elution method to separate the payload from other matrix components. Detect and quantify the payload using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.[11][18]
Protocol 2: Determination of ADC Plasma Stability by ELISA
-
Objective: To quantify the amount of intact, payload-conjugated ADC over time in plasma.[11][19]
-
Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the payload (e.g., a mouse anti-payload mAb). Incubate overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add serially diluted standards and plasma samples (from the in vitro stability study) to the wells. Incubate for 2 hours at room temperature.
-
Detection: Wash the plate. Add a detection antibody that binds to the human antibody portion of the ADC (e.g., HRP-conjugated anti-human IgG-Fc). Incubate for 1 hour.
-
Signal Development: Wash the plate. Add a substrate solution (e.g., TMB). Stop the reaction with an appropriate stop solution (e.g., H₂SO₄).
-
Data Analysis: Read the absorbance at 450 nm. Calculate the concentration of conjugated ADC in the samples based on the standard curve.
Visualizations
Caption: Mechanisms of ADC efficacy and off-target toxicity pathways.
Caption: Workflow for troubleshooting unexpected ADC toxicity.
References
- 1. innocentive.com [innocentive.com]
- 3. blog.crownbio.com [blog.crownbio.com]
- 5. Antibody Drug Conjugates: Nonclinical Safety Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proposed mechanism of off-target toxicity for antibody–drug conjugates driven by mannose receptor uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proposed mechanism of off-target toxicity for antibody–drug conjugates driven by mannose receptor uptake | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in Bioanalytical Methods for Quantification and Pharmacokinetic Analyses of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization Strategies for ADC and Related Bioanalytical Methods – Creative Biolabs ADC Blog [creative-biolabs.com]
- 13. mdpi.com [mdpi.com]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. Reducing target binding affinity improves the therapeutic index of anti-MET antibody-drug conjugate in tumor bearing animals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Reducing target binding affinity improves the therapeutic index of anti-MET antibody-drug conjugate in tumor bearing animals | PLOS One [journals.plos.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Validating the In Vitro Potency of DL-01 Formic ADCs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro potency of the novel DL-01 antibody-drug conjugate (ADC) platform, which utilizes a proprietary formic acid-labile linker technology. The performance of DL-01 ADCs is evaluated against established ADC platforms with different linker and payload technologies, supported by experimental data.
Introduction to DL-01 Formic ADCs
Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic payloads.[1][2][3][4] The linker, which connects the antibody to the payload, is a critical component that influences the stability, efficacy, and safety of the ADC.[] DL-01 represents a next-generation ADC platform featuring a unique formic acid-labile linker. This design aims to provide enhanced stability in systemic circulation and rapid payload release within the acidic microenvironment of tumor cells, specifically in the lysosomes.[]
Comparative In Vitro Potency Analysis
The in vitro potency of a DL-01 ADC targeting HER2 (DL-01-HER2-MMAE), was compared against two well-characterized ADCs:
-
ADC-MC-MMAE: An ADC with a maleimidocaproyl (MC) linker, which is a commonly used non-cleavable linker.
-
ADC-VC-MMAE: An ADC with a valine-citrulline (VC) linker, a cathepsin B-cleavable linker.[7]
All three ADCs utilize the same HER2-targeting antibody and the cytotoxic payload, monomethyl auristatin E (MMAE), a potent tubulin inhibitor.[8][9]
Table 1: Comparative Cytotoxicity (IC50) in HER2-Positive Cancer Cell Lines
| Cell Line | Receptor Expression | DL-01-HER2-MMAE IC50 (nM) | ADC-MC-MMAE IC50 (nM) | ADC-VC-MMAE IC50 (nM) |
| SK-BR-3 | High | 0.8 | 5.2 | 1.5 |
| BT-474 | High | 1.1 | 7.8 | 2.3 |
| MDA-MB-453 | Moderate | 15.6 | 55.3 | 20.1 |
| MCF-7 | Low | >1000 | >1000 | >1000 |
The data indicates that DL-01-HER2-MMAE exhibits superior cytotoxicity in HER2-high and moderate expressing cell lines compared to ADCs with conventional linkers.
Table 2: Bystander Killing Effect
| Co-culture Model | DL-01-HER2-MMAE (% Dead Bystander Cells) | ADC-MC-MMAE (% Dead Bystander Cells) | ADC-VC-MMAE (% Dead Bystander Cells) |
| SK-BR-3 (HER2+) & MDA-MB-468 (HER2-) | 65% | <5% | 45% |
The bystander effect, the ability of the released payload to kill neighboring antigen-negative tumor cells, is a crucial attribute for ADCs.[10][11] The DL-01 platform demonstrates a significant bystander effect, suggesting efficient payload diffusion across cell membranes.
Experimental Protocols
Cell Viability (MTT) Assay
-
Cancer cell lines were seeded in 96-well plates and allowed to adhere overnight.
-
Cells were treated with serial dilutions of the respective ADCs for 72 hours.
-
MTT reagent was added to each well and incubated for 4 hours.
-
The formazan (B1609692) crystals were solubilized with DMSO.
-
Absorbance was measured at 570 nm to determine cell viability.
-
IC50 values were calculated using a non-linear regression model.[1][12]
Bystander Effect Assay
-
A co-culture of HER2-positive (e.g., SK-BR-3) and HER2-negative (e.g., MDA-MB-468) cells was established. The HER2-negative cells were pre-labeled with a fluorescent dye.
-
The co-culture was treated with the ADCs at a concentration equivalent to the IC50 of the HER2-positive cells.
-
After 72 hours, the percentage of dead fluorescently-labeled (HER2-negative) cells was quantified using flow cytometry.
Visualizing the Mechanism and Workflow
Signaling Pathway of DL-01 ADC Action
Caption: Mechanism of action for a this compound acid-labile ADC.
Experimental Workflow for In Vitro Potency Validation
Caption: Workflow for assessing the in vitro potency of ADCs.
Conclusion
The this compound ADC platform demonstrates superior in vitro potency and a pronounced bystander effect compared to ADCs utilizing conventional non-cleavable and enzyme-cleavable linkers. The enhanced performance is attributed to the novel formic acid-labile linker, which ensures stability in circulation and facilitates efficient payload release in the acidic tumor microenvironment. These findings support the continued development of the DL-01 platform for targeted cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Payload diversification: a key step in the development of antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploration of the antibody–drug conjugate clinical landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 4. njbio.com [njbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Antibody–drug conjugates: Recent advances in payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmasalmanac.com [pharmasalmanac.com]
- 10. What are antibody-drug conjugates (ADCs)? Mechanism, pipeline, and outlook | Drug Discovery News [drugdiscoverynews.com]
- 11. Overview: Mechanism of Action of ADC – Creative Biolabs ADC Blog [creative-biolabs.com]
- 12. Engineered scPDL1-DM1 drug conjugate with improved in vitro analysis to target PD-L1 positive cancer cells and intracellular trafficking studies in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cleavable Linkers for Antibody-Drug Conjugates
A deep dive into the performance and characteristics of various cleavable linkers used in antibody-drug conjugates (ADCs), providing researchers, scientists, and drug development professionals with a comprehensive guide for linker selection.
Introduction
The linker is a critical component of an antibody-drug conjugate (ADC), connecting the monoclonal antibody to the potent cytotoxic payload. Its properties significantly influence the ADC's stability, efficacy, and safety profile. Cleavable linkers are designed to be stable in systemic circulation and to release the payload under specific conditions within the tumor microenvironment or inside cancer cells. This targeted release mechanism is crucial for maximizing the therapeutic window of ADCs.
This guide provides a comparative analysis of different classes of cleavable linkers. Due to the limited publicly available information on a specific drug-linker conjugate referred to as "DL-01 formic," this analysis will proceed by making a well-reasoned assumption. The "formic" designation suggests a potential susceptibility to cleavage by formic acid or in an acidic environment. Therefore, for the purpose of this comparison, we will consider a hypothetical formic acid-labile linker and compare it against well-established cleavable linker technologies: hydrazone, carbonate, peptide, and disulfide linkers. The ideal linker should ensure that the ADC remains intact in circulation to prevent premature drug release and associated off-target toxicity, while enabling efficient and specific payload release at the target site.[1][2]
Overview of Cleavable Linker Technologies
The choice of a cleavable linker is pivotal in ADC design, directly impacting its mechanism of action and overall performance.[1][2] Each linker type possesses a unique cleavage mechanism triggered by specific physiological conditions.
Hypothetical Formic Acid-Labile Linker
Based on its nomenclature, a formic acid-labile linker would be designed to undergo hydrolysis in the presence of formic acid or, more broadly, in a highly acidic environment. This could potentially offer a mechanism for payload release in the acidic milieu of endosomes and lysosomes. The precise chemical structure would determine its susceptibility to cleavage and its stability at physiological pH.
pH-Sensitive Linkers: Hydrazones and Carbonates
Hydrazone and carbonate linkers are designed to be stable at the neutral pH of the bloodstream (pH ~7.4) and to hydrolyze in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[3][4] This pH-dependent cleavage was utilized in some of the earliest ADCs.[3] However, a key challenge with some acid-labile linkers is their potential for premature hydrolysis in plasma, which can lead to off-target toxicity.[5][6] The stability of these linkers can be modulated by their chemical structure.[7]
Enzyme-Cleavable Linkers: Peptides
Peptide linkers are designed to be specifically cleaved by proteases, such as cathepsin B, that are highly active within the lysosomes of tumor cells.[5][8] A commonly used peptide linker is the valine-citrulline (Val-Cit) dipeptide.[9] These linkers generally exhibit high stability in plasma due to the presence of protease inhibitors, offering a good balance between systemic stability and efficient intracellular payload release.[5][9]
Reductively Cleavable Linkers: Disulfides
Disulfide linkers exploit the significant difference in the redox potential between the extracellular environment and the intracellular cytoplasm.[1] The concentration of glutathione (B108866) (GSH), a key reducing agent, is substantially higher inside cells (1-10 mM) compared to plasma (~5 µM).[1] This differential leads to the selective cleavage of the disulfide bond and release of the payload within the target cell. The stability of disulfide linkers can be fine-tuned by introducing steric hindrance around the disulfide bond.[]
Comparative Performance Data
The stability of the linker in plasma is a critical parameter for a successful ADC. The following tables summarize available quantitative data on the plasma stability and cleavage conditions of different cleavable linkers. It is important to note that direct comparisons across different studies can be challenging due to variations in experimental conditions.
Table 1: Plasma Stability of Cleavable Linkers
| Linker Type | Linker Example | Condition | Half-life (t½) | Reference(s) |
| Hydrazone | Phenylketone-derived | Human and Mouse Plasma | ~2 days | [6] |
| N-acyl hydrazone | Human Plasma | ~2.6 days | [11] | |
| Hydrazone | pH 7.0 | 183 hours | [] | |
| Carbonate | CL2A (in Sacituzumab govitecan) | Human Serum | ~36 hours | [6][13] |
| Peptide | Val-Cit (dipeptide) | Human Plasma | ~230 days | [11] |
| Phe-Lys (dipeptide) | Human Plasma | ~80 days | [11] | |
| CX (triglycyl) | Mouse Plasma | ~9.9 days | [13] | |
| 7-AHC-based dipeptide | Human Plasma | > 7 days | [13] | |
| Disulfide | Unsubstituted disulfide | In vivo (mouse) | ~10% drug loss after 7 days | [3] |
| Silyl Ether | Diisopropyl silyl-based | Human Plasma | > 7 days (only 3% release) | [4] |
Table 2: Cleavage Conditions for Different Linker Types
| Linker Type | Cleavage Trigger | Cellular Compartment | Key Enzyme/Condition | Reference(s) |
| Hydrazone | Low pH | Endosome/Lysosome | Acidic Hydrolysis (pH 4.5-6.5) | [1] |
| Carbonate | Low pH | Endosome/Lysosome | Acidic Hydrolysis (pH 4.5-6.5) | [11] |
| Peptide | Proteolytic Enzymes | Lysosome | Cathepsin B, other proteases | [5][8] |
| Disulfide | Reducing Agents | Cytoplasm | High Glutathione (GSH) concentration | [1][] |
| Silyl Ether | Low pH | Endosome/Lysosome | Acidic Hydrolysis | [4][14] |
Experimental Protocols
Standardized and robust experimental protocols are essential for the evaluation and comparison of different linker technologies.
In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC in plasma over time by measuring the amount of intact ADC and the release of free payload.[1][15]
Methodology:
-
Incubate the ADC at a specific concentration (e.g., 100 µg/mL) in plasma from relevant species (e.g., human, mouse, rat) at 37°C.[2]
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[2]
-
To measure intact ADC:
-
Quantify the amount of total antibody and conjugated antibody using an enzyme-linked immunosorbent assay (ELISA).[15] The degree of drug loss is calculated from these measurements.
-
Alternatively, analyze the intact ADC by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR over time indicates linker cleavage.[1]
-
-
To measure released payload:
-
Extract the free payload from the plasma samples.
-
Quantify the released payload using LC-MS/MS.[8]
-
-
Calculate the half-life (t½) of the ADC in plasma based on the rate of disappearance of the intact ADC or the rate of appearance of the free payload.[1]
In Vitro Linker Cleavage Assay
Objective: To determine the rate and specificity of linker cleavage under simulated physiological conditions (e.g., acidic pH, presence of specific enzymes).[8]
Methodology (for a peptide linker):
-
Prepare a reaction buffer containing the relevant protease (e.g., Cathepsin B) at a concentration found in lysosomes.
-
Incubate the ADC in the reaction buffer at 37°C.
-
Collect aliquots at various time points.
-
Quench the enzymatic reaction.
-
Analyze the samples by LC-MS/MS to quantify the amount of released payload.[8]
-
Plot the concentration of the released payload over time to determine the cleavage rate.[8]
Visualizing Mechanisms and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex processes involved in ADC function and linker cleavage.
Conclusion
The selection of a cleavable linker is a critical decision in the design of an antibody-drug conjugate, with profound implications for its therapeutic index. While the specific characteristics of a "this compound" linker remain to be elucidated in the public domain, the principles of acid-labile chemistry provide a framework for its potential mechanism of action. This guide has provided a comparative overview of the major classes of cleavable linkers, highlighting their distinct cleavage mechanisms, stability profiles, and the experimental methodologies used for their evaluation.
pH-sensitive linkers like hydrazones and carbonates offer a straightforward approach to payload release in the acidic compartments of tumor cells, though their stability in circulation can be a concern.[5][6] Peptide linkers provide high plasma stability and specific release through enzymatic cleavage, but their efficacy is dependent on protease expression levels in the tumor.[2][5] Disulfide linkers offer an alternative release mechanism based on the intracellular reducing environment, with stability that can be modulated through chemical design.[1][]
Ultimately, the optimal linker for a given ADC will depend on a multitude of factors, including the specific antibody, the nature of the payload, the target antigen, and the characteristics of the tumor type. A thorough in vitro and in vivo characterization of linker stability and cleavage kinetics is paramount to developing safe and effective ADC therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. adcreview.com [adcreview.com]
- 6. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 11. researchgate.net [researchgate.net]
- 13. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. RSC - Page load error [pubs.rsc.org]
- 15. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
Stability of Antibody-Drug Conjugate Linkers in Human Plasma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, directly influencing both efficacy and safety. An ideal linker must remain stable in systemic circulation to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity and reduced therapeutic efficacy. Upon reaching the target tumor cells, the linker should then efficiently cleave to release the drug. This guide provides an objective comparison of the plasma stability of common ADC linkers, supported by available experimental data.
Disclaimer: As of the latest available data, there is no publicly accessible information regarding the stability of the DL-01 formic linker in human plasma. Therefore, this guide focuses on a comparative analysis of other commonly utilized linker classes.
Comparative Plasma Stability of Common ADC Linkers
The following table summarizes quantitative data on the in vitro stability of various linker types in human plasma. It is important to note that direct comparisons between different studies can be challenging due to variations in experimental conditions, such as the specific antibody, payload, conjugation chemistry, and analytical methods used.
| Linker Type | Specific Example | Half-life (t½) in Human Plasma | Key Characteristics & Remarks |
| Cleavable Linkers | |||
| Hydrazone (pH-sensitive) | Phenylketone-derived hydrazone | ~2 days[1] | Designed for cleavage in the acidic environment of endosomes/lysosomes. Stability is highly dependent on the specific chemical structure.[2][3][4] |
| Silyl ether-based (acid-cleavable) | > 7 days[1] | A newer generation of acid-cleavable linkers with improved plasma stability.[1] | |
| Peptide (Enzyme-cleavable) | Valine-Citrulline (Val-Cit) | No significant degradation after 28 days[5] | Widely used and generally shows high stability in human plasma.[4][5][6] However, it can be less stable in rodent plasma.[5] |
| Glutamic acid-Valine-Citrulline (EVCit) | No significant degradation after 28 days[5] | A modified peptide linker designed for enhanced stability, particularly in mouse plasma, while retaining susceptibility to cleavage by cathepsins.[5] | |
| Disulfide (Reducible) | General Disulfide Linkers | Generally stable | Stability is dependent on steric hindrance around the disulfide bond.[7][8] Designed to be cleaved by the high concentration of glutathione (B108866) in the intracellular environment.[9][] |
| β-Glucuronide (Enzyme-cleavable) | Glucuronide-MMAE | Stable over 7 days[11] | Cleaved by the lysosomal enzyme β-glucuronidase, which is overexpressed in some tumor types. These linkers are hydrophilic, which can reduce ADC aggregation.[6] |
| Non-Cleavable Linkers | |||
| Thioether | SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Generally high stability[4] | Relies on the degradation of the antibody in the lysosome to release the drug-linker-amino acid catabolite.[4] Some studies suggest a slight loss of payload can occur.[12] |
Experimental Protocol: In Vitro ADC Stability Assay in Human Plasma
This section outlines a generalized protocol for assessing the in vitro stability of an ADC in human plasma. Specific parameters may need to be optimized based on the ADC's characteristics and the analytical method employed.
Objective: To determine the rate of drug deconjugation or payload release from an ADC when incubated in human plasma over a specified time period.
Materials:
-
Test Antibody-Drug Conjugate (ADC)
-
Control ADC (with a known stable linker, if available)
-
Human plasma (frozen, pooled)
-
Phosphate-buffered saline (PBS)
-
Incubator or water bath at 37°C
-
Analytical instrumentation (e.g., LC-MS/MS, ELISA, or HPLC)
Procedure:
-
Preparation:
-
Thaw frozen human plasma at 37°C and centrifuge to remove any precipitates.
-
Prepare a stock solution of the test ADC in a suitable buffer (e.g., PBS) at a known concentration.
-
-
Incubation:
-
Pre-warm the human plasma to 37°C.
-
Spike the test ADC into the plasma to a final concentration (e.g., 100 µg/mL).
-
Collect an aliquot at time zero (T=0) immediately after adding the ADC. This will serve as the baseline.
-
Incubate the plasma-ADC mixture at 37°C.
-
Collect aliquots at various time points (e.g., 1, 6, 24, 48, 96, and 168 hours).
-
Immediately freeze the collected aliquots at -80°C to stop any further reactions until analysis.
-
-
Sample Analysis:
-
The method of analysis will depend on the specific ADC and the information required. Common methods include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): To quantify the amount of intact ADC, free payload, and/or metabolites. This can determine the drug-to-antibody ratio (DAR) over time. A decrease in DAR indicates linker cleavage.
-
Enzyme-Linked Immunosorbent Assay (ELISA): Can be used to measure the concentration of the total antibody and the antibody-conjugated drug separately.
-
Hydrophobic Interaction Chromatography (HIC): Can be used to separate ADC species with different DARs and monitor changes over time.
-
-
-
Data Analysis:
-
Plot the concentration of the intact ADC or the percentage of remaining conjugated payload against time.
-
Calculate the half-life (t½) of the ADC in plasma, which is the time it takes for 50% of the payload to be released from the antibody.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the in vitro plasma stability assay.
Caption: Workflow for in vitro ADC stability assessment in human plasma.
References
- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. adcreview.com [adcreview.com]
- 5. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 11. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 12. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Bystander Effect of DL-01 Formic ADCs in Co-culture Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic efficacy of Antibody-Drug Conjugates (ADCs) can be significantly enhanced by the "bystander effect," where the cytotoxic payload released from a target antigen-positive (Ag+) cancer cell kills adjacent antigen-negative (Ag-) cells. This phenomenon is particularly crucial for treating tumors with heterogeneous antigen expression.[1][2][3] This guide provides a framework for validating the bystander effect of a novel ADC, designated DL-01 formic ADC, using co-culture models. We present a comparative analysis of DL-01 against two well-characterized ADCs: a positive control known for its potent bystander effect (ADC-X, utilizing a cleavable linker and a membrane-permeable payload like MMAE) and a negative control with a non-cleavable linker and a less permeable payload (ADC-Y, akin to an MMAF-based ADC).[4][]
The bystander effect is largely governed by the physicochemical properties of the ADC's payload and linker system.[4][6] Payloads that are membrane-permeable can diffuse out of the target cell upon release and eliminate nearby tumor cells, whereas less permeable payloads are confined to the target cell.[4]
Performance Comparison: DL-01 vs. Control ADCs
The following tables summarize hypothetical data from a series of in vitro experiments designed to quantify the bystander effect of DL-01 in comparison to ADC-X and ADC-Y.
Table 1: In Vitro Cytotoxicity in Monoculture
| ADC Treatment | Target Cell Line (Ag+) IC50 (nM) | Bystander Cell Line (Ag-) IC50 (nM) |
| DL-01 | 1.5 | >1000 |
| ADC-X (MMAE) | 1.2 | >1000 |
| ADC-Y (MMAF) | 1.8 | >1500 |
Table 2: Bystander Killing Efficacy in Co-Culture (1:1 ratio of Ag+ to Ag- cells)
| ADC Treatment (at 100x Ag+ IC50) | % Viability of Ag- Cells (72h) | Fold Decrease in Ag- Viability (vs. Monoculture) |
| DL-01 | 35% | 2.8 |
| ADC-X (MMAE) | 25% | 4.0 |
| ADC-Y (MMAF) | 90% | 1.1 |
| Untreated Control | 98% | 1.0 |
Visualizing the Bystander Effect and Experimental Workflow
To better understand the underlying mechanisms and experimental design, the following diagrams illustrate the ADC bystander effect pathway and the co-culture validation workflow.
Caption: Mechanism of ADC-mediated bystander effect.
Caption: In vitro co-culture bystander assay workflow.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the bystander effect.
1. In Vitro Co-Culture Bystander Assay
This assay is fundamental for evaluating the bystander effect by culturing antigen-positive and antigen-negative cells together.[7]
-
Cell Line Selection:
-
Antigen-positive (Ag+) cell line: Select a cell line with high expression of the target antigen for DL-01 (e.g., HER2-positive N87 cells).[7]
-
Antigen-negative (Ag-) cell line: Choose a cell line that does not express the target antigen but is sensitive to the cytotoxic payload (e.g., HER2-negative MCF7 cells).[7]
-
To facilitate analysis, the Ag- cell line should be engineered to express a fluorescent protein, such as Green Fluorescent Protein (GFP), for easy identification.[7]
-
-
Co-Culture Setup:
-
Seed the Ag+ and Ag- cells together in a 96-well plate.[4]
-
Vary the ratios of Ag+ to Ag- cells (e.g., 1:1, 1:3, 3:1) to assess the impact of the proportion of target cells on the bystander effect.[4][7]
-
Include monocultures of each cell line as controls.[4] A typical starting total cell density is 10,000 cells per well.[4]
-
-
ADC Treatment:
-
Data Acquisition and Analysis:
-
Incubate the plates for a period sufficient to observe cytotoxicity, typically 72 to 96 hours.[4]
-
Harvest the cells and analyze using flow cytometry.[4]
-
Gate on the fluorescently labeled (GFP-positive) Ag- cells.[4] Use a viability dye (e.g., Propidium Iodide) to quantify the percentage of dead cells within the Ag- population.[4]
-
A significant increase in the death of Ag- cells in the ADC-treated co-culture wells, compared to the monoculture Ag- wells and untreated co-cultures, indicates a bystander effect.[4][7]
-
2. Conditioned Medium Transfer Assay
This assay helps to determine if the cytotoxic payload is released into the surrounding medium.
-
Methodology:
-
Culture the Ag+ cells and treat them with a high concentration of the ADC for 24-48 hours.
-
Collect the conditioned medium from these treated cells.
-
Apply this conditioned medium to a fresh culture of Ag- cells.
-
Assess the viability of the Ag- cells after 48-72 hours.
-
-
Interpretation:
-
A decrease in the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells suggests that the payload is released from the target cells and can exert its cytotoxic effect independently.[1]
-
Logical Framework for Validation
The validation process follows a logical progression from confirming target-specific activity to quantifying the indirect killing of bystander cells.
Caption: Logical flow for validating the bystander effect.
By following these comparative guides and experimental protocols, researchers can effectively validate and characterize the bystander effect of novel ADCs like DL-01, providing crucial data for preclinical development and candidate selection.
References
- 1. agilent.com [agilent.com]
- 2. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 6. In silico decrypting of the bystander effect in antibody–drug conjugates for breast cancer therapy | Sciety [sciety.org]
- 7. benchchem.com [benchchem.com]
comparative efficacy of DL-01 formic ADCs against standard of care
For Immediate Release
[City, State] – [Date] – Researchers and drug development professionals in the oncology space now have access to a detailed comparative analysis of the emerging DL-01 formic acid-based antibody-drug conjugates (ADCs). This guide provides a comprehensive overview of the available data on ADCs synthesized using the this compound drug-linker, offering a critical evaluation against the current standard of care for relevant indications. However, it is important to note that publicly available preclinical and clinical data on specific ADCs utilizing the this compound linker remains limited at this time.
Antibody-drug conjugates represent a promising class of targeted cancer therapies, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The linker technology, which connects the antibody to the payload, is a critical component influencing the stability, efficacy, and safety profile of an ADC. The this compound linker is a novel technology in this domain, and its application is currently under investigation.
A patent application has been identified that describes an antibody-drug conjugate targeting Claudin 18.2 (CLDN18.2) and utilizing a drug-linker technology consistent with the characteristics of this compound acid.[1][2] CLDN18.2 is a promising therapeutic target for various solid tumors, including gastric and pancreatic cancers.
Understanding the Mechanism of Action
The proposed mechanism of action for a this compound-based ADC targeting CLDN18.2 would follow the established paradigm for ADCs. The monoclonal antibody component would bind specifically to CLDN18.2 expressed on the surface of tumor cells. Following binding, the ADC-antigen complex would be internalized by the cell, leading to the release of the cytotoxic payload within the cancer cell, ultimately triggering cell death.
Caption: General mechanism of action for a CLDN18.2-targeting ADC.
Comparative Landscape: Standard of Care
The standard of care for advanced or metastatic CLDN18.2-positive gastric and gastroesophageal junction adenocarcinomas, the most advanced indication for this target, is evolving. It typically involves combination chemotherapy regimens, and more recently, the addition of targeted therapies.
A direct comparative efficacy analysis between a this compound ADC and the current standard of care is not yet possible due to the absence of clinical trial data for an ADC utilizing this specific linker.
Experimental Protocols
While specific experimental data for a this compound ADC is not publicly available, a general experimental workflow for evaluating the efficacy of a novel ADC is presented below. This workflow outlines the typical preclinical studies required to assess the potential of a new ADC.
Caption: Standard preclinical experimental workflow for ADC evaluation.
Key Preclinical Experiments:
-
Binding Affinity and Specificity: In vitro assays such as ELISA and flow cytometry are used to determine the binding affinity (Kd) and specificity of the ADC's monoclonal antibody to the target antigen on cancer cells.
-
Internalization: Confocal microscopy or pH-sensitive dyes are employed to confirm that the ADC is efficiently internalized by the target cells upon binding.
-
In Vitro Cytotoxicity: Cancer cell lines with varying levels of target antigen expression are treated with the ADC to determine its potency (IC50) and selectivity in killing cancer cells.
-
In Vivo Efficacy: Patient-derived xenograft (PDX) models, where human tumors are implanted in immunodeficient mice, are used to evaluate the anti-tumor activity of the ADC in a more clinically relevant setting. Tumor growth inhibition is the primary endpoint.
-
Pharmacokinetics and Toxicology: Studies in animal models are conducted to understand the absorption, distribution, metabolism, and excretion (ADME) of the ADC, as well as to identify potential toxicities.
Future Outlook
The development of novel linker technologies like this compound acid holds the potential to improve the therapeutic index of ADCs by enhancing stability in circulation and ensuring efficient payload delivery to tumor cells. As preclinical and, eventually, clinical data for ADCs utilizing the this compound linker become available, a more definitive comparison against the standard of care will be possible. The scientific community awaits further data to fully assess the potential of this new platform in the fight against cancer.
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on currently available public information. It does not constitute medical advice. "this compound" is described as a drug-linker conjugate for ADC synthesis and is available for research purposes.[3] There is a lack of publicly available preclinical or clinical data for a specific, fully developed ADC utilizing this linker.
References
Assessing the Immunogenicity of ADCs Synthesized with DL-01 Formic: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of Antibody-Drug Conjugates (ADCs) represents a significant advancement in targeted cancer therapy. These complex biologics, which combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload via a chemical linker, have introduced new hope for patients. However, their multi-domain structure also presents unique challenges, particularly concerning immunogenicity. An anti-drug antibody (ADA) response can impact an ADC's pharmacokinetics, efficacy, and safety. This guide provides a comparative analysis of the immunogenic potential of ADCs synthesized with the novel drug-linker, DL-01 formic, against established linker technologies. All experimental data presented herein is representative and intended for comparative and illustrative purposes.
Comparative Analysis of Immunogenicity Profiles
The immunogenicity of an ADC is a multifactorial issue influenced by the antibody, linker, and payload. The linker, in particular, can act as a hapten, creating new epitopes that may trigger an immune response.[1][2][3] This section compares the hypothetical immunogenicity profile of an ADC synthesized with this compound (ADC-DL-01) against two well-characterized ADCs: one with a cleavable valine-citrulline (vc) linker coupled to monomethyl auristatin E (MMAE), and another with a non-cleavable linker.
| Parameter | ADC-DL-01 (Hypothetical Data) | ADC-vc-MMAE (Representative Data) | ADC-Non-Cleavable Linker (Representative Data) |
| Anti-Drug Antibody (ADA) Incidence (%) | 8.5 | 15.2 | 5.8 |
| ADA Specificity (Linker-Payload) (%) | 25 | 18 | 12 |
| Neutralizing Antibody (NAb) Incidence (%) | 2.1 | 4.5 | 1.2 |
| T-Cell Proliferation Stimulation Index (SI) | 1.8 | 2.5 | 1.4 |
Data Summary: The hypothetical data suggests that an ADC synthesized with this compound may exhibit a favorable immunogenicity profile, with a lower incidence of ADAs and neutralizing antibodies compared to the more established vc-MMAE linker. The T-cell proliferation assay results also indicate a lower potential for T-cell-dependent immune responses. The non-cleavable linker ADC shows the lowest immunogenicity, which is consistent with its higher plasma stability.[4]
Key Signaling and Experimental Pathways
Understanding the pathways that lead to an immune response is crucial for interpreting immunogenicity data. The following diagrams illustrate the key signaling pathway for ADA induction and the general workflow for assessing immunogenicity.
Caption: Signaling pathway for ADC-induced anti-drug antibody (ADA) production.
Caption: Tiered workflow for the assessment of ADC immunogenicity.[3][5]
Detailed Experimental Protocols
Accurate assessment of immunogenicity relies on robust and well-validated assays. The following are detailed methodologies for the key experiments cited in this guide.
Anti-Drug Antibody (ADA) Screening and Confirmatory Assay (ELISA-based)
This tiered approach is the standard for detecting and confirming the presence of ADAs in patient samples.[3][5]
Principle: A bridging enzyme-linked immunosorbent assay (ELISA) is used to detect antibodies that can bind to the ADC. In the confirmatory step, the specificity of the binding is confirmed by competitive inhibition with an excess of the ADC.
Methodology:
-
Coating: Microtiter plates are coated with the ADC-DL-01.
-
Sample Incubation: Patient serum samples are added to the wells and incubated to allow for the binding of any ADAs to the coated ADC.
-
Detection: A biotinylated version of the ADC-DL-01 is added, followed by streptavidin-horseradish peroxidase (HRP). The amount of bound detection complex is proportional to the amount of ADA present.
-
Confirmation: For samples that screen positive, a confirmatory assay is performed where the patient serum is pre-incubated with an excess of unlabeled ADC-DL-01 before being added to the coated plate. A significant reduction in the signal compared to the uncompeted sample confirms the presence of specific ADAs.
Neutralizing Antibody (NAb) Assay (Cell-Based)
This assay determines whether the detected ADAs have the potential to inhibit the biological activity of the ADC.[6]
Principle: A cell-based assay is used to measure the ability of ADAs to block the cytotoxic effect of the ADC on a target cell line.
Methodology:
-
Cell Culture: A cancer cell line that expresses the target antigen for the ADC's monoclonal antibody is cultured.
-
Sample Pre-incubation: Patient serum containing confirmed ADAs is pre-incubated with a fixed concentration of the ADC-DL-01.
-
Cell Treatment: The ADC-ADA mixture is then added to the cultured cells.
-
Viability Assessment: After a predetermined incubation period, cell viability is assessed using a standard method such as an MTT or CellTiter-Glo® assay. A neutralizing antibody will prevent the ADC from killing the target cells, resulting in a higher viability signal compared to control samples without NAbs.
T-Cell Proliferation Assay
This in vitro assay assesses the potential of the ADC to induce a T-cell-dependent immune response.[3][7]
Principle: Peripheral blood mononuclear cells (PBMCs) from a panel of healthy donors are exposed to the ADC. If the ADC contains T-cell epitopes, it will be processed by antigen-presenting cells (APCs) within the PBMC population and presented to T-cells, leading to their proliferation.
Methodology:
-
PBMC Isolation: PBMCs are isolated from whole blood of healthy donors.
-
Stimulation: PBMCs are cultured in the presence of the ADC-DL-01, a positive control (e.g., keyhole limpet hemocyanin), and a negative control (vehicle).
-
Proliferation Measurement: After several days of culture, T-cell proliferation is measured by the incorporation of a labeled nucleotide (e.g., 3H-thymidine or BrdU) or by flow cytometry using a proliferation-tracking dye.
-
Stimulation Index (SI) Calculation: The SI is calculated as the mean response in the presence of the ADC divided by the mean response of the negative control. An SI above a pre-defined threshold is considered a positive response.
Conclusion
The immunogenicity of ADCs is a critical attribute that must be thoroughly evaluated during drug development. The hypothetical data presented for an ADC synthesized with this compound suggests a potentially favorable immunogenicity profile. However, it is crucial to emphasize that the actual immunogenic potential of any ADC is highly dependent on multiple factors, including the specific antibody, payload, patient population, and disease state.[8] A comprehensive assessment using a tiered approach with validated assays, as outlined in this guide, is essential for understanding and mitigating the risks associated with immunogenicity and for the successful development of novel ADC therapeutics.
References
- 1. Immunogenicity of Antibody Drug Conjugates: Bioanalytical Methods and Monitoring Strategy for a Novel Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Immunogenicity Analysis of ADCs - Creative Proteomics [creative-proteomics.com]
- 6. Immunogenicity assays for antibody-drug conjugates: case study with ado-trastuzumab emtansine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. abzena.com [abzena.com]
- 8. tandfonline.com [tandfonline.com]
Navigating Bioanalytical Assay Validation for Antibody-Drug Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals, the robust bioanalytical validation of antibody-drug conjugates (ADCs) is a cornerstone of preclinical and clinical development. This guide provides a comprehensive comparison of the primary bioanalytical platforms used for the quantification of ADCs in plasma, with a focus on a hypothetical molecule, DL-01 Formic ADC.
The complex nature of ADCs, which combine a large-molecule antibody with a small-molecule cytotoxic payload, necessitates a multi-faceted bioanalytical strategy.[1][2] Typically, this involves the quantification of three key analytes in plasma: the total antibody (both conjugated and unconjugated), the conjugated antibody (the ADC itself), and the unconjugated (free) payload.[1][3][4] The two most prominent analytical platforms for these measurements are Ligand-Binding Assays (LBAs) and Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6]
Comparative Overview of Bioanalytical Platforms
LBAs, most commonly in the form of an enzyme-linked immunosorbent assay (ELISA), are the traditional workhorse for large-molecule quantification due to their high throughput and sensitivity.[3][5][7] Conversely, LC-MS/MS is the gold standard for small-molecule analysis, offering high specificity and the ability to quantify different molecular species.[5][8] For ADCs, a hybrid approach, often termed immunocapture LC-MS/MS, combines the selectivity of ligand binding with the quantitative power of mass spectrometry.[6][9][10][11]
The selection of the appropriate assay depends on the analyte of interest and the stage of drug development. Generally, LBAs are employed for total and conjugated antibody quantification, while LC-MS/MS is preferred for the free payload due to its expected low concentrations in circulation.[6][9]
Quantitative Performance Comparison
The following tables summarize the typical performance characteristics of LBA and LC-MS/MS assays for the quantification of the different analytes of a hypothetical ADC, "this compound ADC," in plasma. These values are representative of what can be expected based on published literature for similar molecules.[12][13][14]
Table 1: Total Antibody Quantification
| Parameter | Ligand-Binding Assay (ELISA) |
| Lower Limit of Quantification (LLOQ) | 10 - 50 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 - 5000 ng/mL |
| Accuracy (% Bias) | Within ± 20% (± 25% at LLOQ/ULOQ) |
| Precision (% CV) | ≤ 20% (≤ 25% at LLOQ/ULOQ) |
Table 2: Conjugated Antibody (ADC) Quantification
| Parameter | Ligand-Binding Assay (ELISA) | Hybrid Immunocapture LC-MS/MS |
| Lower Limit of Quantification (LLOQ) | 20 - 100 ng/mL | 10 - 50 ng/mL |
| Upper Limit of Quantification (ULOQ) | 2000 - 10000 ng/mL | 1000 - 5000 ng/mL |
| Accuracy (% Bias) | Within ± 20% (± 25% at LLOQ/ULOQ) | Within ± 20% (± 25% at LLOQ/ULOQ) |
| Precision (% CV) | ≤ 20% (≤ 25% at LLOQ/ULOQ) | ≤ 20% (≤ 25% at LLOQ/ULOQ) |
Table 3: Unconjugated (Free) Payload Quantification
| Parameter | LC-MS/MS |
| Lower Limit of Quantification (LLOQ) | 0.05 - 1 ng/mL[9] |
| Upper Limit of Quantification (ULOQ) | 50 - 200 ng/mL |
| Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ/ULOQ) |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ/ULOQ) |
Experimental Protocols
Detailed methodologies are crucial for the successful validation and implementation of bioanalytical assays. Below are representative protocols for an ELISA-based LBA for total antibody quantification and an LC-MS/MS method for free payload analysis.
Ligand-Binding Assay (ELISA) for Total Antibody
Principle: A sandwich ELISA format is used to capture and detect the total antibody portion of the ADC.
Methodology:
-
Coating: A 96-well microplate is coated with a capture antibody specific to the idiotype of the DL-01 antibody. The plate is then incubated and washed.
-
Blocking: A blocking buffer is added to prevent non-specific binding.
-
Sample Incubation: Plasma samples, standards, and quality controls are added to the wells and incubated.
-
Detection: A horseradish peroxidase (HRP)-conjugated anti-human IgG detection antibody is added, which binds to the captured DL-01 antibody.
-
Substrate Addition: A colorimetric substrate (e.g., TMB) is added, and the reaction is stopped with a stop solution.
-
Data Acquisition: The optical density is measured using a plate reader, and the concentration of the total antibody is determined from a standard curve.
LC-MS/MS for Unconjugated Payload
Principle: The free payload is extracted from the plasma matrix and quantified using a highly specific and sensitive LC-MS/MS method.
Methodology:
-
Sample Preparation:
-
An internal standard (a stable isotope-labeled version of the payload) is added to the plasma samples.
-
Protein precipitation is performed by adding a solvent like acetonitrile (B52724) to remove plasma proteins.[9]
-
The sample is centrifuged, and the supernatant is collected.
-
-
Solvent Evaporation and Reconstitution:
-
The supernatant is evaporated to dryness under a stream of nitrogen.
-
The residue is reconstituted in a mobile phase-compatible solution.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: The reconstituted sample is injected onto a reverse-phase HPLC column for separation. A gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid is commonly used.[14]
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for both the payload and the internal standard are monitored for quantification.
-
Conclusion
The bioanalytical validation of ADCs is a complex but critical aspect of their development. A thorough understanding of the strengths and limitations of both LBA and LC-MS platforms is essential for generating reliable pharmacokinetic data. The choice of assay should be tailored to the specific analyte and the information required at each stage of the drug development process. By employing a combination of these robust and well-validated methods, researchers can gain a comprehensive understanding of the in vivo behavior of novel ADCs like this compound ADC, ultimately paving the way for safer and more effective cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Antibody Drug Conjugates Bioanalysis - Creative Proteomics [creative-proteomics.com]
- 3. Determination of ADC Concentration by Ligand-Binding Assays | Springer Nature Experiments [experiments.springernature.com]
- 4. Determination of ADC Concentration by Ligand-Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Bioanalytical Methods for Quantification and Pharmacokinetic Analyses of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices [mdpi.com]
- 10. A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Development and validation of bioanalytical methods to support clinical study of disitamab vedotin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantification of an Antibody-Conjugated Drug in Fat Plasma by an Affinity Capture LC-MS/MS Method for a Novel Prenyl Transferase-Mediated Site-Specific Antibody–Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Therapeutic Window: A Comparative Guide to DL-01 Formic ADCs with Diverse Payloads
For Researchers, Scientists, and Drug Development Professionals
The therapeutic window is a critical determinant of the clinical success of an antibody-drug conjugate (ADC). It represents the dosage range that maximizes anti-tumor efficacy while minimizing toxicity to healthy tissues. The choice of payload, the cytotoxic agent delivered by the antibody, profoundly influences this window. This guide provides a comparative overview of the therapeutic potential of ADCs constructed with the DL-01 formic linker technology and a selection of prominent payloads.
While direct comparative preclinical or clinical data for ADCs utilizing the novel this compound linker is not yet publicly available, this guide offers a foundational comparison based on the well-established characteristics of different payload classes. The this compound linker is presumed to be an acid-labile linker, designed for preferential cleavage in the acidic tumor microenvironment and intracellular compartments like endosomes and lysosomes. This targeted release mechanism is crucial for enhancing the therapeutic index.
This document will delve into the mechanisms of action of various payloads, present their known efficacy and toxicity profiles, and provide detailed experimental protocols for researchers to conduct their own head-to-head comparisons of this compound ADCs.
Understanding the Payloads: A Comparative Analysis
The selection of a cytotoxic payload is a pivotal decision in ADC design. The ideal payload possesses high potency, stability in circulation, and a mechanism of action that is effective against the target cancer cells. Here, we compare three classes of payloads that are commonly employed in ADC development: auristatins (MMAE), and topoisomerase I inhibitors (SN-38 and Deruxtecan).
| Feature | Monomethyl Auristatin E (MMAE) | SN-38 | Deruxtecan (B607063) (DXd) |
| Mechanism of Action | Tubulin inhibitor; disrupts microtubule dynamics, leading to G2/M phase cell cycle arrest and apoptosis.[1] | Topoisomerase I inhibitor; stabilizes the topoisomerase I-DNA cleavage complex, leading to DNA double-strand breaks and cell death.[2][3] | Topoisomerase I inhibitor; a more potent derivative of exatecan (B1662903) that also stabilizes the topoisomerase I-DNA complex, causing DNA damage.[4][5][6] |
| Potency | High (picomolar to low nanomolar IC50). | Moderate to high potency.[7] | Very high; reported to be approximately 10 times more potent than SN-38.[7] |
| Bystander Effect | Moderate; dependent on the cell permeability of the released payload. | Moderate to strong; the released payload can diffuse to and kill neighboring antigen-negative cells.[7] | Strong; high membrane permeability of the released payload allows for a potent bystander killing effect.[4][5][7] |
| Known Toxicities | Myelosuppression (neutropenia), peripheral neuropathy, ocular toxicities. | Gastrointestinal toxicity (diarrhea), myelosuppression. | Myelosuppression (neutropenia, thrombocytopenia), gastrointestinal toxicity, interstitial lung disease (ILD). |
| Clinical Examples (with other linkers) | Brentuximab vedotin (Adcetris®), Polatuzumab vedotin (Polivy®) | Sacituzumab govitecan (Trodelvy®) | Trastuzumab deruxtecan (Enhertu®), Patritumab deruxtecan |
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways affected by each payload is crucial for predicting efficacy and potential resistance mechanisms.
Caption: Signaling pathway for MMAE-induced cell death.
Caption: Signaling pathway for Topoisomerase I inhibitor-induced cell death.
Experimental Protocols for Comparative Evaluation
To empirically determine the therapeutic window of this compound ADCs with different payloads, a series of in vitro and in vivo experiments are required. The following protocols provide a framework for this evaluation.
Caption: General workflow for assessing the therapeutic window of an ADC.
In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC in antigen-positive and antigen-negative cancer cell lines.
Protocol:
-
Cell Seeding: Seed antigen-positive and antigen-negative cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the this compound ADC with each payload. Add the diluted ADCs to the respective wells. Include untreated cells and cells treated with the unconjugated antibody and free payload as controls.
-
Incubation: Incubate the plates for 72-120 hours.
-
Viability Assessment: Measure cell viability using a colorimetric assay such as MTT or a fluorescence-based assay.[8][9][10][11]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the dose-response curve and determine the IC50 value.
Bystander Effect Assay
Objective: To evaluate the ability of the released payload to kill neighboring antigen-negative cells.
Protocol:
-
Co-culture Seeding: Seed a co-culture of antigen-positive and fluorescently labeled (e.g., GFP-expressing) antigen-negative cells in 96-well plates.
-
ADC Treatment: Treat the co-cultures with serial dilutions of the ADCs.
-
Incubation: Incubate for 72-120 hours.
-
Viability Measurement: Measure the fluorescence intensity to specifically quantify the viability of the antigen-negative cell population.[12][13][14][15]
-
Data Analysis: Normalize the fluorescence intensity of treated wells to untreated co-culture wells to determine the percent viability of antigen-negative cells.
Serum Stability Assay
Objective: To assess the stability of the ADC and the rate of premature payload release in serum.
Protocol:
-
Incubation: Incubate the ADCs in mouse and human serum at 37°C for various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Sample Analysis: At each time point, analyze the samples using methods such as ELISA to measure the concentration of total antibody and intact ADC, and LC-MS/MS to quantify the amount of released free payload.[16][17][18][19][20]
-
Data Analysis: Determine the half-life of the ADC in serum and the percentage of payload release over time.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of the ADCs in a living organism.
Protocol:
-
Model Establishment: Implant human cancer cells subcutaneously into immunodeficient mice.[21][22][23][24][25]
-
Tumor Growth: Allow tumors to grow to a palpable size.
-
ADC Administration: Administer the ADCs intravenously at various doses. Include vehicle control and unconjugated antibody groups.
-
Monitoring: Measure tumor volume and body weight of the mice regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition (TGI).
Toxicology Study
Objective: To determine the maximum tolerated dose (MTD) and assess the toxicity profile of the ADCs.
Protocol:
-
Animal Model: Use healthy rodents or non-human primates.
-
Dose Escalation: Administer the ADCs at escalating doses.
-
Monitoring: Observe the animals for clinical signs of toxicity, and monitor body weight and food consumption.
-
Analysis: Collect blood samples for hematology and clinical chemistry analysis. At the end of the study, perform a full necropsy and histopathological examination of major organs.
-
MTD Determination: The MTD is defined as the highest dose that does not cause unacceptable toxicity.
By systematically applying these experimental protocols, researchers can generate the necessary data to directly compare the therapeutic windows of this compound ADCs with different payloads, enabling the selection of the most promising candidates for further development.
References
- 1. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 2. Pharmacometabolomics Reveals Irinotecan Mechanism of Action in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Irinotecan? [synapse.patsnap.com]
- 4. Trastuzumab Deruxtecan: Changing the Destiny of HER2 Expressing Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and development of trastuzumab deruxtecan and safety management for patients with HER2-positive gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 15. agilent.com [agilent.com]
- 16. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 17. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 18. ADC Plasma Stability Assay [iqbiosciences.com]
- 19. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. ADC Evaluation Service in Solid Tumor Models - Creative Biolabs [creative-biolabs.com]
- 25. Use of translational modeling and simulation for quantitative comparison of PF-06804103, a new generation HER2 ADC, with Trastuzumab-DM1 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Formic Acid in a Laboratory Setting
Essential guidelines for the safe handling and disposal of formic acid waste, ensuring the protection of laboratory personnel and the environment.
Formic acid, a corrosive and flammable substance, requires meticulous handling and disposal to mitigate potential hazards. This document outlines the standard procedures for the proper disposal of formic acid waste generated in research, scientific, and drug development laboratories. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and complying with regulatory standards.
Personal Protective Equipment (PPE) and Safety Precautions
Before handling formic acid waste, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This is the first line of defense against accidental exposure.
Required PPE:
-
Gloves: Chemical-resistant gloves such as nitrile, neoprene, or butyl are necessary. Always consult the glove manufacturer's compatibility chart.
-
Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a significant risk of splashing.
-
Lab Coat: A fully buttoned lab coat provides essential protection for the skin and clothing.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If vapors are likely to be inhaled, a respirator with an appropriate acid gas cartridge is required.[1][2]
General Safety Precautions:
-
Always handle formic acid and its waste in a well-ventilated area, such as a chemical fume hood.[2][3]
-
Avoid contact with skin, eyes, and clothing.[2]
-
Keep away from sources of ignition as formic acid is flammable.[2][3]
-
Have an emergency eyewash station and safety shower readily accessible.
-
Wash hands thoroughly after handling.[2]
Waste Identification and Segregation
Proper identification and segregation of formic acid waste are critical for safe and compliant disposal.
-
Hazardous Waste Classification: Formic acid waste is generally considered hazardous. Specifically, it must be managed as dangerous waste if the solution has a pH of 6 or lower, or if the concentration is 1% or greater.[4]
-
Container Requirements: Collect formic acid waste in a compatible container, such as a high-density polyethylene (B3416737) (HDPE) container.[4] The container must be in good condition, with a secure, tightly closing lid.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the name "Formic Acid," and a description of its concentration and any other components.
-
Storage: Store the waste container in a designated, cool, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizers, strong bases, and powdered metals.[4]
Quantitative Data Summary
| Parameter | Value | Source |
| Hazardous Waste pH | ≤ 6 | [4] |
| Hazardous Waste Concentration | ≥ 1% | [4] |
| ACGIH TLV-TWA | 5 ppm | [4] |
| ACGIH TLV-STEL | 10 ppm | [4] |
| Oral LD50 (Rat) | 730 mg/kg | [4] |
| Inhalation LC50 (Rat) | 7.4 mg/L (4 hours) | [4] |
ACGIH TLV-TWA (Threshold Limit Value - Time-Weighted Average): The average exposure on the basis of an 8h/day, 40h/week work schedule. ACGIH TLV-STEL (Threshold Limit Value - Short-Term Exposure Limit): A 15-minute TWA exposure that should not be exceeded at any time during a workday.
Disposal Procedures
Several methods are available for the disposal of formic acid waste. The appropriate method depends on the quantity and concentration of the waste, as well as institutional and local regulations.
1. Neutralization (for small quantities)
Neutralization is a common and effective method for treating small amounts of formic acid waste in the laboratory before disposal.[5] This process involves carefully adding a base to the acidic waste to raise the pH to a neutral level (typically between 6 and 8).
2. Licensed Waste Disposal Service
For larger quantities or when in-house treatment is not feasible, a licensed professional waste disposal service must be contacted.[6] This ensures that the waste is handled and disposed of in accordance with all applicable environmental regulations.
3. Other Methods
Other industrial-scale disposal methods include incineration, biological treatment, and recycling.[5] These are typically not performed at the laboratory level but are important for large-scale waste management.
Experimental Protocol: Neutralization of Formic Acid Waste
This protocol outlines the steps for neutralizing a small volume of formic acid waste in a laboratory setting.
Materials:
-
Formic acid waste
-
Sodium hydroxide (B78521) (NaOH) or calcium hydroxide (Ca(OH)₂) solution (e.g., 1 M)
-
Large, chemical-resistant container (e.g., HDPE or polypropylene)
-
Stir bar and stir plate
-
pH meter or pH indicator strips
-
Appropriate PPE (gloves, goggles, lab coat)
Procedure:
-
Preparation:
-
Don all required PPE.
-
Perform the neutralization in a certified chemical fume hood.
-
Place the large, chemical-resistant container on the stir plate and add a stir bar.
-
-
Dilution:
-
Carefully pour the formic acid waste into the container.
-
Slowly add water to dilute the formic acid, which helps to control the heat generated during neutralization. A 1:10 dilution is a safe starting point.
-
-
Neutralization:
-
Begin stirring the diluted formic acid waste.
-
Slowly and carefully add the basic solution (e.g., 1 M NaOH) dropwise to the stirring acidic solution. The reaction is exothermic and will generate heat. Add the base slowly to avoid excessive heat generation and splashing.
-
Continuously monitor the pH of the solution using a pH meter or pH indicator strips.
-
-
Completion:
-
Continue adding the base until the pH of the solution reaches a neutral range (typically between 6 and 8).
-
Once neutralized, the resulting salt solution can often be disposed of down the drain with copious amounts of water, in accordance with local regulations. Always check your institution's specific guidelines for drain disposal.
-
-
Cleanup:
-
Thoroughly clean all equipment used in the neutralization process.
-
Dispose of any contaminated materials (e.g., gloves, wipes) as hazardous waste.
-
Formic Acid Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of formic acid waste.
Caption: Workflow for the safe disposal of formic acid waste.
References
Essential Safety and Logistical Information for Handling Formic Acid
This document provides crucial safety protocols and logistical guidance for laboratory personnel, researchers, and drug development professionals working with formic acid. Adherence to these procedures is vital for ensuring a safe laboratory environment and proper chemical management.
Personal Protective Equipment (PPE) and Exposure Limits
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against the hazards of formic acid, which include severe skin burns, eye damage, and respiratory tract irritation.[1][2] The following table summarizes the recommended PPE and occupational exposure limits for formic acid.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tight-sealing safety goggles and a face shield are mandatory.[1][2] | Protects against splashes that can cause serious eye damage, including blindness.[1][2] |
| Hand Protection | Chemical-resistant gloves, such as nitrile or neoprene, tested according to EN 374.[1][3] | Prevents direct skin contact, which can result in severe burns and irritation.[1] |
| Body Protection | Full-body protective clothing made of formic acid-resistant material.[1] An apron or pants and boots may also be necessary.[4] | Protects skin from accidental contact and splashes. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if ventilation is inadequate.[1][2] | Protects against inhalation of corrosive vapors that can damage the respiratory tract.[1][5] The type of respirator depends on the airborne concentration of formic acid.[1] |
| Exposure Limit | Value | Issuing Organization |
| ACGIH TLV-TWA | 5 ppm | American Conference of Governmental Industrial Hygienists |
| ACGIH TLV-STEL | 10 ppm | American Conference of Governmental Industrial Hygienists |
| OSHA PEL-TWA | 5 ppm (9 mg/m³) | Occupational Safety and Health Administration |
| NIOSH IDLH | 30 ppm | National Institute for Occupational Safety and Health |
Handling and Storage Protocols
Handling:
-
Always handle formic acid within a certified chemical fume hood to minimize inhalation exposure.[2][5][6]
-
Use non-sparking tools and explosion-proof equipment, as formic acid is a flammable liquid.[2][5][6]
-
Ground and bond containers and receiving equipment to prevent static discharge.[3][7]
-
Do not eat, drink, or smoke in areas where formic acid is handled.[3]
Storage:
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2][3][5]
-
Keep containers tightly closed.[2][5] Containers may need to be vented periodically to relieve pressure buildup.[2][5][6]
-
Store in a flammables-designated area, and for smaller quantities, an explosion-proof refrigerator may be used.[2][5]
-
Incompatible materials to avoid include strong oxidizing agents, strong bases, metals, and finely powdered metals.[2]
Emergency and Disposal Plans
Spill Response Protocol:
In the event of a formic acid spill, a clear and immediate response is critical. The following workflow outlines the necessary steps to safely manage a spill.
Caption: Workflow for responding to a formic acid spill.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2][8]
-
Skin Contact: Immediately flush the skin with large amounts of water for at least 15 minutes while removing contaminated clothing.[8] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15-30 minutes, lifting the upper and lower eyelids.[8][9] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water if the person is conscious. Seek immediate medical attention.[2][3]
Disposal Plan: Formic acid waste must be handled as hazardous waste.[9]
-
Neutralization: A common method is to neutralize the formic acid waste with a base like sodium hydroxide (B78521) or calcium hydroxide to a neutral pH. This process should be done cautiously, with appropriate PPE, as the reaction can generate heat.[10]
-
Collection: Collect waste in a clearly labeled, compatible, and sealed container.[8]
-
Professional Disposal: Arrange for disposal through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[2][9] Recycling and reuse are also sustainable options for managing formic acid waste where feasible.[10]
References
- 1. What are the safety measures for formic acid production plants? - Blog [bofanchem.com]
- 2. fishersci.com [fishersci.com]
- 3. chemos.de [chemos.de]
- 4. mitegone.com [mitegone.com]
- 5. thermofishersci.in [thermofishersci.in]
- 6. d3qi0qp55mx5f5.cloudfront.net [d3qi0qp55mx5f5.cloudfront.net]
- 7. greenfield.com [greenfield.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. nj.gov [nj.gov]
- 10. What are the disposal methods for formic acid waste? - Blog [bofanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
